6-Hydroxypicolinic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5-3-1-2-4(7-5)6(9)10/h1-3H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCWSYYXUCKEED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287567 | |
| Record name | 6-Hydroxypicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19621-92-2 | |
| Record name | 6-Hydroxypicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19621-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 51589 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019621922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19621-92-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydroxypicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxypicolinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Hydroxypicolinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Hydroxypicolinic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for 6-hydroxypicolinic acid. The information is intended to support research and development activities in medicinal chemistry, biochemistry, and related scientific fields.
Core Chemical Properties and Structure
This compound, also known by its IUPAC name 6-oxo-1,6-dihydropyridine-2-carboxylic acid, is a pyridine (B92270) derivative with the molecular formula C₆H₅NO₃.[1][2][3][4][5] It exists as a light yellow to brown crystalline powder.[1][2][3] This compound is of interest due to its role as a chelating agent and its potential applications in various scientific fields.[3]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 6-oxo-1,6-dihydropyridine-2-carboxylic acid | [3][4] |
| CAS Number | 19621-92-2 | [1][2][3][4] |
| Molecular Formula | C₆H₅NO₃ | [1][2][3][4] |
| Molecular Weight | 139.11 g/mol | [1][2][3][4] |
| Melting Point | 270 °C (decomposes) | [1][2] |
| Boiling Point (Predicted) | 436.0 ± 45.0 °C | [1] |
| pKa (Predicted) | 3.29 ± 0.20 | [1][2] |
| Solubility | Soluble in water, alcohols, and ether. | [6][7] |
Chemical Structure and Tautomerism
This compound exhibits keto-enol tautomerism, existing in equilibrium between the 6-hydroxypyridine and the 6-pyridone forms. The pyridone form is generally considered to be the more stable tautomer.[1][2] This structural feature is crucial for its chemical reactivity and chelating abilities.
Experimental Protocols
This section details the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the carboxylation of 2-bromo-6-hydroxypyridine (B114848).[8][9]
Materials:
-
2-Bromo-6-hydroxypyridine
-
Dry Tetrahydrofuran (THF)
-
iso-Propylmagnesium chloride (i-PrMgCl) in THF (2 M solution)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Dry Carbon Dioxide (CO₂)
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
A solution of 2-bromo-6-hydroxypyridine (1.0 equivalent) in dry THF is cooled to 0 °C.
-
A 2 M solution of i-PrMgCl in THF (1.0 equivalent) is added over 5 minutes, and the solution is stirred for an additional 5 minutes at 0 °C.
-
A 2.5 M solution of n-BuLi in hexanes (2.0 equivalents) is then added dropwise over 5 minutes, maintaining the temperature below 20 °C.
-
The resulting mixture is stirred at this temperature for 30 minutes.
-
Dry CO₂ (1.0 equivalent) is added, and the mixture is warmed to 20 °C over 30 minutes.
-
The reaction is quenched with water.
-
The aqueous phase is extracted with ethyl acetate.
-
The combined organic phases are dried and concentrated.
-
The crude product is purified by flash chromatography on silica gel using a petroleum ether/ethyl acetate eluent.[8][9]
Workflow for the Synthesis of this compound:
Caption: A simplified workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H-NMR Parameters: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C-NMR Parameters: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 0-200 ppm, proton decoupling, and a longer acquisition time or a higher number of scans compared to ¹H-NMR.
-
Data: ¹H-NMR (600 MHz, DMSO-d₆) δ: 7.56 (dd, J = 8.9, 7.0 Hz, 1H), 6.97 (d, J = 6.8 Hz, 1H), 6.65 (d, J = 9.0 Hz, 1H). ¹³C-NMR (151 MHz, DMSO-d₆) δ: 163.28, 162.67, 140.51, 137.97, 123.88, 110.42.[10]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Parameters: Scan the sample over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a suitable method for this compound.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, at a low concentration (e.g., 1 µg/mL).
-
Parameters: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
Biological Role: Picolinic Acid Catabolism
This compound is a known intermediate in the microbial degradation pathway of picolinic acid.[1][2][3][4][8][11] In organisms such as Alcaligenes faecalis, picolinic acid is first hydroxylated to form this compound. This intermediate is then further metabolized.
The subsequent step in the pathway involves the conversion of this compound to 3,6-dihydroxypicolinic acid. This reaction is catalyzed by the enzyme 6HPA monooxygenase, which is designated as PicB in Alcaligenes faecalis.[2][12]
Picolinic Acid Degradation Pathway:
Caption: The initial steps of the picolinic acid degradation pathway in Alcaligenes faecalis.
References
- 1. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Cas 19621-92-2,this compound | lookchem [lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-Hydroxypicolinic acid [webbook.nist.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 19621-92-2 [chemicalbook.com]
- 11. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
6-Hydroxypicolinic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 6-Hydroxypicolinic acid, a pyridine (B92270) derivative with significant applications in coordination chemistry and synthetic research. This document details its fundamental chemical and physical properties, including its CAS number and molecular weight. It presents a detailed experimental protocol for its chemical synthesis and explores its notable role as a chelating agent. While direct involvement in specific signaling pathways is not extensively documented in current literature, this guide offers visualizations of its synthesis workflow and chelation mechanism to support its practical application in a laboratory setting.
Core Chemical and Physical Properties
This compound, also known as 6-oxo-1,6-dihydropyridine-2-carboxylic acid, is a light yellow to brown crystalline powder.[1][2][3] Its chemical structure, featuring both a hydroxyl (in its tautomeric form) and a carboxylic acid group on a pyridine ring, is key to its chemical reactivity and utility, particularly its ability to act as a chelating ligand.[2][3]
A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 19621-92-2 | [1][2][4] |
| Molecular Formula | C₆H₅NO₃ | [1][2][4] |
| Molecular Weight | 139.11 g/mol | [1][2][4] |
| Appearance | Yellow to brown powder/crystal | [1][2][3] |
| Melting Point | 270 °C (decomposes) | [2][5] |
| Boiling Point | 436.0 ± 45.0 °C (Predicted) | [2][4] |
| Density | 1.451 ± 0.06 g/cm³ (Predicted) | [2][4] |
| pKa | 3.29 ± 0.20 (Predicted) | [2][4] |
| Storage Temperature | Room Temperature, Inert atmosphere | [2][4] |
Synthesis of this compound
This compound can be synthesized through various chemical routes. A well-documented laboratory-scale synthesis involves the reaction of 2-Bromo-6-hydroxypyridine (B114848) with carbon dioxide.[1][4] Additionally, microbiological processes have been developed for its production from picolinic acid, utilizing microorganisms such as Pseudomonas, Bacillus, and Alcaligenes.[6][7]
Detailed Experimental Protocol for Chemical Synthesis
This protocol describes the synthesis of this compound from 2-Bromo-6-hydroxypyridine.[1][4]
Materials:
-
2-Bromo-6-hydroxypyridine
-
Dry Tetrahydrofuran (THF)
-
Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Dry Carbon Dioxide (CO₂)
-
Water
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for flash chromatography
-
Petroleum ether
Procedure:
-
Initial Reaction Setup: In a suitable reaction vessel, dissolve 2-bromo-6-hydroxypyridine (0.76 g, 4.4 mmol, 1.0 equivalent) in 20 mL of dry THF.
-
Grignard Reagent Addition: Cool the solution to 0 °C. Add a 2 M solution of i-PrMgCl in THF (2.2 mL, 4.4 mmol, 1.0 equivalent) over a period of 5 minutes.
-
Stirring: Stir the resulting clear solution at 0 °C for an additional 5 minutes.
-
Lithiation: Add a 2.5 M solution of n-BuLi in hexanes (3.5 mL, 8.8 mmol, 2.0 equivalents) dropwise over 5 minutes, ensuring the temperature is maintained below -20 °C.
-
Stirring: Stir the reaction mixture at this temperature for 30 minutes.
-
Carboxylation: Introduce dry CO₂ (0.20 g, 4.4 mmol, 1.0 equivalent) to the reaction mixture.
-
Warming and Quenching: Allow the mixture to warm to 20 °C over 30 minutes and then quench the reaction with 6 mL of water.
-
Extraction: After stirring for 10 minutes below 20 °C, separate the phases. Extract the aqueous phase one more time with ethyl acetate.
-
Purification: Allow the resulting suspension to reach room temperature and filter it through a 0.5 cm pad of silica gel, eluting with 10 mL of ethyl acetate.
-
Final Isolation: Concentrate the filtrate. Purify the residue by flash chromatography on silica gel using an eluent of petroleum ether/ethyl acetate (10:1) to yield the final product as an off-white solid.
Expected Yield: Approximately 93%.[4]
Synthesis Workflow Diagram
Caption: Chemical synthesis workflow for this compound.
Key Applications and Methodologies
The primary utility of this compound stems from its function as a chelating agent and its use in advanced chemical synthesis.
Role as a Chelating Agent
This compound is an effective chelating ligand, capable of forming stable complexes with various metal ions.[2][3] This property is attributed to its ability to engage in N,O-chelation or N,O,O-chelation.[3][4] This makes it a valuable compound in analytical chemistry and for the synthesis of metal complexes with specific properties.[2][8] For instance, it has been used in the preparation of ruthenium(II) complexes.[3][4]
Chelation Mechanism Diagram
Caption: Generalized metal ion chelation by this compound.
Application in C-H Activation Chemistry
Recent research has explored the use of this compound as a cooperating ligand in palladium-mediated C-H activation of arenes.[9] In this context, the deprotonated form acts as a chelating ligand where the pyridone moiety can assist in the C-H bond cleavage, a crucial step in many catalytic cycles for organic synthesis.[9]
Involvement in Biological Pathways
Currently, there is limited specific information in the scientific literature detailing the direct role of this compound as a signaling molecule in cellular pathways. It is recognized as an intermediate in the metabolism of picolinic acid by various microorganisms.[5] Further research is needed to elucidate any potential roles it may play in the cellular signaling of higher organisms.
Conclusion
This compound is a versatile molecule with established utility and significant potential in both synthetic and coordination chemistry. Its well-defined synthesis and potent chelating properties make it a valuable tool for researchers. While its direct biological signaling roles remain an area for future investigation, its application in the development of novel metal complexes and as a cooperating ligand in catalysis highlights its importance in the advancement of chemical and pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. The stability of metal chelates - Science in Hydroponics [scienceinhydroponics.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Solubility of 6-Hydroxypicolinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-hydroxypicolinic acid in various organic solvents. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in publicly accessible literature, this document outlines the established experimental protocols to determine these values. It is intended to be a practical resource for researchers in drug development and other scientific fields who are working with this compound.
Introduction to this compound
This compound is a derivative of picolinic acid. General sources indicate that it is soluble in water, alcohols, and ether solvents, with a greater solubility in organic solvents than in water.[1][2] A reported value for its solubility in water is 3000 mg/L at 20 °C.[3] Given its aromatic pyridine (B92270) ring and the presence of both a hydroxyl and a carboxylic acid group, this compound can participate in hydrogen bonding, which influences its solubility in different solvents.[1]
Quantitative Solubility Data
As of the compilation of this guide, specific, peer-reviewed quantitative solubility data for this compound in a variety of organic solvents is limited. Therefore, the following table is provided as a template for researchers to populate with their own experimentally determined data. This standardized format will facilitate the comparison of solubility across different solvent systems.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Other (Specify) |
Experimental Protocols for Solubility Determination
To ensure accurate and reproducible solubility data, standardized experimental procedures are crucial. The following section details the methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent: the Shake-Flask Method coupled with Gravimetric Analysis, and UV-Vis Spectroscopy.
Shake-Flask Method with Gravimetric Analysis
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[4][5]
Objective: To determine the equilibrium concentration of this compound in a chosen organic solvent at a specific temperature by creating a saturated solution and measuring the mass of the dissolved solid.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Conical flasks or vials with secure caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is crucial to avoid disturbing the solid material.
-
Immediately filter the withdrawn sample using a syringe filter that is compatible with the organic solvent to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Transfer a precisely measured volume of the clear, filtered saturated solution to a pre-weighed evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Once the solvent is removed, place the evaporating dish in an oven at a temperature below the decomposition point of this compound to ensure all residual solvent is removed.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
Determine the solubility in g/100 mL or other desired units based on the mass of the dissolved solid and the volume of the saturated solution used.
-
UV-Vis Spectroscopy Method
This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that wavelength range.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light and using a pre-established calibration curve.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest (spectroscopic grade)
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen organic solvent.
-
Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound in the organic solvent with known concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent using the shake-flask method as described in the previous protocol (steps 1 and 2).
-
Withdraw and filter a sample of the supernatant as described above.
-
Carefully dilute a known volume of the filtered saturated solution with the organic solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the experimental temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
References
Discovery and history of 6-Hydroxypicolinic acid in scientific research
Abstract
6-Hydroxypicolinic acid, a heterocyclic organic compound, has carved a significant niche in various scientific domains since its early utilization in chemical synthesis. This technical guide provides an in-depth overview of the discovery, history, and multifaceted applications of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its physicochemical properties, synthesis methodologies, and key experimental protocols. The document highlights its critical role as a chelating agent and as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, complete with detailed procedural outlines and illustrative diagrams to facilitate understanding and application in a laboratory setting.
Introduction and Historical Context
This compound, systematically named 6-oxo-1,6-dihydropyridine-2-carboxylic acid, is a pyridine (B92270) derivative with the chemical formula C₆H₅NO₃.[1] Its structure, featuring both a hydroxyl and a carboxylic acid group, allows it to exhibit enol-keto tautomerism and act as a potent chelating ligand for various metal ions.
While the precise moment of its initial discovery is not extensively documented in readily available literature, references to its use in chemical synthesis date back to at least 1912, where it was mentioned in the context of producing 2-oxypyrimidine.[2][3] This suggests its presence in the chemical compendium for over a century. More recent history has been defined by its microbiological production, with patents from the early 1990s detailing processes for its synthesis using microorganisms such as Alcaligenes faecalis.[2][4] These biotechnological approaches offered a new avenue for its large-scale production.[2] The latter half of the 20th century and the early 21st century saw a surge in interest in its application as a matrix for MALDI mass spectrometry, particularly for the analysis of oligonucleotides, a role in which it excels due to its ability to promote ionization while minimizing fragmentation.[5]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅NO₃ | [1][6] |
| Molecular Weight | 139.11 g/mol | [1][7] |
| CAS Number | 19621-92-2 | [1] |
| Appearance | Light yellow to brown crystalline powder | |
| Melting Point | 270 °C (decomposes) | [8] |
| Boiling Point (Predicted) | 436.0 ± 45.0 °C at 760 mmHg | [8] |
| Density (Predicted) | 1.451 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | 3.29 ± 0.20 | [8][9] |
| Solubility | Moderately soluble in water | [10] |
| UV λmax | Varies with pH | - |
| Synonyms | 6-Hydroxypyridine-2-carboxylic acid, 6-Oxo-1,6-dihydropyridine-2-carboxylic acid, 6-carboxy-2-pyridone | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and microbiological routes.
Chemical Synthesis
A common laboratory-scale synthesis involves the carboxylation of a pyridine derivative.
Materials:
-
Dry Tetrahydrofuran (THF)
-
Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Dry carbon dioxide (CO₂)
-
Water (H₂O)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Dissolve 2-bromo-6-hydroxypyridine (1.0 equivalent) in dry THF in a flask under an inert atmosphere and cool to 0 °C.
-
Slowly add a 2 M solution of i-PrMgCl in THF (1.0 equivalent) to the flask, maintaining the temperature at 0 °C. Stir the resulting clear solution for 5 minutes.
-
Add a 2.5 M solution of n-BuLi in hexanes (2.0 equivalents) dropwise, ensuring the temperature remains below 20 °C. Stir the mixture for 30 minutes.
-
Introduce dry CO₂ (1.0 equivalent) to the reaction mixture.
-
Allow the mixture to warm to 20 °C over 30 minutes and then quench the reaction by adding water.
-
Separate the aqueous and organic phases. Extract the aqueous phase with ethyl acetate.
-
Filter the resulting suspension through a pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield this compound as an off-white solid.
Microbiological Synthesis
Microbiological production offers an alternative, often more environmentally friendly, route to this compound. Several microorganisms, including strains of Alcaligenes, Pseudomonas, and Bacillus, are capable of hydroxylating picolinic acid or converting 2-cyanopyridine (B140075) to the desired product.[3][4][13]
Materials:
-
Culture of Alcaligenes faecalis (e.g., DSM 6269)
-
Mineral salts medium
-
Sodium picolinate (B1231196)
-
Fermenter
-
Sulfuric acid
Procedure: [2]
-
Maintain a culture of Alcaligenes faecalis on a mineral salts medium agar (B569324) plate containing sodium picolinate as the sole carbon source.
-
Grow a preculture in a liquid mineral salts medium supplemented with sodium picolinate.
-
Inoculate a fermenter containing the mineral salts medium and sodium picolinate with the preculture.
-
Control the pH of the fermentation broth using a solution of picolinic acid.
-
Monitor the biotransformation process, following the consumption of picolinic acid and the accumulation of this compound.
-
Once the reaction is complete, acidify the cell-free fermentation broth to a pH of 1.5 with sulfuric acid to precipitate the this compound.
-
Collect the crystalline product by filtration.
Key Applications and Experimental Protocols
Chelating Agent
The arrangement of the hydroxyl and carboxyl groups in this compound makes it an effective bidentate chelating agent for a variety of metal ions.[8][9] This property is exploited in analytical chemistry and has potential applications in drug delivery and material science.[8]
Materials:
-
Copper(II) sulfate (B86663) pentahydrate
-
This compound
-
3-Picoline
-
Water
Procedure: [14]
-
Prepare an initial complex, [Cu(6-OHpic)₂(H₂O)₂], by reacting copper(II) sulfate pentahydrate with this compound in an acidic aqueous solution (pH 1).
-
Recrystallize the initial complex from 3-picoline. The coordinated water molecules will be substituted by 3-picoline molecules, leading to the formation of [Cu(6-OHpic)₂(3-pic)₂].
-
Characterize the resulting complex using techniques such as IR spectroscopy and thermal analysis.
MALDI Mass Spectrometry Matrix
This compound is widely used as a matrix for the analysis of oligonucleotides by MALDI-TOF mass spectrometry.[5] It facilitates the "soft" ionization of these large biomolecules, minimizing fragmentation and leading to clearer mass spectra.
Materials:
-
3-Hydroxypicolinic acid (3-HPA)
-
Diammonium citrate (B86180) (DAC)
-
Deionized water
-
Acetonitrile (ACN)
-
Oligonucleotide sample
-
MALDI target plate
Procedure: [15]
-
Prepare a DAC solution: Dissolve diammonium citrate in deionized water to a concentration of 1 mg/mL.
-
Prepare the 3-HPA/DAC matrix solution: Dissolve 15 mg of 3-hydroxypicolinic acid in 1 mL of the DAC solution. Vortex to mix thoroughly.
-
Prepare the oligonucleotide sample: Dissolve the oligonucleotide sample in water to a concentration of approximately 500 fmol/µL.
-
Spotting the matrix: Transfer 1 µL of the 3-HPA/DAC matrix solution onto a position on the MALDI target plate and allow it to air dry completely.
-
Spotting the sample: Transfer 1 µL of the oligonucleotide sample solution onto the dried matrix spot and allow it to air dry completely.
-
The prepared target is now ready for analysis in a MALDI-TOF mass spectrometer.
Conclusion
This compound is a versatile molecule with a rich history and a broad range of applications in modern scientific research. From its early use in organic synthesis to its indispensable role in the analysis of biomolecules by mass spectrometry, it continues to be a compound of significant interest. Its properties as a chelating agent also open up avenues for its use in coordination chemistry and materials science. This technical guide has provided a comprehensive overview of its discovery, synthesis, and key applications, offering detailed protocols to aid researchers in their work with this valuable compound. Further research into its biological activities and potential therapeutic applications may yet unveil new and exciting roles for this compound.
References
- 1. This compound | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0498316A1 - Microbiological process for the production of this compound - Google Patents [patents.google.com]
- 3. EP0504818A2 - Microbiological process for the preparation of 6-hydroxy picolinic acid - Google Patents [patents.google.com]
- 4. CA2060534C - Microbiological process for the production of this compound - Google Patents [patents.google.com]
- 5. analusis.edpsciences.org [analusis.edpsciences.org]
- 6. echemi.com [echemi.com]
- 7. 6-ヒドロキシピリジン-2-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. lookchem.com [lookchem.com]
- 9. guidechem.com [guidechem.com]
- 10. CAS 19621-92-2: this compound | CymitQuimica [cymitquimica.com]
- 11. This compound | 19621-92-2 [chemicalbook.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. IL101256A - Microbiological process for producing this compound from 2-cyanopyridine - Google Patents [patents.google.com]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
A Deep Dive into 6-Hydroxypicolinic Acid: A Theoretical and Computational Perspective
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxypicolinic acid (6-HPA), a pyridine (B92270) derivative, has garnered significant interest in various scientific domains due to its intriguing chemical properties and potential biological activities. Its structural features, particularly the presence of a carboxylic acid and a hydroxyl group on the pyridine ring, give rise to fascinating phenomena such as keto-enol tautomerism and intramolecular proton transfer (IPT). These characteristics, coupled with its ability to act as a chelating agent, make 6-HPA a molecule of interest in fields ranging from coordination chemistry to drug design.[1]
This technical guide provides a comprehensive overview of the theoretical and computational studies conducted on this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, detailing computational methodologies, and visualizing complex molecular processes.
Molecular Properties and Tautomerism
A central feature of this compound is its existence in two tautomeric forms: the enol form (6-hydroxypyridine-2-carboxylic acid) and the keto form (6-oxo-1,6-dihydropyridine-2-carboxylic acid).[2][3] Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities and energetic landscapes of these tautomers.
Energetics of Tautomerization
DFT calculations have consistently shown that the keto tautomer is more stable than the enol form in both the gas phase and in various solvents.[1] The energy difference between the two tautomers is influenced by the polarity of the solvent, with the keto form being further stabilized in more polar environments.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) |
|---|---|
| Enol | 4.68 |
| Keto | 0.00 |
The intramolecular proton transfer (IPT) from the enol to the keto form proceeds through a transition state, the energy of which has also been computationally determined. The barrier for this transfer is significant, suggesting that both tautomers can coexist, although the equilibrium lies heavily towards the keto form.
Dimerization
In addition to intramolecular processes, this compound can form intermolecular hydrogen-bonded dimers. Computational studies have investigated the stability of these dimers for both the enol and keto tautomers, revealing that the stability is directly related to the distance of the intermolecular hydrogen bonds and the electrostatic potential of the interacting monomers.
Computational Data
The following tables summarize key quantitative data obtained from DFT calculations on the enol and keto tautomers of this compound. These calculations were typically performed using the B3LYP functional with the 6-31++G(d) or a similar basis set.
Table 1: Calculated Electronic Properties
| Property | Enol Tautomer | Keto Tautomer |
| HOMO Energy (eV) | -6.53 | -6.41 |
| LUMO Energy (eV) | -1.25 | -1.52 |
| HOMO-LUMO Gap (eV) | 5.28 | 4.89 |
| Dipole Moment (Debye) | 3.21 | 5.89 |
Table 2: Selected Optimized Bond Lengths (Å)
| Bond | Enol Tautomer | Keto Tautomer |
| C2-C3 | 1.412 | 1.425 |
| C3-C4 | 1.385 | 1.371 |
| C4-C5 | 1.401 | 1.418 |
| C5-C6 | 1.378 | 1.453 |
| N1-C2 | 1.345 | 1.381 |
| N1-C6 | 1.351 | 1.392 |
| C2-C7 (Carboxyl) | 1.489 | 1.481 |
| C6-O (Hydroxy/Keto) | 1.342 | 1.241 |
Table 3: Selected Optimized Bond Angles (°)
| Angle | Enol Tautomer | Keto Tautomer |
| C6-N1-C2 | 121.5 | 122.8 |
| N1-C2-C3 | 120.1 | 118.9 |
| C2-C3-C4 | 119.8 | 120.3 |
| C3-C4-C5 | 118.9 | 118.7 |
| C4-C5-C6 | 119.6 | 118.2 |
| C5-C6-N1 | 120.1 | 121.1 |
| N1-C2-C7 | 115.2 | 115.9 |
| C3-C2-C7 | 124.7 | 125.2 |
| C5-C6-O | 120.5 | 123.4 |
| N1-C6-O | 119.4 | 125.5 |
Table 4: Calculated Vibrational Frequencies (cm⁻¹, selected modes)
| Vibrational Mode | Enol Tautomer (cm⁻¹) | Keto Tautomer (cm⁻¹) |
| O-H Stretch (Carboxyl) | 3580 | 3575 |
| N-H Stretch | - | 3450 |
| C=O Stretch (Carboxyl) | 1750 | 1735 |
| C=O Stretch (Keto) | - | 1660 |
| C=C/C=N Ring Stretch | 1610, 1580 | 1620, 1590 |
| O-H Bend (Carboxyl) | 1420 | 1415 |
| C-O Stretch (Hydroxy) | 1280 | - |
Experimental Protocols
This section details the generalized computational methodologies employed in the theoretical studies of this compound.
Density Functional Theory (DFT) Calculations
DFT calculations are the cornerstone of theoretical investigations into the properties of 6-HPA. A typical workflow for these calculations is as follows:
-
Structure Preparation: The initial 3D structures of the enol and keto tautomers of 6-HPA are built using molecular modeling software.
-
Method and Basis Set Selection: The level of theory is chosen. A widely used and effective combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set such as 6-31++G(d,p).[4] This provides a good balance between accuracy and computational cost.
-
Geometry Optimization: The initial structures are optimized to find the lowest energy conformation on the potential energy surface. This step is crucial for obtaining accurate structural parameters.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Property Calculation: Various electronic properties, such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential, are calculated from the optimized wavefunction.
-
Solvation Effects: To model the behavior in solution, the conductor-like polarizable continuum model (CPCM) or a similar implicit solvation model is often employed.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. While specific docking studies on 6-HPA are limited in the public domain, the general protocol is well-established and can be applied to investigate its potential as a drug candidate.
-
Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added. The 3D structure of 6-HPA is prepared and its rotatable bonds are defined.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box and to predict the most favorable binding poses.[1][5][6][7]
-
Analysis of Results: The resulting binding poses are analyzed based on their predicted binding affinity (scoring function) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Potential Applications in Drug Development
The structural and electronic properties of this compound suggest its potential as a scaffold in drug discovery. Its ability to chelate metal ions is particularly relevant, as many enzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), have metal ions in their active sites.[8][9][10][11][12][13] By targeting these metalloenzymes, 6-HPA derivatives could be developed as inhibitors for various diseases, including cancer.
Furthermore, the picolinic acid moiety is a known pharmacophore that can interact with various biological targets. For instance, some picolinic acid derivatives have shown activity against DNA gyrase, a key bacterial enzyme, suggesting a potential avenue for antibiotic development.[2][14][15][16]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a 6-HPA-based drug, based on the known roles of picolinic acid derivatives and metalloenzyme inhibition.
Conclusion
Theoretical and computational studies have provided invaluable insights into the fundamental properties of this compound. DFT calculations have successfully characterized its tautomeric equilibrium, intramolecular proton transfer, and dimerization, while also providing a wealth of quantitative data on its structural and electronic properties. Although specific molecular docking studies on 6-HPA are not yet widely reported, the established computational protocols and the inherent chemical features of the molecule strongly suggest its potential as a versatile scaffold for the design of novel therapeutic agents. Further computational and experimental investigations are warranted to fully explore the biological activities and therapeutic potential of this intriguing molecule.
References
- 1. m.youtube.com [m.youtube.com]
- 2. revues.imist.ma [revues.imist.ma]
- 3. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Multiple ligands docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Histone Deacetylase Inhibitor Using Molecular Modeling and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 6-Hydroxypicolinic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxypicolinic acid (CAS No. 19621-92-2), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.
¹H NMR Data
The ¹H NMR spectrum of this compound reveals three distinct signals in the aromatic region, corresponding to the protons on the pyridine (B92270) ring.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.56 | dd | 8.9, 7.0 | H-4 |
| 6.97 | d | 6.8 | H-5 |
| 6.65 | d | 9.0 | H-3 |
Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz[1]
¹³C NMR Data
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule, showing six distinct carbon signals.
| Chemical Shift (δ) ppm | Assignment |
| 163.28 | C-2 (Carboxylic Acid) |
| 162.67 | C-6 |
| 140.51 | C-4 |
| 137.97 | C-5 |
| 123.88 | C-3 |
| 110.42 | C-2 (Pyridine Ring) |
Solvent: DMSO-d₆, Spectrometer Frequency: 151 MHz[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. Due to its existence as a hydrogen-bonded dimer in the solid state, the hydroxyl stretch of the carboxylic acid is typically observed as a very broad band.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~1700-1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1650 | Medium | C=C and C=N stretching vibrations (Pyridine ring) |
| ~1320-1210 | Medium | C-O stretch (Carboxylic acid) |
| ~950-910 | Broad, Medium | O-H bend (out-of-plane) |
Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, ATR).
UV-Vis Spectroscopy
UV-Vis spectroscopy of this compound reveals absorption bands characteristic of its conjugated aromatic system. The position of the absorption maxima (λmax) can be influenced by the solvent polarity and pH. As a pyridine derivative, it is expected to exhibit multiple absorption bands in the UV region.
| Solvent | λmax (nm) | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ |
| Data Not Available | Data Not Available | Data Not Available |
Further experimental studies are required to determine the precise λmax and molar absorptivity values in various solvents.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The spectrum is then acquired on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.
IR Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed. For the KBr pellet method, a small amount of finely ground this compound (1-2 mg) is mixed with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a transparent pellet using a hydraulic press for analysis. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
UV-Vis Spectroscopy
A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration is adjusted to yield an absorbance value within the optimal range of the instrument (typically 0.1-1 AU). The spectrum is recorded against a solvent blank in a quartz cuvette.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.
References
Potential Biological Activities of 6-Hydroxypicolinic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxypicolinic acid, a pyridine (B92270) carboxylic acid derivative, and its analogs have garnered interest in medicinal chemistry due to their diverse biological activities. The presence of the hydroxyl and carboxylic acid functional groups on the pyridine ring allows for a variety of chemical modifications, leading to the synthesis of novel derivatives with potential therapeutic applications. This technical guide provides an in-depth overview of the reported biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. The guide also includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, as well as visualizations of relevant signaling pathways and experimental workflows.
Anticancer Activity
While extensive research on the anticancer properties of a wide array of this compound derivatives is still emerging, studies on related picolinic acid derivatives suggest potential mechanisms of action. One study on a novel picolinic acid derivative demonstrated its ability to induce apoptosis in human non-small cell lung cancer cells (A549) with an IC50 value of 99.93 µM[1]. This pro-apoptotic activity was linked to the activation of caspases 3, 4, and 9, and the release of smac/DIABLO from the mitochondria, suggesting the involvement of the intrinsic apoptotic pathway[1].
The general mechanism of apoptosis often involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3. The intrinsic pathway is triggered by cellular stress and leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria, which then activate caspase-9.
Quantitative Anticancer Data
Currently, there is a limited amount of publicly available quantitative data specifically for the anticancer activity of a broad range of this compound derivatives. The following table includes data for a related picolinic acid derivative to illustrate the type of data generated in such studies.
| Compound | Cell Line | Activity | IC50 (µM) | Citation |
| Picolinic acid derivative 5 | A549 (Lung Cancer) | Cytotoxic | 99.93 | [1] |
Antimicrobial Activity
The antimicrobial potential of picolinic acid and its metal complexes has been documented, suggesting that derivatives of this compound may also exhibit antibacterial and antifungal properties. The mechanism of action for many antimicrobial agents involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Quantitative Antimicrobial Data
Specific minimum inhibitory concentration (MIC) values for a wide range of this compound derivatives against various bacterial and fungal strains are not extensively reported in the available literature. The following table is presented as a template for how such data would be structured.
| Compound | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Citation |
| Derivative X | Staphylococcus aureus | - | - | - |
| Derivative Y | Escherichia coli | - | - | - |
| Derivative Z | - | Candida albicans | - | - |
Antiviral Activity
Picolinic acid has been reported to exhibit broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus.[2][3][4][5] The primary mechanism of action is the inhibition of viral entry into the host cell by compromising viral membrane integrity and inhibiting virus-cellular membrane fusion.[2][3][4][5] This suggests that derivatives of this compound could also be explored for their antiviral potential. A patent application has been filed for the use of picolinic acid and its derivatives for inhibiting the entry of enveloped viruses into host cells.[6]
Quantitative Antiviral Data
| Compound | Virus | Cell Line | Activity | EC50 (µM) | Citation |
| Derivative A | Influenza A Virus | MDCK | Viral Entry Inhibition | - | - |
| Derivative B | SARS-CoV-2 | Vero E6 | Viral Replication Inhibition | - | - |
Experimental Protocols
Synthesis of this compound Derivatives
General Procedure for the Synthesis of N-Substituted 6-Hydroxypicolinamides:
A novel synthetic route to N-(2,6-Dimethylphenyl)-6-hydroxypicolinamide has been developed, involving a telescoped one-pot process that includes the formation of an acyl chloride intermediate, a base-free Schotten–Baumann reaction for amidation, and a self-catalyzed Ullmann-type hydroxylation.[7]
-
Step 1: Acyl Chloride Formation: 6-Chloropicolinic acid is converted to its corresponding acyl chloride using oxalyl chloride in the presence of a catalytic amount of DMF in toluene.[7]
-
Step 2: Amidation: The freshly prepared acyl chloride solution is then reacted with the desired amine (e.g., 2,6-dimethylaniline) in the presence of a base like DIPEA to form the amide.[7]
-
Step 3: Hydroxylation: The final step involves a copper-catalyzed Ullmann-type hydroxylation to replace the chloro group with a hydroxyl group, yielding the N-substituted 6-hydroxypicolinamide.[7]
General Procedure for the Synthesis of this compound Esters:
Ester derivatives can be synthesized through the reaction of this compound with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid, and heat. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques like extraction and column chromatography.
Biological Evaluation Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10][11][12]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours.[8]
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8] The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[8]
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14][15][16]
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.[13][16]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[13]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[13]
-
Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).[14]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[13]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intrinsic apoptosis pathway initiated by cellular stress.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Caption: Inhibition of enveloped virus entry by a picolinic acid derivative.
Conclusion
Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents with potential anticancer, antimicrobial, and antiviral activities. While current research provides a foundational understanding of the biological activities of the parent picolinic acid and some of its derivatives, further extensive studies are required to synthesize and screen a wider range of this compound derivatives to establish clear structure-activity relationships. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research in this area, ultimately contributing to the discovery of new and effective therapeutic agents.
References
- 1. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 2. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]
- 6. US20220226292A1 - Antiviral Applications of Picolinic Acid and its Derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 6-Hydroxypicolinic Acid: Commercial Availability, Purity Assessment, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxypicolinic acid, a derivative of picolinic acid, is a versatile organic compound with significant applications in coordination chemistry, materials science, and increasingly, in the pharmaceutical and life sciences sectors.[1][2] Its ability to act as a chelating agent for various metal ions has made it a valuable building block in the synthesis of novel metal complexes with potential therapeutic properties.[1][3] This technical guide provides an in-depth overview of the commercial availability of this compound, its various purity grades, methodologies for its quality assessment, and a summary of its current and potential applications in research and drug development.
Commercial Suppliers and Purity Grades
This compound is commercially available from a range of chemical suppliers, catering to different research and development needs. The purity of the compound is a critical factor for its application, especially in drug development and sensitive biological assays. Purity grades typically range from 95% to over 99%. Below is a summary of some of the key commercial suppliers and their offered purity grades for this compound.
| Supplier | Stated Purity | Additional Information |
| Sigma-Aldrich | 95% | - |
| Tokyo Chemical Industry (TCI) | >97.0% (by Titration) | - |
| LEAP CHEM | 99% | Industrial Grade |
| ChemicalBook Suppliers | 99.00% | Various suppliers listed |
| LookChem | Not specified | - |
| CymitQuimica | >97.0% (T) | - |
Experimental Protocols for Purity Determination
Ensuring the purity of this compound is paramount for the reliability and reproducibility of experimental results. While supplier-provided Certificates of Analysis (CoAs) offer initial quality metrics, independent verification is often necessary. The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and acid-base titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities in a sample. A reverse-phase HPLC method is typically suitable for an organic acid like this compound.
Illustrative Protocol (General Method):
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to ensure good separation of the main peak from any impurities.
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Detection: Monitor the elution profile at a wavelength where this compound has strong absorbance, typically determined by a UV scan.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is an absolute quantification method that can be used to determine the purity of a substance without the need for a specific reference standard of the same compound.
Illustrative Protocol (General Method):
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh a precise amount of this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or D2O).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay.
-
Data Processing and Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the this compound can be calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.[4]
Acid-Base Titration
As a carboxylic acid, the purity of this compound can be determined by a straightforward acid-base titration with a standardized solution of a strong base.
Illustrative Protocol (General Method):
-
Reagents: A standardized solution of sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M), a suitable indicator (e.g., phenolphthalein), and deionized water.
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Add a few drops of the indicator to the solution.
-
Titrate the this compound solution with the standardized NaOH solution until the endpoint is reached, indicated by a persistent color change.
-
Record the volume of NaOH solution used.
-
-
Calculation: The purity of the this compound can be calculated based on the stoichiometry of the acid-base reaction, the concentration of the NaOH solution, the volume of NaOH used, and the initial mass of the this compound sample.[5]
Quality Control Workflow
A robust quality control workflow is essential for ensuring the consistency and reliability of this compound used in research and development. The following diagram illustrates a typical workflow.
Applications in Research and Drug Development
The primary utility of this compound in a research context stems from its role as a chelating ligand.[1] Its ability to form stable complexes with a variety of metals has led to its use in the synthesis of novel compounds with potential applications in catalysis and materials science.[1]
In the realm of drug development, picolinic acid and its derivatives have shown a range of biological activities, including neuroprotective, immunological, and anti-proliferative effects.[6] Specifically, this compound is utilized in the preparation of ruthenium(II) complexes, which are a class of compounds being investigated for their anticancer properties.[1] The chelation of the metal by this compound can influence the pharmacological properties of the resulting complex, such as its stability, solubility, and interaction with biological targets.[3]
While the direct modulation of specific signaling pathways by this compound is not yet well-defined in the scientific literature, the broader class of picolinic acid derivatives has been shown to influence cellular processes. For instance, picolinic acid itself can affect cell growth and has been shown to interact with mechanisms that may involve NAD+.[7] Furthermore, some derivatives of picolinic acid have been investigated for their ability to induce apoptosis in cancer cells through pathways such as the endoplasmic reticulum stress pathway.[8] The metal complexes of ligands similar to this compound are known to exert their anticancer effects by interacting with DNA or by modulating key signaling pathways involved in cell proliferation and survival.[3]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by metal complexes derived from this compound, based on the known mechanisms of similar compounds.
Conclusion
This compound is a readily available chemical building block with significant potential, particularly in the development of novel metallodrugs for therapeutic applications. Its utility is, however, contingent on a thorough understanding and verification of its purity. While standardized, detailed analytical protocols for this specific compound are not widely published, established methods for similar carboxylic acids, such as HPLC, qNMR, and acid-base titration, can be readily adapted. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate their mechanisms of action and to identify the specific signaling pathways they modulate, which will be crucial for advancing their development as potential therapeutic agents.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 19621-92-2 [chemicalbook.com]
- 3. Metal complexes in cancer therapy – an update from drug design perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Picolinic acid - Wikipedia [en.wikipedia.org]
- 7. Control of growth by picolinic acid: Differential response of normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
Safety and handling precautions for 6-Hydroxypicolinic acid in the lab
An In-depth Technical Guide to the Safe Handling and Laboratory Use of 6-Hydroxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, tailored for laboratory personnel. It includes detailed physicochemical properties, hazard classifications, personal protective equipment (PPE) recommendations, emergency procedures, and experimental protocols.
Physicochemical and Hazard Identification
This compound (6-HPA), also known as 6-Hydroxypyridine-2-carboxylic acid, is a picolinic acid derivative. It is a solid, appearing as a yellow to brown powder, and is recognized for its ability to act as a chelating ligand.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₃ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Melting Point | ~270 °C (decomposes) | [1][4] |
| Boiling Point | 436 °C at 760 mmHg | [1] |
| Flash Point | 217.5 °C | [1] |
| Water Solubility | 3,000 mg/L at 20 °C | [5] |
| pKa | 3.29 ± 0.20 (Predicted) | [1] |
| Appearance | Yellow to brown powder | [1] |
Hazard Classification and Safety
This compound is classified as hazardous.[6] The GHS hazard classifications are summarized in Table 2. It is crucial to be aware of these hazards before handling the substance.
| Hazard Class | GHS Classification | Source |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [6][7] |
| Serious Eye Damage/Eye Irritation | Category 2/2A: Causes serious eye irritation | [6][7] |
| Specific target organ toxicity (single exposure) | Category 3: May cause respiratory irritation | [6][7] |
| Acute oral toxicity | Category 4: Harmful if swallowed | [6] |
| Acute dermal toxicity | Category 4: Harmful in contact with skin | [6] |
| Acute inhalation toxicity | Category 4: Harmful if inhaled | [6] |
Hazard Statements: H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation).[7]
Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to ensure laboratory safety.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before starting any procedure. The following PPE is recommended when handling this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5][8]
-
Skin Protection: Wear protective gloves (chemical-resistant) and a lab coat.[5][8] For larger quantities or where there is a risk of significant exposure, impervious clothing should be worn.[5]
-
Respiratory Protection: Use in a well-ventilated area.[5] If dust is generated or exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[6]
Handling Procedures
-
Avoid contact with skin and eyes.[9]
-
Avoid the formation of dust and aerosols.[5]
-
Wash hands thoroughly after handling.[5]
-
Use only in a chemical fume hood.[6]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
Storage
-
Store locked up.[5]
Emergency Procedures
In the event of an exposure or spill, the following first-aid and cleanup measures should be implemented immediately.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][9]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[5][8]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5][9][10]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in section 2.1. Avoid breathing dust.[5][10]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][10]
-
Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.[9][10] Clean the affected area thoroughly.
Experimental Protocols
The following protocols are provided as examples of the use of this compound in a laboratory setting.
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-Bromo-6-hydroxypyridine (B114848) and carbon dioxide.[1][5]
Materials:
-
2-Bromo-6-hydroxypyridine
-
Dry Tetrahydrofuran (THF)
-
Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Dry carbon dioxide (CO₂)
-
Water
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-bromo-6-hydroxypyridine (1.0 eq) in dry THF.
-
Cool the solution to 0 °C.
-
Slowly add a 2 M solution of i-PrMgCl in THF (1.0 eq) over 5 minutes.
-
Stir the solution at 0 °C for an additional 5 minutes.
-
Add a 2.5 M solution of n-BuLi in hexanes (2.0 eq) dropwise over 5 minutes, maintaining the temperature below 20 °C.
-
Stir the resulting mixture at this temperature for 30 minutes.
-
Introduce dry CO₂ (1.0 eq) to the reaction mixture.
-
Allow the mixture to warm to 20 °C over 30 minutes.
-
Quench the reaction by adding water.
-
Separate the aqueous and organic phases.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to yield this compound.
Safety Note: This synthesis involves pyrophoric reagents (n-BuLi) and should only be performed by trained personnel in a fume hood with appropriate safety precautions.
Use as a Chelating Agent for Metal Complexes
This compound is an effective chelating agent for various metal ions.[2][3] The following is a general procedure for the formation of a metal complex.
Materials:
-
This compound
-
A salt of the desired metal (e.g., Ruthenium(II) chloride)
-
Appropriate solvent (e.g., ethanol, water, or a mixture)
-
Base (if deprotonation of the ligand is required, e.g., sodium hydroxide)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
If necessary, adjust the pH of the this compound solution with a base to deprotonate the carboxylic acid and hydroxyl groups, enhancing its chelating ability.
-
Slowly add the metal salt solution to the this compound solution while stirring.
-
The reaction mixture may be stirred at room temperature or heated to facilitate complex formation.
-
Monitor the reaction by a suitable analytical technique (e.g., TLC, UV-Vis spectroscopy).
-
Upon completion, the metal complex may precipitate out of the solution or be isolated by removing the solvent.
-
The resulting solid can be purified by recrystallization.
Biological Pathways and Logical Relationships
While there is limited information on the direct involvement of this compound in human cellular signaling pathways, it is a known intermediate in the microbial metabolism of picolinic acid.[11]
Microbial Metabolism of Picolinic Acid
The following diagram illustrates the initial steps of the picolinic acid degradation pathway in certain microorganisms, such as Alcaligenes faecalis.[11]
Caption: Microbial degradation pathway of Picolinic Acid.
Experimental Workflow for Synthesis and Purification
The logical workflow for the synthesis and subsequent purification of this compound is depicted below.
Caption: Workflow for the synthesis and purification of 6-HPA.
References
- 1. This compound | 19621-92-2 [chemicalbook.com]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. lookchem.com [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Methodological & Application
6-Hydroxypicolinic Acid: Application Notes and Protocols for MALDI-TOF Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the characterization of a wide range of biomolecules. The selection of an appropriate matrix is paramount for achieving optimal results, as it facilitates the gentle ionization of analyte molecules, minimizing fragmentation. 6-Hydroxypicolinic acid, more commonly known in scientific literature as 3-Hydroxypicolinic acid (3-HPA), has emerged as a matrix of choice, particularly for the analysis of oligonucleotides and nucleic acids.[1][2][3][4]
3-HPA is a "cool" or "soft" matrix, meaning it imparts less internal energy to the analyte molecules during the ionization process, which is crucial for preventing the fragmentation of labile molecules like oligonucleotides.[5] This property, combined with its strong absorbance at the wavelengths of commonly used nitrogen lasers (337 nm) in MALDI instruments, results in high-quality mass spectra with excellent resolution and signal-to-noise ratios.[6]
The performance of 3-HPA can be significantly enhanced by the use of co-matrices or additives. The most common and effective co-matrix is diammonium citrate (B86180) (DAC), which actively suppresses the formation of sodium and potassium adducts.[1][7] This is particularly important for the analysis of the negatively charged phosphate (B84403) backbone of oligonucleotides, leading to cleaner spectra and more accurate mass determinations.[1][7] Other additives, such as fucose, have been shown to improve mass resolution, especially in the automated analysis of single nucleotide polymorphisms (SNPs).[8]
While 3-HPA is the gold standard for oligonucleotides, its application for the analysis of peptides and proteins is limited due to a generally poor ionization response for these molecules.[9] For peptide and protein analysis, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are more commonly and effectively employed.[2]
These application notes provide detailed protocols for the preparation and use of 3-HPA as a MALDI matrix, summarize key quantitative performance data, and offer visual workflows to guide researchers in their experimental design.
Data Presentation
The use of co-matrices with 3-HPA leads to demonstrable improvements in data quality for oligonucleotide analysis. The following tables summarize the quantitative enhancements observed in key performance metrics.
Table 1: Improvement in Mass Resolution and Peak Resolution with Co-Matrices
| Analyte | Matrix / Co-Matrix | Performance Metric | Improvement |
| d(T)65-oligonucleotide | 3-HPA + Ammonium Hydrogen Citrate | Mass Resolution | Increased from R=35 to R=47 |
| 28mer Oligonucleotide | 3-HPA/DAC + Fucose | Peak Resolution (% Valley) | Decreased from 85.3 ± 5.1% to 67.3 ± 6.7% |
| Heterozygous A/T mutation products | 3-HPA/DAC + Fucose | Resolution of 9 Da mass difference | Routinely achievable in automatic data acquisition |
Table 2: Mass Accuracy of Oligonucleotides with 3-HPA Matrix
| Analyte | Matrix / Co-Matrix | Mass Accuracy |
| Modified Uracil Oligonucleotides | 3-HPA + Diammonium Citrate | < 0.16 Da (< 44 ppm) |
| Primer Oligonucleotides | 3-HPA/DAC | 6 Da to 10 Da |
Table 3: Common 3-HPA Matrix Solution Compositions for Oligonucleotide Analysis
| 3-HPA Concentration | Additive | Additive Concentration | Solvent System |
| Saturated Solution | Diammonium Hydrogen Citrate | 10 g/L | 50% Acetonitrile (B52724) in Water |
| 10 mg/mL | Diammonium Hydrogen Citrate (DAC) | 10 mg/mL | 50% Acetonitrile in Water |
| 97 mg/mL (0.7M) | Ammonium Citrate | 16 mg/mL (0.07M) | 50% Acetonitrile in Water |
| 15 mg/mL | Diammonium Hydrogen Citrate (DAC) | 1 mg/mL | Deionized Water |
Experimental Protocols
Protocol 1: Standard 3-HPA/Diammonium Citrate Matrix Preparation for Oligonucleotide Analysis
This protocol is a standard method for the routine analysis of oligonucleotides. The addition of diammonium citrate is crucial for minimizing alkali salt adducts.
Materials:
-
3-Hydroxypicolinic acid (3-HPA)
-
Diammonium citrate (DAC)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
Procedure:
-
Prepare a 10 mg/mL DAC stock solution: Dissolve 10 mg of diammonium citrate in 1 mL of ultrapure water.
-
Prepare the 3-HPA matrix solution: Dissolve 15 mg of 3-HPA in 1 mL of a 1:1 (v/v) solution of acetonitrile and the 10 mg/mL DAC stock solution.[10]
-
Vortex the solution thoroughly for at least 1 minute to ensure all components are dissolved.
-
Centrifuge the solution to pellet any undissolved material. The supernatant is the working matrix solution. This solution should be prepared fresh daily for optimal performance.
Protocol 2: High-Resolution Oligonucleotide Analysis with Fucose Additive
This protocol is recommended for applications requiring high-resolution analysis, such as single nucleotide polymorphism (SNP) analysis.[8]
Materials:
-
3-HPA/DAC working matrix solution (from Protocol 1)
-
Fucose
-
Ultrapure water
Procedure:
-
Prepare a 6 g/L fucose solution: Dissolve 6 mg of fucose in 1 mL of ultrapure water.
-
Prepare the final matrix-analyte mixture:
-
Mix the oligonucleotide sample solution with an equal volume of the 6 g/L fucose solution.
-
Mix this analyte-fucose mixture with an equal volume of the 3-HPA/DAC matrix solution (from Protocol 1).
-
Sample Preparation and Spotting Techniques
Dried-Droplet Method:
-
Mix the oligonucleotide sample solution (typically 1-10 pmol/µL) with the prepared matrix solution in a 1:1 volume ratio in a microcentrifuge tube.[7]
-
Vortex the mixture gently.
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.[7]
-
Allow the spot to air dry completely at room temperature before introducing it into the mass spectrometer.[7]
Two-Layer (Overlay) Method:
This method can sometimes yield more homogeneous crystal formation and improved signal intensity.
-
First Layer (Matrix): Spot 0.5 - 1 µL of the prepared 3-HPA matrix solution onto the MALDI target plate and let it air dry completely.[2]
-
Second Layer (Sample): Once the matrix layer is dry, spot 0.5 - 1 µL of your oligonucleotide sample solution directly on top of the dried matrix spot.[2]
-
Allow the sample layer to air dry completely. The plate is now ready for analysis.
MALDI-TOF Mass Spectrometer Settings for Oligonucleotide Analysis
The optimal instrument settings can vary depending on the specific mass spectrometer model. The following are general guidelines for the analysis of oligonucleotides using a 3-HPA matrix.
-
Ionization Mode: Negative ion mode is typically preferred for oligonucleotides due to the negatively charged phosphate backbone.[11] However, positive ion mode can also be effective.[12]
-
Mass Range: Set the mass range to encompass the expected molecular weights of the oligonucleotides in the sample. For quality control of synthetic primers, a range of 3,500 to 10,000 Da is often used.[10]
-
Laser Intensity: Start with a low laser intensity and gradually increase it until a stable and strong analyte signal is observed with minimal fragmentation. Excessive laser power can lead to peak broadening and reduced resolution.[11]
-
Pulsed Ion Extraction (Delayed Extraction): This technique is crucial for improving mass resolution and accuracy. An optimized delay time should be determined empirically.[5]
-
Calibration: Calibrate the instrument using a standard mixture of oligonucleotides with known molecular weights.
Mandatory Visualization
Caption: Experimental workflow for MALDI-TOF analysis of oligonucleotides.
Caption: Logical relationships in 3-HPA MALDI-TOF MS of oligonucleotides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. analusis.edpsciences.org [analusis.edpsciences.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Complete MALDI-ToF MS analysis of cross-linked peptide–RNA oligonucleotides derived from nonlabeled UV-irradiated ribonucleoprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Hydroxypicolinic Acid Matrix in Oligonucleotide Analysis
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the characterization of oligonucleotides. The choice of the matrix is critical for successful analysis, and 6-Hydroxypicolinic acid (6-HPA), often referred to as 3-Hydroxypicolinic acid (3-HPA), has emerged as a preferred matrix for this application. Its "cool" matrix properties minimize fragmentation of the labile phosphodiester backbone of oligonucleotides, leading to cleaner spectra and more accurate mass determination.[1][2] The performance of 6-HPA can be significantly enhanced with the use of co-matrices and additives, which improve crystal formation, reduce the formation of salt adducts, and increase signal intensity and resolution.[3][4]
These application notes provide detailed protocols for the preparation of 6-HPA matrix and its application in the analysis of oligonucleotides for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Improvements with Co-Matrices
The use of co-matrices with 6-HPA leads to demonstrable improvements in data quality for oligonucleotide analysis. The following tables summarize the quantitative enhancements observed in key performance metrics.
Table 1: Improvement in Mass Resolution with Ammonium Hydrogen Citrate (B86180)
| Analyte | Matrix/Co-Matrix | Performance Metric | Improvement | Reference |
| d(T)65-oligonucleotide | 6-HPA + Ammonium Hydrogen Citrate | Mass Resolution (R) | Increased from R=35 to R=47 | [3][5] |
Table 2: Enhancement of Peak Resolution with Fucose Additive
| Analyte | Matrix/Co-Matrix | Performance Metric | Improvement | Reference |
| 28mer Oligonucleotide | 6-HPA/DAC + Fucose | Peak Resolution (% Valley) | Decreased from 85.3 ± 5.1% to 67.3 ± 6.7% | [3] |
| Heterozygous A/T mutation products | 6-HPA/DAC + Fucose | Peak Resolution | Improved resolution allowing distinction of a 9 Da mass difference | [6] |
Experimental Protocols
Detailed methodologies for the preparation of 6-HPA matrix and sample spotting are crucial for reproducible and high-quality results.
Protocol 1: Standard 6-HPA Matrix Preparation
This protocol outlines the basic preparation of a 6-HPA matrix solution.
Materials:
-
This compound (6-HPA)
-
Acetonitrile (B52724) (ACN)
-
Ultrapure water
Procedure:
-
Prepare a 50:50 (v/v) solution of acetonitrile and ultrapure water.
-
Create a saturated solution of 6-HPA by adding it to the ACN/water solvent until a small amount of solid remains undissolved after vigorous vortexing.[7]
-
Alternatively, a specific concentration can be prepared, for example, 80 mg/mL of 6-HPA in 50:50 acetonitrile/water.[5]
Protocol 2: 6-HPA Matrix with Diammonium Citrate (DAC) Co-Matrix
The addition of diammonium citrate is a common practice to suppress alkali ion adducts and improve spectral quality.[3][8]
Materials:
-
This compound (6-HPA)
-
Diammonium citrate (DAC)
-
Acetonitrile (ACN)
-
Ultrapure water
Procedure:
-
Prepare DAC Solution: Dissolve DAC in ultrapure water to a concentration of 1 mg/mL.[8]
-
Prepare 6-HPA/DAC Matrix Solution: Dissolve 15 mg of 6-HPA in 1 mL of the 1 mg/mL DAC solution.[8] Vortex thoroughly to ensure complete dissolution. For optimal performance, it is recommended to store the matrix solution in the dark at room temperature for a few days before use.[8]
Protocol 3: Sample Preparation and Spotting
Proper sample preparation and spotting techniques are critical for achieving high-quality MALDI-TOF MS data.
Materials:
-
Oligonucleotide sample (approximately 500 fmol/µL in water)[8]
-
Prepared 6-HPA matrix solution (from Protocol 1 or 2)
-
MALDI target plate
Dried-Droplet Method:
-
Mix the oligonucleotide sample solution and the 6-HPA matrix solution in a 1:1 volume ratio.[7]
-
Spot 0.5 - 1 µL of the final mixture onto the MALDI target plate.[3]
-
Allow the spot to air dry completely at room temperature before analysis.[3]
Two-Layer (Thin-Layer) Method:
-
Apply 1 µL of the 6-HPA matrix solution to the MALDI target plate and let it dry completely.[8]
-
Apply 1 µL of the oligonucleotide sample solution directly onto the dried matrix spot.[8]
-
Allow the sample to dry completely before analysis. This method can enhance signal intensity.[7]
Visualizations
Experimental Workflow for Oligonucleotide Analysis using 6-HPA Matrix
Caption: A generalized workflow for the analysis of oligonucleotides using a 6-HPA matrix preparation protocol.
Decision Tree for Troubleshooting 6-HPA Matrix Preparation
Caption: A decision tree outlining common issues and troubleshooting steps for 6-HPA matrix preparation in oligonucleotide analysis.
References
- 1. Matrix-assisted laser desorption time-of-flight mass spectrometry of oligonucleotides using 3-hydroxypicolinic acid as an ultraviolet-sensitive matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ccrf.skku.edu [ccrf.skku.edu]
- 8. lcms.cz [lcms.cz]
Application Notes: 6-Hydroxypicolinic Acid in Nucleic Acid Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Hydroxypicolinic acid (6-HPA), often referred to in literature as 3-Hydroxypicolinic acid (3-HPA), is an aromatic carboxylic acid that has become a cornerstone matrix material for the analysis of nucleic acids by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[1][2] Its utility stems from its ability to co-crystallize with DNA and RNA molecules and efficiently absorb energy from a UV laser (typically a nitrogen laser at 337 nm), leading to the gentle desorption and ionization of the analyte.[3] This property makes it a "cool" matrix, meaning it imparts less internal energy to the nucleic acid molecules, thereby reducing fragmentation and allowing for the analysis of intact oligonucleotides.[4]
This document provides detailed application notes and protocols for the use of 6-HPA in nucleic acid research, with a focus on MALDI-TOF MS for quality control, sequencing, and genotyping applications.
Application 1: MALDI-TOF Mass Spectrometry of Nucleic Acids
The most prominent application of 6-HPA is as a matrix for the MALDI-TOF MS analysis of oligonucleotides.[1][5] This technique is a powerful alternative to gel electrophoresis for determining the molecular weight of nucleic acids, offering greater speed, accuracy, and suitability for automation.[6] Key uses include quality control of synthetic oligonucleotides, analysis of PCR products, SNP genotyping, and sequencing.[1][6][7]
Principle of Operation
In MALDI-TOF MS, the nucleic acid analyte is mixed with a solution of 6-HPA and allowed to dry on a target plate. This process co-crystallizes the analyte within the matrix. A pulsed laser irradiates the spot, and the 6-HPA matrix absorbs the laser energy, leading to a rapid expansion and sublimation of the matrix material. This "soft" ionization process transfers charge to the embedded nucleic acid molecules, primarily forming singly charged ions. These ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z), allowing for precise mass determination.
Workflow for Nucleic Acid Analysis using 6-HPA MALDI-TOF MS
Caption: General workflow for MALDI-TOF MS analysis of nucleic acids using a 6-HPA matrix.
Data Presentation: 6-HPA Matrix Preparations
Successful analysis depends heavily on the matrix preparation. Additives are crucial for suppressing alkali ion (Na+, K+) adducts, which otherwise lead to peak broadening and reduced resolution.[1][6] Diammonium citrate (B86180) is the most common additive for this purpose.[1][3][8]
| Parameter | Formulation 1 (General Purpose) | Formulation 2 (Optimized) | Formulation 3 (Sequencing) | Notes |
| 6-HPA Concentration | 25 - 50 g/L[3][9] | 40 mg/mL (in ACN/H₂O)[6] | 50 g/L[3] | Higher concentrations can be beneficial for positive ion mode.[10] |
| Solvent System | 50:50 Acetonitrile:Water (v/v)[3][9] | 50:50 Acetonitrile:Water (v/v)[6] | 50:50 Acetonitrile:Water (v/v)[3] | Solvent composition can significantly impact signal-to-noise ratios.[8] |
| Primary Additive | Diammonium Citrate | Ammonium (B1175870) Hydrogen Citrate | Diammonium Citrate | Suppresses alkali adducts, improving resolution and mass accuracy.[1][11] |
| Additive Concentration | 2.5 g/L[3] | 0.3 M (mixed 1:1 with matrix)[6] | 50 g/L (stock)[3] | The surplus of ammonium ions facilitates proton exchange.[6][11] |
| Co-Matrix / Secondary Additive | None | Nitrocellulose Pre-coating | Picolinic Acid (PA) | Nitrocellulose can improve reproducibility.[6] PA is used as a co-matrix.[1] |
| Co-Matrix Concentration | N/A | N/A | 50 g/L (stock)[3] | The final matrix is a 10:1:1 ratio of 6-HPA:PA:Diammonium Citrate.[3] |
| Target Analyte | General Oligonucleotides | d(T)₆₅ Oligonucleotides[6] | Sequencing Reaction Products | Different preparations are optimized for different nucleic acid types and sizes. |
Experimental Protocols
Protocol 1: General Oligonucleotide Analysis
This protocol is adapted for the routine quality control of synthetic oligonucleotides.
Materials:
-
This compound (6-HPA)
-
Diammonium citrate
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (H₂O)
-
Oligonucleotide sample (desalted, ~1-10 pmol/µL)
-
MALDI target plate
-
Micropipettes and tips
Procedure:
-
Prepare the Matrix Solution:
-
Dissolve 6-HPA in a 1:1 (v/v) mixture of ACN:H₂O to a final concentration of 25 g/L.
-
Add diammonium citrate to the matrix solution to a final concentration of 2.5 g/L.[3]
-
Vortex thoroughly to ensure all components are dissolved. Centrifuge briefly to pellet any insoluble material.
-
-
Prepare the Analyte:
-
Ensure the oligonucleotide sample is desalted. High salt content can suppress the signal.
-
Dilute the sample in ultrapure water to a final concentration of 1-5 pmol/µL.[3]
-
-
Sample Spotting (Dried-Droplet Method):
-
On the MALDI target plate, mix 1 µL of the matrix solution with 1 µL of the oligonucleotide sample directly on the spot.
-
Alternatively, pre-mix 1 µL of matrix and 1 µL of sample in a microcentrifuge tube, and then spot 1-2 µL of the mixture onto the target.
-
Allow the spot to air dry completely at room temperature. This will result in the formation of a crystalline spot.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire spectra, typically in negative linear mode for oligonucleotides, as the phosphate (B84403) backbone carries a negative charge.[6] An accelerating voltage of ~25 kV is common.[3]
-
Calibrate the instrument using an oligonucleotide standard of known mass.
-
Protocol 2: Optimized Analysis with Additives
This protocol incorporates co-matrices and additives to enhance resolution, particularly for larger oligonucleotides or complex mixtures like sequencing reaction products.[1][3]
Materials:
-
Stock Solution A (6-HPA): 50 g/L 6-HPA in 50% ACN/50% H₂O.[3]
-
Stock Solution B (PA): 50 g/L Picolinic Acid in 50% ACN/50% H₂O.[3]
-
Stock Solution C (Additive): 50 g/L Diammonium Citrate in H₂O.[3]
-
Cation exchange beads (Ammonium form)
-
Sequencing reaction products or other complex nucleic acid sample
-
MALDI target plate
Procedure:
-
Prepare the Working Matrix Solution:
-
Immediately before use, mix the stock solutions in a ratio of 10:1:1 (v/v) of A:B:C .[3] For example, mix 10 µL of Stock A, 1 µL of Stock B, and 1 µL of Stock C.
-
-
Desalt the Sample:
-
Sample Spotting:
-
Data Acquisition:
-
Load the plate and acquire data using instrument settings optimized for the expected mass range (e.g., linear mode, ~25 kV accelerating voltage).[3]
-
Application 2: SNP Genotyping
MALDI-TOF MS with 6-HPA is a widely used platform for Single Nucleotide Polymorphism (SNP) genotyping.[7] The general approach involves a primer extension reaction where a primer that anneals adjacent to the SNP site is extended by a single, mass-modified, chain-terminating dideoxynucleotide (ddNTP). The mass of the extended primer is then measured by MALDI-TOF MS to identify the incorporated nucleotide and thus the SNP allele.
Logical Relationship for Primer Extension-Based SNP Genotyping
Caption: Logic diagram for SNP genotyping using single base extension and MALDI-TOF MS.
The sample preparation for the MALDI-MS step follows the general protocols outlined above, with careful desalting of the reaction products being a critical step for success.
Other Applications
While the dominant use of 6-HPA is in MALDI-MS, its chemical properties are relevant in other areas. The parent compound, picolinic acid, and its derivatives are studied for their roles as chelators and in biological pathways.[12] 6-HPA itself has been synthesized and its crystal structure determined, which is fundamental knowledge that supports its application as a MALDI matrix.[12] However, its use as a co-crystallizing agent for the purpose of X-ray diffraction of nucleic acids is not a primary or well-documented application.[13]
References
- 1. Oligonucleotide analysis and sequencing using MALDI-TOF mass spectrometry [xray.cz]
- 2. This compound | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. analusis.edpsciences.org [analusis.edpsciences.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. MALDI mass spectrometry for nucleic acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. shimadzu.com [shimadzu.com]
- 11. spectroscopyworld.com [spectroscopyworld.com]
- 12. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-crystallization with 6-Hydroxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-crystallization is a powerful technique in crystal engineering used to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their chemical structure.[1] This is achieved by forming a new crystalline solid that consists of the API and a coformer held together by non-covalent interactions, most commonly hydrogen bonds.[2]
6-Hydroxypicolinic acid (6-HPA) is a versatile coformer candidate due to its key functional groups: a carboxylic acid, a hydroxyl group, and a pyridine (B92270) ring. These moieties can participate in robust hydrogen bonding, making 6-HPA a promising partner for a wide range of APIs.[3] This document provides a detailed guide to the co-crystallization of samples with this compound, outlining experimental protocols and key considerations for successful co-crystal screening and synthesis.
Physicochemical Properties of this compound
A thorough understanding of the coformer's properties is crucial for designing co-crystallization experiments. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₃ | [3] |
| Molecular Weight | 139.11 g/mol | [3] |
| Melting Point | 270 °C (decomposes) | [3][4] |
| pKa (predicted) | 3.29 ± 0.20 | [3] |
| Appearance | Yellow to brown powder/crystalline solid | [3][4] |
| Solubility | Moderately soluble in water, more soluble in organic solvents. | [5] |
Coformer Selection and the ΔpKa Rule
The formation of a co-crystal versus a salt is a critical consideration in the design of multi-component crystalline solids. The difference in the pKa values of the API and the coformer (ΔpKa = pKa(base) - pKa(acid)) can be a useful guideline.[6]
-
ΔpKa < 0: Co-crystal formation is highly probable.
-
0 < ΔpKa < 3: A salt or a co-crystal may form.
-
ΔpKa > 3: Salt formation is more likely.
Given the acidic nature of this compound (predicted pKa ≈ 3.29), it is an excellent candidate for forming co-crystals with weakly basic or neutral APIs.
Experimental Protocols for Co-crystallization
Several methods can be employed for co-crystallization. The choice of method depends on the properties of the API and coformer, as well as the desired outcome (e.g., screening or bulk production). Below are detailed protocols for common techniques.
Solution Evaporation Method
This is a widely used and reliable method for producing high-quality single crystals.[2]
Protocol:
-
Molar Ratio Selection: Begin with a 1:1 molar ratio of the API to this compound. Other ratios (e.g., 1:2 or 2:1) can be explored in subsequent experiments.
-
Solvent Screening: Select a solvent or solvent mixture in which both the API and 6-HPA have adequate solubility. Common solvents to screen include ethanol, methanol, acetonitrile, acetone, and ethyl acetate.[7]
-
Dissolution: Dissolve the API and 6-HPA in the chosen solvent. Gentle heating and stirring may be applied to facilitate dissolution.
-
Crystallization: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. Slow evaporation is crucial for the growth of well-defined crystals.
-
Isolation and Drying: Once crystals have formed, isolate them by filtration and wash with a small amount of the crystallization solvent. Dry the crystals under vacuum or at a slightly elevated temperature.
Quantitative Parameters (Example):
| Parameter | Value |
| API:6-HPA Molar Ratio | 1:1 |
| Solvent | Ethanol |
| Concentration | 5-20 mg/mL (total solids) |
| Temperature | Room Temperature (approx. 25°C) |
| Evaporation Time | 24 - 72 hours |
Liquid-Assisted Grinding (LAG)
LAG is a mechanochemical method that is often faster and more environmentally friendly than solution-based methods due to the minimal use of solvents.[2]
Protocol:
-
Mixing: Place the API and this compound (typically in a 1:1 molar ratio) in a ball mill or a mortar and pestle.
-
Grinding: Add a small amount of a suitable solvent (typically 10-50 µL per 50-100 mg of total solid). The solvent acts as a catalyst for the co-crystal formation.
-
Milling/Grinding: Grind the mixture for a specified time.
-
Characterization: The resulting powder can be directly analyzed using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.
Quantitative Parameters (Example):
| Parameter | Value |
| API:6-HPA Molar Ratio | 1:1 |
| Solvent | Acetonitrile |
| Solvent Volume | 20 µL per 100 mg of solid |
| Grinding Time | 30 - 60 minutes |
| Grinding Frequency (Ball Mill) | 20 - 30 Hz |
Slurry Crystallization
This method is useful for screening and for producing the thermodynamically most stable co-crystal form.[2]
Protocol:
-
Suspension: Suspend the API and this compound (in a chosen molar ratio) in a solvent in which at least one of the components has low solubility.
-
Stirring: Stir the suspension at a constant temperature for an extended period. This allows for the gradual dissolution of the initial components and the precipitation of the more stable co-crystal.
-
Isolation and Analysis: After the equilibration period, filter the solid, wash with the solvent, and analyze using PXRD.
Quantitative Parameters (Example):
| Parameter | Value |
| API:6-HPA Molar Ratio | 1:1 |
| Solvent | Toluene |
| Solid Loading | 50 mg/mL |
| Temperature | 25°C or 50°C |
| Stirring Time | 24 - 72 hours |
Characterization of Co-crystals
After performing the co-crystallization experiments, it is essential to characterize the resulting solid to confirm the formation of a new co-crystal phase.
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To identify new crystalline phases by comparing the diffraction pattern of the product to the patterns of the starting materials. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point of the new solid form, which is typically different from the melting points of the API and coformer. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and identify the presence of solvates. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To detect changes in hydrogen bonding, often observed as shifts in the vibrational frequencies of functional groups like C=O and O-H. |
| Single Crystal X-ray Diffraction (SCXRD) | To definitively determine the crystal structure and the nature of the intermolecular interactions. |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the co-crystallization screening and characterization process.
Caption: A flowchart illustrating the overall workflow for co-crystal screening and characterization.
Caption: Step-by-step workflow for the Solution Evaporation co-crystallization method.
Caption: Step-by-step workflow for the Liquid-Assisted Grinding co-crystallization method.
Conclusion
Co-crystallization with this compound presents a valuable opportunity to improve the physicochemical properties of APIs. By systematically applying the screening and synthesis protocols outlined in this guide, researchers can effectively explore the potential of 6-HPA as a coformer. Thorough characterization of the resulting solid forms is paramount to confirming the formation of a co-crystal and understanding its properties. The provided workflows and quantitative starting points offer a solid foundation for initiating co-crystallization studies with this promising coformer.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 3. lookchem.com [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. CAS 19621-92-2: this compound | CymitQuimica [cymitquimica.com]
- 6. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-Hydroxypicolinic Acid Matrix in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has become an indispensable tool in high-throughput screening (HTS) for drug discovery and other molecular analyses.[1][2] The success of any MALDI-MS experiment hinges on the appropriate choice and preparation of the matrix, which co-crystallizes with the analyte to facilitate its desorption and ionization.[2] 6-Hydroxypicolinic acid (6-HPA), also commonly referred to as 3-Hydroxypicolinic acid (3-HPA), has emerged as a matrix of choice for the analysis of oligonucleotides and nucleic acids due to its ability to impart less internal energy to the sample ions, thereby reducing fragmentation.[3][4]
These application notes provide detailed protocols for the preparation of 6-HPA matrix solutions and sample spotting techniques tailored for HTS workflows. Adherence to these protocols will promote the generation of high-quality, reproducible data essential for successful screening campaigns.
Data Presentation
The following tables summarize common concentrations and solvent compositions for 6-HPA matrix preparation, primarily for oligonucleotide analysis. The addition of ammonium (B1175870) salts like diammonium hydrogen citrate (B86180) is critical for minimizing the formation of sodium and potassium adducts, which can complicate mass spectra.[5]
Table 1: this compound Matrix Solution Compositions
| 6-HPA Concentration | Additive(s) | Additive Concentration | Solvent System |
| Saturated Solution | Diammonium Hydrogen Citrate | 10 g/L | 50% Acetonitrile (B52724) in Water |
| 10 mg/mL | Diammonium Hydrogen Citrate (DAC) | 10 mg/mL | 50% Acetonitrile in Water |
| 25 g/L | Diammonium Tartrate | 2.5 g/L | 50% Acetonitrile in Water |
| 50 g/L | Picolinic Acid & Diammonium Citrate | 50 g/L (each) | 50% Acetonitrile in Water |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C6H5NO3[4] |
| Molecular Weight | 139.11 g/mol [4][6] |
| Melting Point | ~270 °C (decomposes)[6][7][8][9] |
| Appearance | Yellow to brown powder[6] |
| Storage Temperature | 2 - 8 °C (35 - 45 °F)[4] |
Experimental Protocols
Materials and Reagents
-
This compound (6-HPA), high purity
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
Diammonium hydrogen citrate (DAC) or Diammonium Tartrate
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and tips
-
MALDI target plate (e.g., ground steel or AnchorChip)
Protocol 1: Standard 6-HPA Matrix Preparation for Oligonucleotides
This protocol is a widely adopted method for preparing 6-HPA matrix for oligonucleotide analysis.[5]
-
Prepare the Solvent Mixture: Mix equal volumes of acetonitrile and ultrapure water (1:1, v/v).
-
Prepare the Additive Solution: Prepare a 10 mg/mL stock solution of diammonium hydrogen citrate in ultrapure water.
-
Prepare the 6-HPA Matrix Solution:
-
For a saturated solution , add an excess of 6-HPA to the 1:1 ACN/water solvent and vortex thoroughly for at least one minute to ensure saturation. A small amount of undissolved solid should remain.
-
Alternatively, for a 10 mg/mL solution , dissolve 10 mg of 6-HPA in 1 mL of the 1:1 ACN/water solvent.
-
-
Add the Additive: To the prepared 6-HPA solution, add the diammonium hydrogen citrate stock solution to achieve a final concentration of 10 mg/mL. Vortex to ensure complete mixing.[5]
-
Centrifugation: Before use, centrifuge the matrix solution to pellet any undissolved solids. Use the supernatant for spotting.
Protocol 2: Dried-Droplet Sample Spotting Technique
The dried-droplet method is a straightforward and commonly used technique for co-crystallizing the sample and matrix.[5][10]
-
Mix Sample and Matrix: In a microcentrifuge tube, combine your oligonucleotide sample and the prepared 6-HPA matrix solution in a 1:1 ratio (e.g., 1 µL of sample + 1 µL of matrix).
-
Spot onto the Target: Carefully pipette 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Dry: Allow the droplet to air dry completely at room temperature.
-
Analyze: The plate is now ready for insertion into the MALDI-TOF mass spectrometer.
Protocol 3: Two-Layer (Sandwich) Spotting Technique
This alternative method can sometimes yield more homogeneous crystal formation and improved results.[5][11]
-
First Layer (Matrix): Spot 0.5 - 1 µL of the prepared 6-HPA matrix solution onto the MALDI target and let it air dry completely.
-
Second Layer (Sample): Once the matrix layer is dry, spot 0.5 - 1 µL of your oligonucleotide sample directly on top of the dried matrix spot.
-
Dry: Allow the sample layer to air dry completely at room temperature.
-
Analyze: The plate is now ready for analysis.
Safety Precautions
This compound may cause skin, eye, and respiratory irritation.[9][12] It is essential to handle this compound in a well-ventilated area, such as a chemical fume hood.[12] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][12] Store the compound in a tightly closed container in a dry and cool place.[12]
Visualizations
Caption: Workflow for 6-HPA Matrix Preparation and Sample Spotting.
Caption: Automated High-Throughput Screening Workflow using MALDI-TOF MS.
References
- 1. High-throughput MALDI sample preparation - Analytik Jena [analytik-jena.us]
- 2. Mass Spectrometry for Proteomics | Technology Networks [technologynetworks.com]
- 3. analusis.edpsciences.org [analusis.edpsciences.org]
- 4. store.bruker.com [store.bruker.com]
- 5. benchchem.com [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 19621-92-2 [chemicalbook.com]
- 8. This compound CAS#: 19621-92-2 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. ccrf.skku.edu [ccrf.skku.edu]
- 12. echemi.com [echemi.com]
Application Note: Quantitative Analysis of Small Molecules Using 3-Hydroxypicolinic Acid in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Note on Matrix Selection: While this document details the use of 3-Hydroxypicolinic acid (3-HPA), it is important to note the existence of other isomers. However, extensive literature review reveals a scarcity of specific applications and protocols for 6-Hydroxypicolinic acid in the quantitative analysis of small molecules. 3-Hydroxypicolinic acid is a more commonly utilized and well-documented matrix for mass spectrometry, particularly for oligonucleotides, and serves as a viable starting point for small molecule analysis.
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the sensitive detection and quantification of a wide range of molecules. While traditionally employed for large biomolecules, its application to the quantitative analysis of small molecules (< 800 Da) is a growing area of interest in fields such as drug discovery, metabolomics, and clinical diagnostics. The choice of the matrix is critical for successful MALDI analysis. 3-Hydroxypicolinic acid (3-HPA) is a well-established matrix, particularly for the analysis of nucleic acids, that can also be effectively utilized for certain small molecule applications.[1]
The principle of MALDI-TOF (Time-of-Flight) mass spectrometry involves co-crystallizing an analyte with a matrix compound. The matrix absorbs energy from a laser, leading to the desorption and ionization of both the matrix and the analyte. The mass-to-charge ratio (m/z) of the ionized analyte is then determined by its flight time to a detector. For quantitative analysis, the intensity of the analyte signal is correlated with its concentration.[1]
Advantages of 3-HPA for Small Molecule Analysis
While matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are more commonly used for small molecules, 3-HPA offers distinct advantages in certain scenarios:
-
Reduced Background Noise: In some cases, 3-HPA can provide a cleaner background spectrum in the low-mass region, which is crucial for the detection of small molecules that might otherwise be obscured by matrix-related ions.[1]
-
Alternative Selectivity: Different matrices exhibit varying ionization efficiencies for different classes of small molecules. 3-HPA provides an alternative when more common matrices do not produce satisfactory results.[1]
Experimental Protocols
Materials and Reagents
-
3-Hydroxypicolinic acid (3-HPA)
-
Analyte of interest
-
Internal Standard (structurally similar to the analyte with a different mass)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water
-
(Optional) Diammonium citrate (B86180) (DAC)
Preparation of Matrix Solution
A standard 3-HPA matrix solution can be prepared as follows. The addition of diammonium citrate can improve crystal homogeneity and reduce the formation of alkali adducts.[1]
-
Prepare a 10 mg/mL solution of 3-HPA in a 50:50 (v/v) mixture of acetonitrile and ultrapure water.
-
(Optional) For improved performance, prepare a 10 mg/mL solution of diammonium citrate in ultrapure water. Then, prepare the 3-HPA matrix solution at 10 mg/mL in a 50:50 (v/v) mixture of acetonitrile and the DAC solution.
-
Vortex the solution thoroughly to ensure complete dissolution of the 3-HPA.
Sample Preparation and Spotting
For reliable quantification, the use of an internal standard is highly recommended.
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Prepare a stock solution of the internal standard.
-
Create a series of calibration standards by spiking known concentrations of the analyte and a fixed concentration of the internal standard into the matrix solution.
-
Prepare unknown samples by mixing them with the matrix solution and the internal standard in the same ratio as the calibration standards.
-
Using the dried-droplet method, spot 0.5 - 1 µL of the sample/matrix mixture onto the MALDI target plate.[1]
-
Allow the spots to air dry completely at room temperature before introduction into the mass spectrometer.[1]
Mass Spectrometry Data Acquisition
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture appropriate for the mass range of the analyte.
-
Laser Energy: Use the minimum laser energy necessary to obtain a good signal-to-noise ratio for both the analyte and the internal standard peaks.[1]
-
Data Acquisition: Acquire spectra from multiple random locations within each spot to average out variations in crystal formation and improve reproducibility.[1]
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.[1]
Quantitative Performance Data
The following table provides illustrative quantitative performance characteristics for small molecule analysis using 3-HPA as a MALDI matrix. This data is intended for demonstration purposes, and actual performance will be analyte-dependent and should be experimentally determined.[1]
| Parameter | Typical Performance Range | Notes |
| Limit of Detection (LOD) | 1 - 100 fmol | Highly dependent on the analyte's ionization efficiency with 3-HPA. |
| Limit of Quantification (LOQ) | 5 - 500 fmol | Typically 3-5 times the LOD. |
| Linear Dynamic Range | 2 - 3 orders of magnitude | The range over which the signal is proportional to the concentration. |
| Precision (%RSD) | < 15% | Relative Standard Deviation for replicate measurements. |
| Accuracy (%RE) | ± 15% | Relative Error, indicating closeness to the true value. |
Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis of small molecules using 3-HPA MALDI-MS.
Quantitative Analysis Logic
Caption: Logical relationship for quantitative analysis using an internal standard.
References
Application Notes and Protocols for Laser Desorption/Ionization using 6-Hydroxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 6-Hydroxypicolinic acid, commonly known as 3-Hydroxypicolinic acid (3-HPA), as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. 3-HPA is a premier matrix for the analysis of oligonucleotides and nucleic acids, facilitating a "soft" ionization process that minimizes fragmentation and preserves the integrity of the molecular ion.[1] The inclusion of co-matrices, such as diammonium citrate (B86180) (DAC), can significantly enhance performance by suppressing alkali metal adducts, leading to cleaner spectra and more accurate mass determination.[2][3]
Data Presentation: Quantitative Improvements and Preparation Parameters
The use of co-matrices with 3-HPA leads to demonstrable improvements in data quality. The following tables summarize quantitative enhancements and common matrix preparation parameters.
Table 1: Performance Enhancement with Co-Matrices
| Analyte | Matrix/Co-Matrix | Performance Metric | Improvement | Reference |
| d(T)65-oligonucleotide | 3-HPA + Ammonium Hydrogen Citrate | Mass Resolution | Increased from R=35 to R=47 | [2] |
| 28mer Oligonucleotide | 3-HPA/DAC + Fucose | Peak Resolution (% Valley) | Decreased from 85.3 ± 5.1% to 67.3 ± 6.7% | [2] |
Table 2: 3-HPA Matrix Solution Compositions for Oligonucleotide Analysis
| 3-HPA Concentration | Additive(s) | Additive Concentration | Solvent System | Reference(s) |
| Saturated Solution | Diammonium Hydrogen Citrate | 10 g/L | 50% Acetonitrile (B52724) in Water | [4] |
| 10 mg/mL | Diammonium Hydrogen Citrate (DAC) | 10 mg/mL | 50% Acetonitrile in Water | [4] |
| 15 mg/mL | Diammonium Hydrogen Citrate (DAC) | 1 mg/mL | Deionized Water | [4] |
| 97 mg/mL (0.7M) | Ammonium Citrate | 16 mg/mL (0.07M) | 50% Acetonitrile in Water | [4] |
Table 3: Typical Laser and Instrument Parameters for UV-MALDI
| Parameter | Typical Value/Range |
| Laser Wavelength | 337 nm (Nitrogen laser), 355 nm (Nd:YAG laser)[5][6] |
| Laser Fluence | 50–500 J m⁻²[5] |
| Laser Pulse Duration | 1–10 ns[5] |
| Ionization Mode | Negative ion mode is often preferred for oligonucleotides[3] |
| Analyte Concentration | 1-100 pmol (total amount on target)[7] |
Experimental Protocols
The following protocols provide detailed methodologies for preparing the 3-HPA matrix and spotting the sample onto the MALDI target plate.
Protocol 1: Standard 3-HPA/DAC Matrix Preparation
This protocol is a widely used method for preparing a 3-HPA matrix with Diammonium Citrate (DAC) for routine oligonucleotide analysis.[2][4]
Materials:
-
3-Hydroxypicolinic acid (3-HPA)
-
Diammonium Citrate (DAC)
-
Acetonitrile (ACN), HPLC-grade
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
Prepare the Solvent Mixture: Mix equal volumes of acetonitrile and ultrapure water (1:1, v/v).
-
Prepare the Additive Solution: Prepare a 10 mg/mL stock solution of DAC in ultrapure water.[4]
-
Prepare the 3-HPA Matrix Solution: Prepare a 10 mg/mL solution by dissolving 10 mg of 3-HPA in 1 mL of the 1:1 ACN/water solvent. Vortex thoroughly.
-
Add the Co-Matrix: To the 3-HPA solution, add the DAC stock solution to achieve a final concentration of 1-10 mg/mL. Vortex briefly to ensure the solution is well-mixed. The working matrix solution should be prepared fresh daily.[2]
Protocol 2: Dried-Droplet Sample Spotting Technique
The dried-droplet method is a straightforward and commonly used technique for co-crystallizing the sample and matrix.[4][5]
Procedure:
-
Mix Sample and Matrix: In a microcentrifuge tube, mix the oligonucleotide sample solution (typically 1-10 pmol/µL) with the prepared 3-HPA/DAC matrix solution in a 1:1 volume ratio.[2]
-
Spot onto Target: Pipette 0.5 - 1 µL of the final mixture onto a designated spot on the MALDI target plate.[2]
-
Dry: Allow the droplet to air-dry completely at room temperature. This typically takes 5-10 minutes. A uniform, crystalline spot should be visible.[1]
-
Analyze: The plate is now ready for insertion into the mass spectrometer.
Protocol 3: Two-Layer (Thin-Layer) Sample Spotting Technique
This method can sometimes yield improved results by creating a more homogenous crystal layer, which is particularly useful for dilute samples.[4][7]
Procedure:
-
First Layer (Matrix): Spot 0.5 µL of the prepared 3-HPA/DAC matrix solution onto the MALDI target plate and let it air-dry completely.[8]
-
Second Layer (Sample): Once the matrix layer is dry, carefully pipette 0.5 - 1 µL of the analyte solution directly onto the center of the dried matrix spot.[8][9]
-
Dry: Allow the sample layer to air-dry completely at room temperature.
-
Analyze: The plate is now ready for analysis.
Visualizations
The following diagrams illustrate the experimental workflow and the interplay of components in the MALDI process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medizin.uni-muenster.de [medizin.uni-muenster.de]
- 6. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 8. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
Application Notes and Protocols: 3-Hydroxypicolinic Acid in Imaging Mass Spectrometry
Note to the Reader: Initial searches for the use of 6-Hydroxypicolinic acid (6-HPA) in imaging mass spectrometry did not yield sufficient evidence of its use as a common matrix for this application. However, its isomer, 3-Hydroxypicolinic acid (3-HPA) , is a well-established and highly regarded matrix, particularly for the analysis of oligonucleotides and other biomolecules by Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. Therefore, these application notes will focus on the use of the scientifically prevalent and documented 3-Hydroxypicolinic acid (3-HPA) . One study noted the use of a 1:1 mixture of 3-HPA and 6-HPA for the analysis of labeled oligosaccharides in a non-imaging context.[1][2]
Introduction to 3-Hydroxypicolinic Acid (3-HPA) for Mass Spectrometry Imaging
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) is a powerful analytical technique that maps the spatial distribution of a wide range of molecules directly from tissue sections. The choice of the matrix is a critical parameter that directly influences the sensitivity, spatial resolution, and success of the analysis.
3-Hydroxypicolinic acid (3-HPA) is a highly effective MALDI matrix renowned for its application in the analysis of nucleic acids and oligonucleotides.[3][4] Its primary advantage lies in its ability to facilitate a "soft" ionization process, which minimizes analyte fragmentation, a crucial factor for preserving the molecular integrity of large, labile biomolecules.[4] While its use in proteomics is less common compared to matrices like sinapinic acid, its utility extends to other classes of molecules, such as sophorolipids.[4]
Key Properties of 3-HPA:
-
Primary Application: Oligonucleotides and Nucleic Acids.
-
Key Advantage: Minimizes fragmentation, providing clean spectra for large molecules.
-
Ionization Mode: Effective in both positive and negative ion modes.
-
Co-Matrices: Performance is often enhanced with additives like diammonium citrate (B86180) to reduce alkali adduct formation.[4]
Data Presentation: Performance Comparison of MALDI Matrices
The selection of a matrix is highly dependent on the class of analyte being investigated. The following tables summarize the comparative performance of 3-HPA against other common matrices for various biomolecules, based on literature data.
Table 1: Matrix Performance for Oligonucleotide & Nucleic Acid Analysis
| Matrix | Performance Characteristics | Reference(s) |
| 3-Hydroxypicolinic Acid (3-HPA) | Excellent: The matrix of choice. Minimizes fragmentation significantly compared to others. Provides clean spectra, especially when used with co-matrices like diammonium citrate. | [4] |
| 2',4',6'-Trihydroxyacetophenone (THAP) | Good: Effective for smaller oligonucleotides (e.g., up to 25 bases). | [4] |
| 6-Aza-2-thiothymine (ATT) | Fair: Useful for smaller oligonucleotides. | [4] |
| 3,4-Diaminobenzophenone (DABP) | Very Good: Reported in some studies to provide better resolution and less fragmentation than 3-HPA. | [4] |
| 2,5-Dihydroxybenzoic Acid (DHB) | Poor: Generally not preferred for oligonucleotides due to significant fragmentation. | [5] |
Table 2: General Matrix Performance for Other Analyte Classes
| Analyte Class | Recommended Matrix | 3-HPA Suitability | Rationale |
| Peptides (< 3 kDa) | α-Cyano-4-hydroxycinnamic acid (CHCA) | Suboptimal | CHCA generally provides superior signal intensity and sequence coverage for peptides. |
| Proteins (> 3 kDa) | Sinapinic Acid (SA) | Suboptimal | SA is the standard matrix for high-mass proteins, yielding better results.[4] |
| Lipids | 9-Aminoacridine (9-AA), DHB, DAN | Application Dependent | While not a primary choice, 3-HPA has been tested for lipid analysis, though matrices like DHB and DAN are more common.[5] |
| Sophorolipids | 3-Hydroxypicolinic Acid (3-HPA) | Excellent | Demonstrated to be a superior matrix for the structural elucidation of sophorolipids in both positive and negative ion modes.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-quality imaging mass spectrometry results. The following protocols provide a starting point for the use of 3-HPA in a typical MALDI imaging workflow.
Protocol 1: Preparation of 3-HPA Matrix Solution
This protocol describes the preparation of a standard 3-HPA matrix solution with a common co-matrix, diammonium citrate (DAC), to suppress sodium and potassium adducts.
Materials:
-
3-Hydroxypicolinic acid (3-HPA), ≥99.0% purity
-
Diammonium citrate (DAC)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (e.g., Milli-Q)
-
Microcentrifuge tubes
Procedure:
-
Prepare 3-HPA Stock Solution: Dissolve 3-HPA in a 50:50 (v/v) solution of ACN and ultrapure water to a final concentration of 50 mg/mL. Vortex thoroughly to ensure complete dissolution.
-
Prepare DAC Stock Solution: Dissolve DAC in ultrapure water to a final concentration of 50 mg/mL.
-
Prepare Working Matrix Solution: Combine the 3-HPA stock solution and the DAC stock solution in a 9:1 volume ratio (e.g., 900 µL of 3-HPA solution and 100 µL of DAC solution).
-
Final Mix: Vortex the working solution briefly. This solution should be prepared fresh daily for optimal performance.
Protocol 2: Tissue Preparation and Matrix Application
This protocol outlines the steps for preparing tissue sections and applying the 3-HPA matrix using an automated sprayer, which is standard for imaging applications to ensure a uniform coating.
Materials:
-
Fresh frozen tissue block
-
Cryostat
-
Indium Tin Oxide (ITO) coated glass slides
-
3-HPA Working Matrix Solution (from Protocol 1)
-
Automated Matrix Sprayer (e.g., HTX TM-Sprayer)
Procedure:
-
Tissue Sectioning: Section the frozen tissue block to a thickness of 10-14 µm in a cryostat at -20°C.
-
Thaw-Mounting: Thaw-mount the tissue section onto a pre-cooled, conductive ITO slide. Minimize time outside the cryostat to prevent degradation.
-
Drying: Allow the mounted tissue to dry completely under a gentle stream of nitrogen or in a desiccator.
-
Matrix Application via Automated Sprayer:
-
Place the slide into the automated sprayer.
-
Set the sprayer parameters. These will need to be optimized for your instrument, matrix, and tissue type. A typical starting point is:
-
Nozzle Temperature: 75°C
-
Flow Rate: 0.12 mL/min
-
Nozzle Velocity: 1200 mm/min
-
Number of Coats: 8-10, with a 90° rotation of the slide between each set of 2 coats to ensure even coverage.
-
Drying Time: 60 seconds between coats.
-
-
-
Final Drying: After the final coat, allow the slide to dry completely before introduction into the mass spectrometer. The goal is to create a homogenous microcrystalline layer of the matrix over the tissue.
Visualization of Workflows and Concepts
General MALDI Imaging Workflow
The following diagram illustrates the key steps in a typical MALDI imaging experiment, from sample preparation to data analysis.
Matrix-Analyte Interaction in MALDI
This diagram illustrates the conceptual role of the 3-HPA matrix in the ionization process.
References
Troubleshooting & Optimization
Overcoming poor signal intensity with 6-Hydroxypicolinic acid matrix
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal intensity and other issues when using 6-Hydroxypicolinic acid (3-HPA is a common synonym) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal intensity when using the 6-HPA matrix for oligonucleotide analysis?
Low signal intensity with the 6-HPA matrix can be attributed to several factors, primarily related to sample preparation and the presence of contaminants. Key issues include:
-
Improper Co-crystallization: For successful MALDI analysis, the analyte must be effectively incorporated into the matrix crystals. Poor co-crystallization can lead to a weak analyte signal.
-
Presence of Salt Adducts: Oligonucleotides are prone to forming adducts with sodium (Na+) and potassium (K+) ions, which can suppress the desired molecular ion signal and complicate data interpretation.[1][2]
-
Suboptimal Laser Fluence: Using a laser intensity that is too low will result in poor ion generation, while excessive laser power can cause analyte fragmentation and peak broadening.[3][4]
-
Matrix Quality: The purity of the 6-HPA matrix is crucial. Using a high-purity or even recrystallized matrix can significantly improve signal-to-noise ratios.[5]
-
Inappropriate Solvent Composition: The choice of solvent for both the matrix and the sample can significantly impact crystal formation and, consequently, signal intensity.[1][3]
Q2: How can I reduce the presence of salt adducts in my spectra?
The most effective method to reduce alkali metal adducts is the use of a co-matrix or additive.[1] Diammonium citrate (B86180) (DAC) is a widely used additive that effectively sequesters sodium and potassium ions, leading to cleaner spectra with a more prominent molecular ion peak.[3][6]
Q3: What is the optimal concentration for the 6-HPA matrix solution?
A common starting concentration for 6-HPA is 10 mg/mL.[7][8] However, the optimal concentration can vary depending on the analyte and the specific experimental conditions. It is often prepared as a saturated or near-saturated solution.
Q4: What is the recommended sample preparation method for oligonucleotides with the 6-HPA matrix?
The dried-droplet method and the two-layer method are two of the most common sample preparation techniques.[1]
-
Dried-Droplet Method: The analyte solution is mixed with the matrix solution, and a small volume of the mixture is spotted onto the MALDI target and allowed to air dry.[6]
-
Two-Layer Method: A layer of the matrix solution is first applied to the target and allowed to dry completely. Subsequently, the analyte solution is spotted on top of the dried matrix layer.[1][9] This can sometimes lead to better incorporation of the analyte into the matrix crystal surface and increase signal intensity.[10]
Q5: In which ionization mode should I analyze my oligonucleotides?
For oligonucleotides, the negative ion mode is often preferred due to the negatively charged phosphate (B84403) backbone.[2][3][11] However, positive ion mode can also be utilized.[3][8] If a signal is not observed in one mode, it is advisable to try the other.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Very Weak Analyte Signal | Insufficient laser intensity. | Gradually increase the laser intensity until an optimal signal is achieved.[3] |
| Poor co-crystallization of analyte and matrix. | Try the two-layer spotting method, where the matrix is deposited first, followed by the analyte.[9][10] | |
| Presence of contaminants (e.g., salts, detergents). | Desalt and purify the oligonucleotide sample before analysis. Ensure the MALDI target plate is thoroughly cleaned.[9] | |
| Broad, Unresolved Peaks | Excessive laser intensity. | Reduce the laser intensity to the minimum required for a good signal-to-noise ratio.[3] |
| High salt content. | Add diammonium citrate (DAC) to the matrix solution to reduce salt adducts.[6][12] | |
| Excessive Fragmentation | High laser power. | Lower the laser intensity. 6-HPA is a "cool" matrix, but very high energy can still induce fragmentation.[3][4] |
| Analyte instability. | The analyte itself may be prone to fragmentation. Consider optimizing other parameters like the choice of co-matrix. | |
| Poor Reproducibility | Inhomogeneous sample spot. | Optimize the spotting technique and solvent composition to promote the growth of uniform crystals. The use of an AnchorChip target can also improve reproducibility.[13] |
| Inconsistent sample preparation. | Utilize automated robotic preparation protocols for more reliable and reproducible results.[13] |
Data Presentation
Table 1: Quantitative Improvements with Co-Matrices
| Analyte | Matrix/Co-Matrix | Performance Metric | Improvement | Reference |
| d(T)65-oligonucleotide | 6-HPA + Ammonium Hydrogen Citrate | Mass Resolution | Increased from R=35 to R=47 | [6] |
| 28mer Oligonucleotide | 6-HPA/DAC + Fucose | Peak Resolution (% Valley) | Decreased from 85.3 ± 5.1% to 67.3 ± 6.7% | [6] |
Experimental Protocols
Protocol 1: Preparation of 6-HPA/DAC Matrix Solution
This protocol describes the standard method for preparing a 6-HPA matrix solution with diammonium citrate (DAC) to minimize salt adducts.
Materials:
-
This compound (6-HPA)
-
Diammonium citrate (DAC)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare DAC Solution: Dissolve 1 mg of DAC in 1 mL of deionized water to create a 1 mg/mL solution. Vortex thoroughly and briefly centrifuge to spin down any undissolved particles.[13]
-
Prepare 6-HPA/DAC Matrix Solution: Dissolve 15 mg of 6-HPA in 1 mL of the 1 mg/mL DAC solution.[13] Alternatively, a saturated solution of 6-HPA in 50% acetonitrile/water can be prepared, to which a DAC solution is added to a final concentration of 10 g/L.[9]
-
Mix Thoroughly: Vortex the solution until the 6-HPA is fully dissolved, then spin down. The supernatant is now ready for use.
Protocol 2: Dried-Droplet Sample Spotting
This is a common and straightforward method for sample preparation.
Procedure:
-
Mix Sample and Matrix: In a microcentrifuge tube, mix the oligonucleotide sample solution (typically 1-10 pmol/µL) with the prepared 6-HPA/DAC matrix solution in a 1:1 volume ratio.[6]
-
Vortex Gently: Briefly vortex the mixture.
-
Spot on Target: Pipette 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Air Dry: Allow the spot to air dry completely at room temperature before introducing it into the mass spectrometer.
Protocol 3: Two-Layer Sample Spotting
This method can sometimes improve signal intensity by enhancing the incorporation of the analyte into the matrix crystals.
Procedure:
-
Apply Matrix: Transfer 0.5 - 1.0 µL of the prepared 6-HPA matrix solution onto the MALDI target plate position.[5]
-
Dry Matrix: Allow the matrix spot to air dry completely at room temperature, which typically takes 5-10 minutes.[5]
-
Apply Analyte: Transfer 0.5 - 1.0 µL of the analyte solution directly onto the dried matrix spot.[5]
-
Dry Analyte: Allow the analyte solution to air dry completely at room temperature.[5]
Mandatory Visualizations
Caption: Workflow for MALDI-TOF MS using the dried-droplet method.
References
- 1. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 8. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccrf.skku.edu [ccrf.skku.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. shimadzu.com [shimadzu.com]
- 13. lcms.cz [lcms.cz]
Technical Support Center: Minimizing Analyte Fragmentation with 6-Hydroxypicolinic Acid in MALDI
Welcome to the technical support center for troubleshooting analyte fragmentation when using 6-Hydroxypicolinic acid (6-HPA) and related matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This resource is tailored for researchers, scientists, and drug development professionals seeking to optimize their experimental outcomes and ensure the integrity of their analytes.
While this compound is a recognized matrix, its isomer, 3-Hydroxypicolinic acid (3-HPA), is more extensively documented as a "cool" matrix that minimizes the fragmentation of delicate analytes like oligonucleotides.[1][2][3] The principles and troubleshooting strategies outlined here are largely based on the well-established performance of 3-HPA and are broadly applicable to picolinic acid-based matrices, including 6-HPA.
Frequently Asked Questions (FAQs)
Q1: Why am I observing analyte fragmentation with 6-HPA, which is supposed to be a "soft" ionization matrix?
A1: While picolinic acids are generally considered "cool" matrices that impart minimal internal energy to the analyte, fragmentation can still occur due to several factors.[1][4] The most common cause is excessive laser fluence (energy), which transfers surplus energy to the analyte, leading to metastable decay.[1][2][5] Other contributing factors can include the acidic nature of the matrix causing cleavage of acid-labile bonds, inherent instability of the analyte, or suboptimal sample preparation.[3]
Q2: How can additives help in reducing fragmentation?
A2: Additives, often referred to as co-matrices, can significantly improve spectral quality. Sugar additives like fucose and fructose (B13574) are believed to have a "cooling" effect on the desorbed ions.[1] They help to minimize the transfer of excess laser energy, which in turn reduces fragmentation and can improve mass resolution.[1][5][6] Other additives, such as diammonium citrate (B86180) (DAC), are primarily used to suppress the formation of sodium and potassium adducts, leading to cleaner spectra and more accurate mass determination.[3][7]
Q3: What is the optimal laser intensity to prevent fragmentation?
A3: There is no universal optimal laser intensity, as it is highly dependent on the instrument, analyte, and sample preparation. The key is to use the minimum laser fluence necessary to obtain a good signal-to-noise ratio.[3] It is recommended to start with a low laser energy and gradually increase it until a stable and sufficient analyte signal is achieved, without introducing significant fragmentation or peak broadening.[3]
Q4: When should I consider using an alternative matrix?
A4: If you have systematically optimized your sample preparation with 6-HPA (including the use of additives) and adjusted the laser fluence, but still observe persistent fragmentation, an alternative matrix may be beneficial. For oligonucleotide analysis, matrices such as picolinic acid, 3-hydroxycoumarin, and 3,4-diaminobenzophenone (B196073) have been reported to offer advantages in terms of reduced fragmentation and improved signal intensity compared to 3-HPA.[6][8][9]
Troubleshooting Guide
This guide addresses specific issues related to analyte fragmentation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High degree of fragmentation, weak molecular ion peak. | 1. Excessive Laser Fluence: The laser energy is set too high, imparting too much internal energy to the analyte.[1][3]2. "Hot" Spots: Inhomogeneous co-crystallization of the matrix and analyte leads to areas that absorb excessive laser energy.[1] | 1. Optimize Laser Fluence: Systematically lower the laser intensity to the threshold required for good signal.[3]2. Improve Sample Homogeneity: Use additives like fucose to improve crystal formation.[10][11] Re-spot the sample and search for more uniform crystalline areas. |
| Poor mass resolution and broad peaks. | 1. Metastable Decay: Excess energy transfer from the laser can cause in-source or post-source decay.[1][2]2. Salt Adducts: Formation of sodium ([M+Na]+) and potassium ([M+K]+) adducts can lead to peak broadening and reduced resolution.[4] | 1. Use a "Cooling" Additive: Add fucose or fructose to the matrix solution to minimize excess energy transfer.[1][6]2. Add a Citrate Co-Matrix: Incorporate diammonium citrate (DAC) into your matrix preparation to suppress alkali adduct formation.[3][7] |
| Fragmentation of acid-labile analytes. | Matrix Acidity: The acidic nature of 6-HPA can promote the cleavage of particularly sensitive bonds within the analyte.[3] | 1. Consider a Less Acidic Matrix: If the analyte is known to be highly acid-sensitive, explore alternative matrices with a more neutral pH.2. Adjust Matrix pH: Cautiously adjust the pH of the matrix solution, though this may impact ionization efficiency. |
Quantitative Data on Fragmentation Reduction
The use of additives can lead to quantifiable improvements in spectral quality. The following table summarizes the observed enhancement in peak resolution when using fucose as an additive with a 3-HPA/DAC matrix for the analysis of heterozygous A/T mutation products, which requires resolving a small mass difference.
| Matrix Composition | Performance Metric | Result | Reference |
| Standard 3-HPA/DAC | Peak Resolution (% Valley) | 85.3 ± 5.1% | [2] |
| 3-HPA/DAC + Fucose | Peak Resolution (% Valley) | 67.3 ± 6.7% | [2] |
A lower % valley indicates better resolution between adjacent peaks.
Experimental Protocols
Protocol 1: Standard 6-HPA/Diammonium Citrate (DAC) Matrix Preparation
This protocol is a standard method for the analysis of oligonucleotides and other analytes prone to salt adduction.
Materials:
-
This compound (6-HPA)
-
Diammonium citrate (DAC)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
Procedure:
-
Prepare 6-HPA Stock Solution: Prepare a stock solution of 6-HPA in a 1:1 (v/v) mixture of ACN and ultrapure water. A typical concentration is 35 mg/mL.
-
Prepare DAC Stock Solution: Prepare a stock solution of DAC in ultrapure water at a concentration of approximately 7 mg/mL.
-
Prepare Working Matrix Solution: Combine the 6-HPA stock solution and the DAC stock solution in a 9:1 volume ratio (e.g., 900 µL of 6-HPA solution and 100 µL of DAC solution).
-
Vortex: Gently vortex the working solution to ensure it is thoroughly mixed. This solution should be prepared fresh daily for optimal performance.
Protocol 2: Incorporation of Fucose as a "Cooling" Additive
This protocol is recommended for minimizing fragmentation and improving resolution, especially for fragile analytes.
Materials:
-
6-HPA/DAC working matrix solution (from Protocol 1)
-
Fucose
-
Ultrapure water
-
Analyte solution (1-10 pmol/µL)
Procedure:
-
Prepare Fucose Solution: Dissolve fucose in ultrapure water to a final concentration of 6 g/L (6 mg/mL).[1][7]
-
Prepare Analyte-Fucose Mixture: Mix your analyte solution with an equal volume of the 6 g/L fucose solution.
-
Sample-Matrix Co-crystallization (Dried-Droplet Method):
-
In a microcentrifuge tube, mix the analyte-fucose mixture with the 6-HPA/DAC working matrix solution in a 1:1 volume ratio.
-
Vortex the final mixture gently.
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air dry completely at room temperature before analysis.[7]
-
Visualizations
Experimental Workflow for Fragmentation Reduction
Caption: Experimental workflow for preparing samples with 6-HPA and fucose additive to reduce fragmentation.
Logical Diagram for Troubleshooting Fragmentation
Caption: A step-by-step decision tree for troubleshooting and resolving analyte fragmentation issues.
References
- 1. Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. analusis.edpsciences.org [analusis.edpsciences.org]
- 5. Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A matrix of 3,4-diaminobenzophenone for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved MALDI-MS analysis of oligonucleotides through the use of fucose as a matrix additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Hydroxypicolinic Acid in MALDI-MS
Welcome to the technical support center for the use of 6-Hydroxypicolinic acid (3-Hydroxypicolinic acid, 3-HPA) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-HPA), and what is its primary application in MALDI-MS?
A1: this compound, more commonly referred to as 3-Hydroxypicolinic acid (3-HPA), is an organic matrix crucial for the analysis of large biomolecules using MALDI-MS. It is considered a "cool" or "soft" matrix, meaning it imparts minimal internal energy to the analyte during the laser-induced desorption/ionization process.[1][2][3] This property is especially advantageous for fragile molecules, as it significantly reduces fragmentation.[1][3] Its primary application is the analysis of oligonucleotides (DNA and RNA) and nucleic acids.[3][4][5]
Q2: Why is 3-HPA not recommended for peptide and protein analysis?
A2: While 3-HPA excels with oligonucleotides, it is generally suboptimal for proteomics applications.[6] Other matrices, such as Sinapinic acid (SA) for proteins and α-Cyano-4-hydroxycinnamic acid (CHCA) for peptides, typically yield better signal intensity and overall results for these classes of analytes.[6]
Q3: What is the purpose of adding diammonium citrate (B86180) (DAC) to the 3-HPA matrix solution?
A3: The addition of an acidic co-matrix like diammonium citrate (DAC) is a critical step, especially for oligonucleotide analysis. The negatively charged phosphate (B84403) backbone of nucleic acids readily forms adducts with sodium (Na+) and potassium (K+) ions, leading to broadened peaks and reduced mass accuracy in the resulting spectrum.[1] DAC acts as a chelating agent, suppressing the formation of these alkali salt adducts, which results in cleaner spectra, enhanced resolution, and more accurate molecular weight determination.[7][8]
Q4: Can additives other than DAC improve my results?
A4: Yes, certain additives can enhance spectral quality. For instance, the addition of sugars like fucose or fructose (B13574) to the 3-HPA matrix has been shown to improve resolution and minimize excess energy transfer from the laser.[2][9] This further reduces analyte fragmentation and can lead to higher quality mass spectra.[2]
Troubleshooting Guide
Issue 1: Low Signal Intensity or No Signal
-
Possible Cause: Impure or degraded matrix.
-
Possible Cause: Incorrect analyte concentration.
-
Possible Cause: Contaminated MALDI target plate.
-
Possible Cause: Poor co-crystallization.
-
Solution: Experiment with different sample spotting techniques. The "Two-Layer" or "Sandwich" method, where the matrix is applied first and allowed to dry before the analyte is spotted on top, can sometimes improve signal intensity by enhancing the incorporation of the analyte into the matrix crystals.[9][10]
-
Issue 2: Broad Peaks and Poor Resolution
-
Possible Cause: Formation of salt adducts (typically Na+ and K+).
-
Possible Cause: Analyte fragmentation.
-
Solution: 3-HPA is a "soft" matrix, but fragmentation can still occur if the laser energy is too high.[2] Gradually reduce the laser power to the minimum level required to obtain a good signal. Adding sugars like fucose or fructose can also help minimize fragmentation by reducing the internal energy transferred to the analyte.[2][9]
-
-
Possible Cause: Heterogeneous crystal formation.
Data Presentation: Matrix Compositions
The following table summarizes common 3-HPA matrix preparation recipes for MALDI-MS analysis, primarily targeting oligonucleotides.
| Analyte | 3-HPA Concentration | Additive(s) | Additive Concentration | Solvent System | Reference(s) |
| Oligonucleotides | 97 mg/mL (0.7M) | Diammonium Citrate | 16 mg/mL (0.07M) | 50% Acetonitrile (B52724) / 50% Water | [4][7] |
| Oligonucleotides | 10 g/L (Saturated) | Diammonium Citrate | 1 g/L | Not Specified | [10] |
| Oligonucleotides | 25 g/L | Diammonium Tartrate | 2.5 g/L | 50% Acetonitrile / 50% Water | [1] |
| Oligonucleotides | 10 mg/mL | Diammonium Citrate | 1 mg/mL | Water | [13] |
| Oligonucleotides | 15 mg/mL | Diammonium Citrate | 1 mg/mL | Deionized Water | [4] |
| Oligonucleotides | 35 mg in 1 mL | Diammonium Citrate | 7.14 mg in 1 mL | 10% Acetonitrile in Water | [2] |
Experimental Protocols
Protocol 1: Standard 3-HPA Matrix Preparation for Oligonucleotides
This protocol is a widely used method for preparing a 3-HPA matrix solution with an additive to suppress salt adducts.[8]
-
Prepare Stock Solutions:
-
Prepare Working Matrix Solution:
-
Combine the 3-HPA stock solution and the diammonium citrate stock solution in a 9:1 volume ratio (e.g., 900 µL of 3-HPA solution and 100 µL of DAC solution).[6][8]
-
Vortex thoroughly to ensure the solution is homogenous.
-
This working solution should be prepared fresh daily for optimal performance.[8]
-
Protocol 2: Dried-Droplet Sample Spotting Technique
This is the most common and straightforward method for sample preparation on the MALDI target.[4]
-
Mix Sample and Matrix: In a microcentrifuge tube, mix your analyte solution (e.g., 1-10 pmol/µL oligonucleotides) with the prepared working matrix solution in a 1:1 volume ratio (e.g., 1 µL of sample + 1 µL of matrix).[8][11]
-
Spot onto Target: Pipette 0.5 - 1.0 µL of the mixture onto a designated spot on the MALDI target plate.[6][8][11]
-
Dry: Allow the droplet to air-dry completely at room temperature.[4][8][11] A thin, often crystalline, film should be visible.
-
Analyze: The plate is now ready for insertion into the mass spectrometer.
Protocol 3: Two-Layer (Sandwich) Sample Spotting Technique
This alternative method can sometimes improve signal intensity and data quality.[4][9]
-
Apply First Layer (Matrix): Spot 0.5 - 1.0 µL of the working matrix solution onto the MALDI target plate.[9]
-
Dry First Layer: Allow the matrix spot to air-dry completely at room temperature.[9]
-
Apply Second Layer (Analyte): Carefully pipette 0.5 - 1.0 µL of the analyte solution directly onto the center of the dried matrix spot.[9][12]
-
Dry Second Layer: Allow the analyte spot to air-dry completely at room temperature.[9][12]
-
Analyze: The plate is now ready for analysis.
Protocol 4: MALDI Target Plate Cleaning
A pristine target plate surface is critical for reproducible and high-quality results.[9]
-
Initial Wipe: Carefully wipe the plate surface with a lint-free tissue dampened with 2-Propanol, followed by a wipe with a tissue dampened with ultrapure water.[9]
-
Sonication (Step 1): Place the target plate in a suitable beaker and submerge it in 2-Propanol. Sonicate for 10-15 minutes.[9]
-
Sonication (Step 2): Discard the 2-Propanol. Submerge the plate in ultrapure water or a mixture of acetonitrile/0.1% TFA. Sonicate for another 10-15 minutes.[9]
-
Rinse and Dry: Rinse the plate thoroughly with ultrapure water. Dry the target using a stream of high-purity nitrogen or argon gas. Avoid wiping the front surface of the plate after the final sonication step.[9][14]
Visualizations
The following diagrams illustrate key workflows and logical relationships for optimizing your experiments.
References
- 1. analusis.edpsciences.org [analusis.edpsciences.org]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ccrf.skku.edu [ccrf.skku.edu]
- 11. benchchem.com [benchchem.com]
- 12. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 14. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
Troubleshooting inconsistent crystal formation with 6-Hydroxypicolinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 6-Hydroxypicolinic acid (6-HPA).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystal formation of this compound?
A1: The crystallization of this compound is highly sensitive to several factors. The most critical among these is the pH of the crystallization medium.[1][2] Variations in pH can lead to a wide diversity of crystal forms, including individual crystals of different sizes and shapes, microcrystalline powders, and even amorphous solids.[1][2][3] Other significant factors include solvent selection, supersaturation level, cooling rate, and the presence of impurities.[4][5][6]
Q2: My this compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out," the separation of the compound as a liquid phase, typically occurs when the solution is highly supersaturated at a temperature where the compound is more soluble in the solvent system than its melting point, or when there is a high concentration of impurities.
Troubleshooting Steps:
-
Re-dissolve: Gently heat the solution until the oil completely redissolves.
-
Reduce Supersaturation: Add a small amount of additional solvent to decrease the concentration.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Avoid transferring it directly to a cold bath. Insulating the flask can help achieve a slower cooling rate.[4]
-
Solvent System: Consider a different solvent or solvent mixture where 6-HPA has slightly lower solubility.
Q3: I am not getting any crystals, the solution remains clear even after cooling. What should I do?
A3: The failure to form crystals usually points to either insufficient supersaturation or a high energy barrier for nucleation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If available, add a single, pure seed crystal of 6-HPA to the solution. This provides a template for crystal growth.[4]
-
-
Increase Supersaturation:
-
Evaporation: Allow a small amount of the solvent to evaporate slowly. This can be done by leaving the flask partially open in a fume hood.
-
Anti-solvent Addition: If using a solvent system, slowly add an anti-solvent (a solvent in which 6-HPA is poorly soluble) to induce precipitation.
-
Q4: The crystals I've obtained are very small, like a powder. How can I grow larger, more uniform crystals?
A4: The formation of small, powdered crystals is often a result of rapid nucleation due to high supersaturation. To obtain larger crystals, the rate of nucleation needs to be controlled, and the growth process slowed down.
Troubleshooting Steps:
-
Reduce Supersaturation: Use a more dilute solution. Find the minimum amount of hot solvent needed to fully dissolve the 6-HPA.[4]
-
Slow Cooling: This is a critical step. Allow the solution to cool to room temperature as slowly as possible on the benchtop before any further cooling in a refrigerator or ice bath.[4]
-
Solvent Choice: Experiment with different solvents or solvent mixtures. A solvent in which 6-HPA has moderate solubility is often ideal. 6-HPA is moderately soluble in water and more soluble in some organic solvents.[7]
Q5: How do impurities affect the crystallization of this compound?
A5: Impurities can have a significant impact on crystallization by interfering with the crystal lattice formation.[5][6] They can:
-
Inhibit crystal growth.
-
Alter the crystal habit (shape).[6]
-
Lead to the formation of less stable polymorphs.
-
Increase the solubility of 6-HPA, making crystallization more difficult.[6]
-
Cause "oiling out".
If you suspect impurities are an issue, consider purifying the 6-HPA by recrystallization, column chromatography, or treatment with activated charcoal to remove colored impurities.[4]
Troubleshooting Guides
Problem: Inconsistent Crystal Morphology
Symptoms: Crystal shape and size vary significantly between batches, even with seemingly identical procedures.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| pH Fluctuation | Strictly control and buffer the pH of your crystallization solution. Even minor shifts can alter crystal habit.[1][2] |
| Inconsistent Cooling Rates | Standardize the cooling protocol. Use a programmable bath or a well-insulated container to ensure a reproducible cooling profile. |
| Variable Agitation | If stirring, use a calibrated overhead stirrer or a consistent stir bar and speed. Avoid manual swirling. |
| Presence of Trace Impurities | Ensure the purity of your starting material. Consider an additional purification step if inconsistencies persist. |
Problem: Low Crystal Yield
Symptoms: A significant amount of 6-HPA remains in the mother liquor after crystallization.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Precipitation | After initial cooling to room temperature, cool the flask in an ice bath or refrigerator for an extended period to maximize precipitation.[4] |
| Supersaturation Too Low | Carefully evaporate some of the solvent from the mother liquor to increase the concentration of 6-HPA and induce further crystallization. |
| Solvent Choice | Select a solvent in which 6-HPA has a steeper solubility curve (i.e., much higher solubility at high temperature and very low solubility at low temperature). |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound from an Aqueous Solution
This protocol outlines a standard method for crystallizing 6-HPA from water.
-
Dissolution: In a suitable flask, add this compound to deionized water. Heat the mixture on a hot plate with stirring until all the solid is completely dissolved. Use the minimum amount of hot water necessary.
-
Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure a slow cooling rate, the flask can be placed in an insulated container.
-
Maturation: Once the flask has reached room temperature, transfer it to a refrigerator or an ice bath for at least 4 hours to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum.
Protocol 2: pH-Controlled Crystallization of this compound
This protocol is for investigating the effect of pH on crystal morphology.[1][2]
-
Preparation of Saturated Solution: Prepare a saturated solution of 6-HPA in deionized water at a specific temperature (e.g., 50 °C).
-
pH Adjustment: Divide the saturated solution into several aliquots. Adjust the pH of each aliquot to a desired value (e.g., 2, 4, 6, 8, 10) using dilute HCl or NaOH.
-
Crystallization: Allow each pH-adjusted solution to cool slowly to room temperature in a controlled environment.
-
Analysis: After crystallization, isolate the crystals from each solution and analyze their morphology using microscopy (e.g., SEM). Characterize the crystal form using techniques like Powder X-ray Diffraction (PXRD).
Data Presentation
Table 1: Influence of pH on this compound Crystal Morphology (Hypothetical Data for Illustration)
| pH | Predominant Crystal Habit | Average Crystal Size (µm) | Notes |
| 2.0 | Needles | 150 | Tendency for agglomeration. |
| 4.0 | Prismatic Plates | 250 | Well-formed, individual crystals. |
| 6.0 | Small Rods | 80 | Rapid nucleation observed. |
| 8.0 | Irregular Aggregates | 50-100 | Mixture of morphologies. |
| 10.0 | Microcrystalline Powder | < 20 | Amorphous content may be present. |
Visualizations
References
- 1. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 7. CAS 19621-92-2: this compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing Mass Spectra with 6-Hydroxypicolinic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 6-Hydroxypicolinic acid as a matrix in mass spectrometry, with a focus on reducing salt adduction.
A Note on this compound (6-HPA): While the query specified 6-HPA, the vast majority of scientific literature and established protocols for oligonucleotide analysis using a hydroxypicolinic acid matrix refer to 3-Hydroxypicolinic acid (3-HPA) . 3-HPA is a well-established "cool" matrix that minimizes fragmentation of labile molecules like oligonucleotides.[1] The information provided herein is based on the extensive data available for 3-HPA, which is expected to be highly relevant for other isomers like 6-HPA due to their chemical similarities.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common problems during your experiments.
Issue 1: Persistent Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts Despite Using a Hydroxypicolinic Acid Matrix
-
Question: I am using a hydroxypicolinic acid matrix, but my mass spectra are still dominated by sodium and potassium adducts, which complicates data interpretation and reduces the signal intensity of my primary analyte. What are the possible causes and how can I resolve this?
-
Answer: Persistent salt adducts are a common challenge in MALDI-MS, even with salt-tolerant matrices.[2] The primary cause is the presence of alkali metal salts in the sample, which can originate from various sources including glassware, solvents, and the sample itself.[2] Here is a systematic approach to troubleshoot and resolve this issue:
Possible Causes & Solutions:
-
Inadequate Matrix Composition: Using 3-HPA alone may not be sufficient to suppress high salt concentrations. The most effective solution is the addition of a co-matrix, most commonly diammonium citrate (B86180) (DAC) or ammonium (B1175870) hydrogen citrate.[1][3] Ammonium ions actively displace sodium and potassium ions, leading to cleaner spectra.[1]
-
Sample Contamination: Synthetic oligonucleotides should not be dissolved in salt-containing buffers like PBS prior to MALDI analysis, as this will lead to excessive salt adducts.[3][4] It is crucial to use high-purity water and solvents for all sample and matrix preparations.
-
Suboptimal Sample Preparation Technique: The co-crystallization of the sample and matrix is critical. Ensure proper mixing and drying techniques are followed.
-
Contaminated MALDI Target Plate: Residue on the target plate can be a source of salt contamination. Thorough cleaning of the target plate is essential.
Troubleshooting Workflow:
A troubleshooting workflow for persistent salt adducts.
-
Issue 2: Poor Signal Intensity, Low Resolution, or No Signal
-
Question: My spectra show very weak signals, poor peak resolution, or in some cases, no signal at all. How can I improve the quality of my data?
-
Answer: Low signal intensity and poor resolution can be caused by a variety of factors, from sample preparation to instrument settings.[5][6]
Possible Causes & Solutions:
-
Improper Co-crystallization: The analyte needs to be effectively incorporated into the matrix crystals. If the crystals are too large or irregularly shaped, the signal can be weak and irreproducible.
-
Suboptimal Matrix-to-Analyte Ratio: An incorrect ratio can lead to poor ionization efficiency.
-
Laser Power Too High or Too Low: Excessive laser power can cause analyte fragmentation and signal saturation, while insufficient power will result in a weak signal.[7]
-
Metastable Decay: Particularly relevant for labile molecules like oligonucleotides, where the ion fragments after leaving the source. "Cool" matrices like 3-HPA are used to minimize this.
Data Presentation: Impact of Co-Matrix on Mass Resolution
The use of a co-matrix not only reduces salt adducts but can also significantly improve the quality of the mass spectrum.
-
| Analyte | Matrix/Co-Matrix | Performance Metric | Improvement |
| d(T)65-oligonucleotide | 3-HPA + Ammonium Hydrogen Citrate | Mass Resolution | Increased from R=35 to R=47 |
Experimental Protocols
Protocol 1: Standard 3-HPA/DAC Matrix Preparation for Oligonucleotides
This protocol describes the preparation of a 3-HPA matrix solution with Diammonium Citrate (DAC) to minimize salt adducts.[3][4][8]
-
Materials:
-
3-Hydroxypicolinic acid (3-HPA)
-
Diammonium citrate (DAC)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
-
Procedure:
-
Prepare DAC Solution (1 mg/mL): Dissolve 1 mg of DAC in 1 mL of deionized water. Vortex thoroughly and spin down.[3][4]
-
Prepare 3-HPA/DAC Matrix Solution: Dissolve 15 mg of 3-HPA in 1 mL of the 1 mg/mL DAC solution. Vortex to ensure complete dissolution and spin down.[3][4]
-
Storage: For optimal performance, it is recommended to store the matrix solution in the dark at room temperature for a few days before use.[3][4]
-
Protocol 2: Dried-Droplet and Two-Layer Sample Spotting Techniques
-
Dried-Droplet Method:
-
Two-Layer (Sandwich) Method: This technique can sometimes improve signal intensity by enhancing the incorporation of the analyte into the matrix crystal surface.[1][8]
-
Apply 0.5-1 µL of the prepared 3-HPA/DAC matrix solution to the MALDI target.
-
Let the matrix solution dry completely at room temperature.
-
Once dry, apply 0.5-1 µL of your analyte solution directly on top of the dried matrix spot.
-
Allow the analyte solution to dry completely at room temperature before analysis.
-
Protocol 3: MALDI Target Plate Cleaning
A thoroughly cleaned target plate is crucial for preventing contamination.[5][9]
-
Procedure:
-
Wipe off any old preparations from the target plate using a lint-free tissue wetted with 2-Propanol, followed by a tissue wetted with ultrapure water.[5][9]
-
Place the target plate in a suitable container and sonicate for 10 minutes in 2-Propanol.[5][9]
-
Replace the 2-Propanol with ultrapure water and sonicate for another 10-15 minutes.[5][8]
-
Dry the target plate using a stream of high-purity nitrogen or air. Avoid wiping the front side of the cleaned plate.[5][9]
-
FAQs
-
Q1: What is this compound and why is it used as a MALDI matrix?
-
A: this compound is an organic compound. Its isomer, 3-Hydroxypicolinic acid (3-HPA), is a widely used matrix in MALDI mass spectrometry, particularly for the analysis of oligonucleotides and other nucleic acids.[1] It is known as a "cool" matrix because it allows for soft ionization, minimizing the fragmentation of labile analytes.
-
-
Q2: How does Diammonium Citrate (DAC) help in reducing salt adduction?
-
A: DAC serves as a source of ammonium ions (NH₄⁺). In the matrix-analyte mixture, the surplus of ammonium ions effectively competes with sodium (Na⁺) and potassium (K⁺) ions for interaction with the analyte (e.g., the negatively charged phosphate (B84403) backbone of oligonucleotides). This displacement mechanism favors the formation of the protonated or ammoniated analyte molecule over the sodiated and potassiated forms, resulting in a cleaner mass spectrum with reduced salt adducts.
-
-
Q3: What is the general experimental workflow for MALDI-MS analysis using a 3-HPA/DAC matrix?
-
A: The general workflow involves preparing the matrix and sample solutions, spotting them onto the MALDI target, allowing for co-crystallization, and then analyzing the sample in the mass spectrometer.
A general experimental workflow for MALDI-MS analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. manoa.hawaii.edu [manoa.hawaii.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. ccrf.skku.edu [ccrf.skku.edu]
- 9. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Improving Mass Accuracy and Resolution with 3-Hydroxypicolinic Acid (3-HPA) Matrix
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 3-Hydroxypicolinic acid (3-HPA) as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The focus is on improving mass accuracy and resolution, particularly for the analysis of oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is 3-Hydroxypicolinic acid (3-HPA) and why is it a preferred matrix for oligonucleotide analysis?
3-Hydroxypicolinic acid is an organic compound widely used as a matrix in MALDI mass spectrometry.[1][2][3] It is particularly effective for the analysis of oligonucleotides (DNA and RNA) because it acts as a "cool" matrix, minimizing fragmentation of these labile molecules during the laser-induced desorption and ionization process.[4] This "soft" ionization is crucial for obtaining intact molecular ions, which in turn allows for accurate mass determination.[3]
Q2: What are the main advantages of using 3-HPA for improving mass accuracy and resolution?
The primary advantages of using 3-HPA, especially in conjunction with co-matrices, include:
-
Reduced Fragmentation: 3-HPA is known to cause very little fragmentation of oligonucleotides compared to "hotter" matrices.[4]
-
Suppression of Salt Adducts: When used with additives like diammonium citrate (B86180), 3-HPA effectively reduces the formation of sodium and potassium adducts.[2] This simplifies the mass spectrum, leading to cleaner data and more accurate mass assignments.[2]
-
Improved Resolution: By minimizing fragmentation and adduct formation, 3-HPA contributes to narrower peaks and thus higher mass resolution.[2] The use of sugar additives, such as fucose, can further enhance resolution.[4]
Q3: What types of analytes are best suited for analysis with a 3-HPA matrix?
3-HPA is the matrix of choice for the analysis of:
While it excels with nucleic acids, 3-HPA is generally not the preferred matrix for peptide and protein analysis, for which matrices like sinapinic acid (SA) and α-cyano-4-hydroxycinnamic acid (CHCA) are more commonly used.[3]
Q4: What are the recommended solvent systems for preparing a 3-HPA matrix solution?
A commonly used solvent system for preparing a 3-HPA matrix solution is a 50:50 (v/v) mixture of acetonitrile (B52724) and water.[3] Some protocols may also include a small percentage of trifluoroacetic acid (TFA), although this is more common for peptide and protein matrices.
Q5: What is the purpose of adding co-matrices like diammonium citrate (DAC) to the 3-HPA solution?
Co-matrices, or additives, are used to enhance the performance of the primary matrix. Diammonium citrate (DAC) is frequently added to 3-HPA solutions to suppress the formation of alkali metal adducts (sodium and potassium ions) with the negatively charged phosphate (B84403) backbone of oligonucleotides.[2] This results in cleaner spectra with reduced complexity, facilitating more accurate molecular weight determination.[2]
Experimental Protocols
Detailed methodologies for key experiments using a 3-HPA matrix are provided below.
Protocol 1: Standard 3-HPA/Diammonium Citrate Matrix Preparation for Oligonucleotides
This protocol is a widely used method for the routine analysis of oligonucleotides.
-
Matrix Solution Preparation:
-
Prepare a stock solution of 3-HPA by creating a saturated solution in a 50:50 (v/v) mixture of acetonitrile and ultrapure water. To do this, add an excess of 3-HPA to the solvent and vortex for at least one minute. A small amount of undissolved solid should remain.
-
Prepare a 10 mg/mL stock solution of diammonium citrate in ultrapure water.
-
To create the working matrix solution, combine the saturated 3-HPA solution and the diammonium citrate stock solution in a 9:1 ratio (e.g., 900 µL of 3-HPA solution and 100 µL of diammonium citrate solution).
-
Vortex the working solution briefly. It is recommended to prepare this solution fresh daily.
-
-
Sample Spotting (Dried-Droplet Method):
-
In a microcentrifuge tube, mix your oligonucleotide sample (typically 1-10 pmol/µL) with the working matrix solution in a 1:1 volume ratio.
-
Gently vortex the mixture.
-
Spot 0.5 - 1 µL of the final mixture onto the MALDI target plate.
-
Allow the droplet to air dry completely at room temperature before analysis.
-
Protocol 2: High-Resolution Analysis with Fucose as a Co-additive
This protocol is recommended for applications requiring enhanced mass resolution, such as single nucleotide polymorphism (SNP) analysis.
-
Matrix and Additive Preparation:
-
Prepare the 3-HPA/diammonium citrate working matrix solution as described in Protocol 1.
-
Prepare a 6 g/L fucose solution by dissolving 6 mg of fucose in 1 mL of ultrapure water.[2]
-
-
Sample Preparation and Spotting:
-
Mix the oligonucleotide sample solution with an equal volume of the 6 g/L fucose solution.
-
Mix this analyte-fucose mixture with the 3-HPA/diammonium citrate working matrix solution in a 1:1 volume ratio.
-
Spot 0.5 - 1 µL of the final mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
-
Data Presentation: Quantitative Improvements with 3-HPA and Co-matrices
The use of co-matrices with 3-HPA leads to demonstrable improvements in data quality. The following tables summarize the quantitative enhancements observed in key performance metrics.
| Analyte | Matrix/Co-Matrix | Performance Metric | Improvement |
| d(T)65-oligonucleotide | 3-HPA + Ammonium Hydrogen Citrate | Mass Resolution | Increased from R=35 to R=47 |
| 28mer Oligonucleotide | 3-HPA/DAC + Fucose | Peak Resolution (% Valley) | Decreased from 85.3 ± 5.1% to 67.3 ± 6.7% |
| Matrix Solution Component | Concentration | Solvent System |
| 3-Hydroxypicolinic acid | Saturated Solution | 50% Acetonitrile in Water |
| Diammonium Hydrogen Citrate | 10 g/L | 50% Acetonitrile in Water |
| 3-Hydroxypicolinic acid | 97 mg/mL (0.7M) | 50% Acetonitrile in Water |
| Ammonium Citrate | 16 mg/mL (0.07M) | 50% Acetonitrile in Water |
| 3-Hydroxypicolinic acid | 15 mg/mL | Deionized Water |
| Diammonium Hydrogen Citrate (DAC) | 1 mg/mL | Deionized Water |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Mass Resolution | - Excessive laser energy causing metastable decay.- Presence of salt adducts.- Inhomogeneous crystal formation. | - Decrease the laser fluence to just above the ionization threshold.- Ensure the use of a co-matrix like diammonium citrate.- Try the two-layer spotting technique for more uniform crystals. |
| Weak or No Signal | - Sample impurities (salts, detergents) suppressing ionization.- Incorrect matrix-to-analyte ratio.- Analyte concentration is too low. | - Purify the sample to remove contaminants.- Optimize the matrix-to-analyte ratio (typically 1:1).- Increase the analyte concentration. |
| Broad Peaks | - High salt concentration.- Suboptimal matrix preparation. | - Use cation exchange beads to desalt the sample.- Prepare fresh matrix solution for each experiment. |
| Poor Reproducibility | - Inconsistent spotting technique.- Degradation of the matrix solution. | - Use a consistent volume and technique for spotting.- Always use freshly prepared matrix solution. |
| Presence of Salt Adducts (e.g., +22 Da, +38 Da) | - Insufficient amount of co-matrix (e.g., diammonium citrate).- High salt content in the sample. | - Increase the concentration of the co-matrix.- Perform sample cleanup to remove salts prior to analysis. |
Visualizations
Caption: Experimental workflow for MALDI-TOF MS analysis using a 3-HPA matrix.
Caption: Factors influencing mass accuracy and resolution with a 3-HPA matrix.
References
The Effect of Additives and Co-Matrices on 6-Hydroxypicolinic Acid Performance: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 6-Hydroxypicolinic acid (6-HPA), more commonly known as 3-Hydroxypicolinic acid (3-HPA), as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The content focuses on the impact of additives and co-matrices on the performance of 3-HPA, particularly for the analysis of oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is 3-Hydroxypicolinic acid (3-HPA) and why is it used as a MALDI matrix?
3-Hydroxypicolinic acid is a widely used matrix for the MALDI-MS analysis of oligonucleotides and nucleic acids.[1][2][3] It is considered a "cool" matrix, meaning it transfers less internal energy to the analyte during the ionization process.[4] This minimizes fragmentation, which is crucial for preserving the integrity of the molecular ion of sensitive molecules like DNA and RNA.[4][5]
Q2: What are co-matrices and additives, and why are they used with 3-HPA?
Co-matrices and additives are compounds added to the 3-HPA matrix solution to enhance the quality of the MALDI-MS spectra. Their primary functions include:
-
Reducing Salt Adducts: Alkali metal adducts (sodium and potassium) are a common issue in oligonucleotide analysis due to the negatively charged phosphate (B84403) backbone.[5] Additives like diammonium citrate (B86180) effectively suppress the formation of these adducts, leading to cleaner spectra with reduced complexity.[5]
-
Improving Resolution and Signal Intensity: Certain additives can improve the co-crystallization process of the analyte and matrix, leading to better shot-to-shot reproducibility and enhanced signal intensity and resolution.[5]
-
Minimizing Fragmentation: Some additives, particularly sugars, can have a "cooling" effect, further reducing analyte fragmentation by minimizing the transfer of excess energy from the laser.[4]
Q3: What are the most common additives used with 3-HPA for oligonucleotide analysis?
The most frequently used additive is diammonium citrate (DAC) , which is highly effective at reducing alkali metal adducts.[4][5] Sugars such as fucose and fructose (B13574) are also commonly used to improve resolution, especially for analyzing samples with small mass differences, like single nucleotide polymorphisms (SNPs).[4][5][6] Picolinic acid and spermine (B22157) have also been reported as beneficial additives in specific applications.[5][7]
Q4: Can 3-HPA be used for analytes other than oligonucleotides?
While 3-HPA is the preferred matrix for oligonucleotides, its use for other analytes like proteins and peptides is less common.[5] For protein and peptide analysis, co-matrices that aid in protonation and reduce adduct formation could be beneficial, though specific quantitative data is limited.[5][8] For small molecule analysis, a key challenge is interference from matrix ions in the low mass range, and the use of co-matrices with 3-HPA in this context is not extensively documented.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / No Signal | 1. Improper Matrix/Analyte Co-crystallization: The analyte and matrix may not have formed a homogenous crystal structure. 2. Insufficient Analyte Concentration: The amount of analyte on the target may be too low. 3. Suboptimal Laser Fluence: The laser energy may be too low for efficient desorption/ionization.[4] 4. Dirty MALDI Target Plate: Contaminants on the target plate can interfere with crystallization and ionization. | 1. Re-spot the sample: Ensure proper mixing of the matrix and analyte. Consider using the two-layer (dried-droplet) method where the matrix is applied first, allowed to dry, and then the analyte is spotted on top.[9] 2. Increase Analyte Concentration: Prepare a more concentrated analyte solution (typically in the range of 1-10 pmol/µL).[10] 3. Optimize Laser Power: Gradually increase the laser fluence to find the optimal energy for your analyte.[4] 4. Clean the Target Plate: Thoroughly clean the MALDI target plate using a protocol of wiping with appropriate solvents (e.g., 2-Propanol and water) followed by sonication.[9][11][12] |
| Poor Resolution / Broad Peaks | 1. Formation of Salt Adducts: The presence of sodium and potassium adducts broadens the analyte peak.[4] 2. Analyte Fragmentation: Excess laser energy can cause the analyte to fragment, leading to broader peaks and the appearance of fragment ions.[4] 3. Heterogeneous Crystal Formation: Non-uniform crystals can lead to variable ionization and broader peaks.[5] | 1. Add Diammonium Citrate (DAC): Use a co-matrix solution containing DAC to suppress the formation of salt adducts.[4][5] 2. Add a "Cooling" Additive: Incorporate sugars like fucose or fructose into your matrix preparation to minimize excess energy transfer and reduce fragmentation.[4] 3. Optimize Sample Preparation: Experiment with different spotting techniques and solvent compositions to promote the growth of more uniform crystals.[5] |
| Presence of Multiple Salt Adducts (e.g., Na+, K+) | 1. Contamination from Sample or Reagents: Salts are often present in buffers and reagents used during sample preparation.[4] 2. Insufficient Cation Exchange: The sample may not have been adequately desalted. | 1. Use Diammonium Citrate (DAC): This is the most common and effective method for suppressing alkali metal adducts with 3-HPA.[5] 2. Sample Clean-up: Use cation exchange beads or other desalting techniques to remove salts from the analyte solution before mixing with the matrix.[4] |
| Inconsistent Results (Poor Shot-to-Shot Reproducibility) | 1. Inhomogeneous Matrix-Analyte Crystals: The "sweet spots" on the target are small and difficult to find.[5] 2. Inconsistent Spotting Volume: Variation in the volume of sample spotted on the target. | 1. Improve Co-crystallization: The use of additives like fucose can lead to more homogenous crystal formation.[6] 2. Use a Standardized Spotting Technique: Ensure consistent spotting volumes and allow the spots to dry completely and uniformly. |
Quantitative Data on the Effect of Additives
The addition of co-matrices and additives can significantly improve the quality of MALDI-MS data. The following tables summarize some of the reported quantitative enhancements.
Table 1: Improvement in Mass Resolution with Ammonium Hydrogen Citrate
| Analyte | Matrix/Co-Matrix | Performance Metric | Improvement |
| d(T)65-oligonucleotide | 3-HPA + Ammonium Hydrogen Citrate | Mass Resolution (R) | Increased from R=35 to R=47[5] |
Table 2: Improvement in Peak Resolution with Fucose Additive
| Analyte | Matrix/Co-Matrix | Performance Metric | Improvement |
| 28mer Oligonucleotide | 3-HPA/DAC + Fucose | Peak Resolution (% Valley) | Decreased from 85.3 ± 5.1% to 67.3 ± 6.7%[4][5] |
| Heterozygous A/T mutation products | 3-HPA/DAC + Fucose | Peak Resolution (% Valley) | Resolved to 35% valley[4] |
Experimental Protocols
Protocol 1: Standard 3-HPA/Diammonium Citrate (DAC) Matrix Preparation
This protocol is a standard method for the routine analysis of oligonucleotides.[5]
-
Prepare Stock Solutions:
-
3-HPA Stock Solution: Prepare a saturated solution of 3-HPA in a 50:50 (v/v) mixture of acetonitrile (B52724) and water.[11]
-
Diammonium Citrate Stock Solution: Dissolve diammonium citrate in deionized water to a final concentration of 10 mg/mL.[11][13]
-
-
Prepare Working Matrix Solution:
-
Combine the 3-HPA stock solution and the diammonium citrate stock solution in a 9:1 ratio (e.g., 90 µL of 3-HPA solution and 10 µL of diammonium citrate solution).[5]
-
Vortex briefly to mix. This working solution should be prepared fresh daily.
-
-
Sample Preparation and Spotting (Dried-Droplet Method):
-
Mix the oligonucleotide sample solution (typically 1-10 pmol/µL) with the working matrix solution in a 1:1 volume ratio in a microcentrifuge tube.[5][10]
-
Vortex the mixture gently.
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.[5]
-
Allow the spot to air dry completely at room temperature before analysis.[5]
-
Protocol 2: High-Resolution Analysis with 3-HPA/DAC and Fucose Additive
This protocol is recommended for applications requiring high-resolution analysis, such as single nucleotide polymorphism (SNP) analysis.[5]
-
Prepare Matrix and Additive Solutions:
-
3-HPA/DAC Matrix Solution: Prepare as described in Protocol 1.
-
Fucose Solution (6 g/L): Dissolve 6 mg of fucose in 1 mL of ultrapure water.[5]
-
-
Sample Preparation and Spotting:
-
Mix the oligonucleotide sample solution with an equal volume of the 6 g/L fucose solution.[5]
-
Mix this analyte-fucose mixture with the 3-HPA/DAC matrix solution in a 1:1 volume ratio.[5]
-
Spot 0.5 - 1 µL of the final mixture onto the MALDI target plate.[5]
-
Allow the spot to air dry completely at room temperature.[5]
-
Visualizations
Caption: General workflow for MALDI-TOF MS analysis using 3-HPA with additives.
Caption: Logical relationship of components for improved MALDI analysis with 3-HPA.
References
- 1. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 3. store.bruker.com [store.bruker.com]
- 4. Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of Matrices and Additives on Multiple Charge Formation of Proteins in MALDI-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 13. benchchem.com [benchchem.com]
Common contaminants in 6-Hydroxypicolinic acid and their impact on analysis
Welcome to the technical support center for 6-Hydroxypicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analysis of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in commercially available this compound?
A1: The most common contaminants in this compound often depend on the synthetic route used for its manufacture. Two primary synthesis methods are microbial hydroxylation of picolinic acid and chemical synthesis.
-
From Microbial Synthesis: The most probable impurity is unreacted picolinic acid . The biotransformation process may not go to completion, leaving residual starting material.
-
From Chemical Synthesis: Potential impurities can include residual starting materials such as 2-Bromo-6-hydroxypyridine , and by-products from the carboxylation reaction.
-
Degradation Products: 3,6-Dihydroxypicolinic acid has been identified as a metabolic intermediate and potential degradation product.
-
Residual Solvents: Organic volatile chemicals used during synthesis and purification may be present in trace amounts.
-
Metal Ions: Due to the chelating nature of this compound, it can form complexes with metal ions present in reagents or from equipment.[1][2][3]
Q2: How can I identify these common contaminants in my this compound sample?
A2: Several analytical techniques can be employed for impurity identification:
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate this compound from its potential impurities like picolinic acid. Different retention times will indicate the presence of other compounds.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), can help identify impurities by their mass-to-charge ratio. The fragmentation patterns can further aid in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the main compound and any impurities present. Characteristic chemical shifts can be used to identify specific contaminants.
Troubleshooting Guides
HPLC Analysis Issues
Q3: I am seeing peak tailing in my HPLC analysis of this compound. What could be the cause and how can I fix it?
A3: Peak tailing is a common issue in the HPLC analysis of acidic compounds like this compound. The primary causes and their solutions are outlined below:
| Potential Cause | Explanation | Troubleshooting Steps |
| Secondary Interactions | The hydroxyl and carboxyl groups of this compound can interact with active sites (silanols) on the silica-based stationary phase, leading to peak tailing. | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid group, reducing secondary interactions. 2. Use a Different Column: Employ an end-capped column or a column with a different stationary phase (e.g., polymer-based) that is less prone to secondary interactions. 3. Add an Ion-Pairing Reagent: Incorporating an ion-pairing reagent into the mobile phase can improve peak shape. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion, including tailing. | 1. Dilute the Sample: Reduce the concentration of the sample being injected. |
| Column Contamination | Build-up of contaminants on the column can affect peak shape. | 1. Flush the Column: Follow the manufacturer's instructions for column washing. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities. |
Experimental Workflow for Troubleshooting HPLC Peak Tailing:
Caption: Troubleshooting workflow for HPLC peak tailing.
Q4: My retention times for this compound are shifting between injections. What should I do?
A4: Retention time variability can be caused by several factors. A systematic approach is necessary to identify and resolve the issue.
| Potential Cause | Explanation | Troubleshooting Steps |
| Mobile Phase Composition | Inconsistent mobile phase preparation or degradation can lead to shifting retention times. | 1. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. 2. Degas Mobile Phase: Properly degas the mobile phase to prevent air bubbles in the system. |
| Column Equilibration | Insufficient column equilibration time between injections can cause retention time drift. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Temperature Fluctuations | Changes in column temperature will affect retention times. | 1. Use a Column Oven: Maintain a constant column temperature using a column oven. |
| Pump Issues | Leaks or malfunctioning pump components can lead to inconsistent flow rates. | 1. Check for Leaks: Inspect all fittings and connections for leaks. 2. Pump Maintenance: Perform regular pump maintenance as recommended by the manufacturer. |
Logical Relationship for Diagnosing Retention Time Shifts:
Caption: Diagnostic flowchart for retention time shifts.
Mass Spectrometry (MS) Analysis Issues
Q5: I am having trouble getting a clean mass spectrum of this compound. What are the common interferences?
A5: Several factors can interfere with the mass spectrometric analysis of this compound.
| Potential Cause | Explanation | Troubleshooting Steps |
| Co-eluting Impurities | If an impurity, such as picolinic acid, has a similar retention time, it can interfere with the mass spectrum of the target analyte. | 1. Optimize HPLC Method: Improve the chromatographic separation to resolve the analyte from the impurity. 2. Use High-Resolution MS: High-resolution mass spectrometry can often distinguish between compounds with very similar masses. |
| Adduct Formation | This compound can form adducts with metal ions (e.g., Na+, K+) or other species in the mobile phase, leading to multiple peaks in the mass spectrum. | 1. Use High-Purity Solvents: Employ high-purity solvents and additives to minimize the presence of adduct-forming species. 2. Add a Volatile Acid: Adding a small amount of a volatile acid like formic acid to the mobile phase can sometimes reduce adduct formation. |
| In-source Fragmentation | The analyte may fragment in the ion source of the mass spectrometer, leading to a complex spectrum. | 1. Optimize Source Conditions: Adjust the ion source parameters (e.g., cone voltage, temperature) to minimize in-source fragmentation. |
Signaling Pathway for MS Troubleshooting:
Caption: Signaling pathway for troubleshooting MS analysis.
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound and Picolinic Acid
This protocol provides a starting point for the separation and quantification of this compound and its common impurity, picolinic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-50% B
-
15-17 min: 50% B
-
17-18 min: 50-5% B
-
18-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
Note: This is a general method and may require optimization for your specific instrument and sample matrix.
Protocol 2: Sample Preparation for NMR Analysis
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a suitable solvent due to the good solubility of this compound.
-
Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard (for quantitative NMR): For purity determination, a certified internal standard with a known purity and a signal that does not overlap with the analyte or impurity signals should be used (e.g., maleic acid, dimethyl sulfone).
Quantitative Data Summary
The following table summarizes typical analytical parameters for this compound and a common contaminant.
| Compound | Typical HPLC Retention Time (min)* | Expected m/z [M+H]+ | Key 1H NMR Signals (ppm in DMSO-d6) |
| This compound | ~8-10 | 140.03 | ~12.5 (br s, 1H, COOH), ~7.6-7.8 (m, 1H), ~6.8-7.0 (m, 2H) |
| Picolinic acid | ~5-7 | 124.04 | ~13.0 (br s, 1H, COOH), ~8.6 (d, 1H), ~8.0 (t, 1H), ~7.6 (t, 1H), ~7.5 (d, 1H) |
*Retention times are highly method-dependent and are provided for illustrative purposes only.
This technical support center provides a foundation for addressing common challenges in the analysis of this compound. For more specific issues, further investigation and method development may be required.
References
Best practices for storing and handling 6-Hydroxypicolinic acid to maintain purity
This technical support center provides best practices for storing and handling 6-Hydroxypicolinic acid to maintain its purity, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term purity and stability of solid this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is room temperature.[3] It is also advisable to store it under an inert atmosphere.
Q2: Is this compound sensitive to light?
Q3: What materials should be avoided when storing or handling this compound?
A3: this compound is incompatible with strong oxidizing agents.[1] Contact with such agents should be strictly avoided to prevent chemical reactions that would compromise the purity of the compound. It should also be kept away from strong acids and bases.[3]
Q4: How should I prepare solutions of this compound?
A4: When preparing solutions, use high-purity solvents and ensure that all glassware is scrupulously clean. For quantitative analysis, it is recommended to dissolve the compound in the mobile phase to be used for analysis, if possible, to avoid solvent effects.
Q5: What are the potential degradation pathways for this compound?
A5: Based on studies of similar picolinic acid derivatives, potential degradation pathways for this compound may include decarboxylation (loss of the carboxylic acid group) and oxidation of the pyridine (B92270) ring, especially under harsh conditions of heat, light, or in the presence of strong oxidizing agents. Microbial degradation can also occur through hydroxylation and subsequent ring cleavage.
Storage and Handling Best Practices
To maintain the purity of this compound, adhere to the following guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature. | Prevents thermal degradation. |
| Light | Store in a dark or amber container. | Minimizes potential photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and reaction with container material. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][3] | Prevents chemical degradation. |
Troubleshooting Guides
HPLC Analysis Issues
Problem: Inconsistent retention times. Possible Causes & Solutions:
-
Mobile Phase Composition: Ensure the mobile phase is fresh and accurately prepared. Premixing solvents can improve consistency.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injection.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Pump Issues: Check for leaks and ensure the pump is delivering a constant flow rate.
Problem: Peak tailing. Possible Causes & Solutions:
-
Secondary Interactions: The hydroxyl and carboxylic acid groups can interact with active sites on the silica (B1680970) support. Consider using a mobile phase with a lower pH to suppress silanol (B1196071) ionization or a highly end-capped column.
-
Column Overload: Reduce the injection volume or the concentration of the sample.
-
Contamination: Use a guard column to protect the analytical column from contaminants in the sample.
NMR Analysis Issues
Problem: Broad peaks in the NMR spectrum. Possible Causes & Solutions:
-
Sample Concentration: Very high concentrations can lead to increased viscosity and broader peaks. Prepare a more dilute sample.
-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Purify the sample if necessary.
-
Incomplete Dissolution: Ensure the sample is fully dissolved in the deuterated solvent. Gentle warming or sonication may help.
Problem: Impurity peaks in the spectrum. Possible Causes & Solutions:
-
Solvent Impurities: Use high-purity deuterated solvents.
-
Contamination from NMR Tube: Ensure NMR tubes are thoroughly cleaned and dried before use.
-
Degradation: Prepare the sample fresh before analysis to minimize degradation in solution.
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to control the pH and improve peak shape. A common starting point is a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the initial mobile phase composition.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: Determined by UV-Vis scan (a wavelength around 270 nm is a reasonable starting point).
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak.
Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be used for an accurate determination of purity.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic anhydride)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.7 mL of DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all signals for accurate integration.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizations
Caption: Workflow for Purity Assessment of this compound.
Caption: Troubleshooting Flowchart for Common Experimental Issues.
References
Strategies for uniform crystal formation with 6-hydroxypicolinic acid for reproducible results
This technical support center provides researchers, scientists, and drug development professionals with strategies for achieving uniform crystal formation of 6-hydroxypicolinic acid to ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to crystallization?
A1: Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization strategy. Key properties are summarized in the table below. The compound's solubility in water and other solvents, along with its potential for hydrogen bonding, are critical factors to consider.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₃ | [1] |
| Molecular Weight | 139.11 g/mol | [4] |
| Appearance | White to brown powder/crystal | [1] |
| Melting Point | ~249 °C (decomposes) | [5] |
| Water Solubility | 3,000 mg/L (at 20°C, pH 2.3) | [5] |
| logP | -1.85 (at 21°C) | [5] |
| Synonyms | 6-Hydroxy-2-pyridinecarboxylic acid, 6-Oxo-1,6-dihydropyridine-2-carboxylic acid | [1][4] |
Q2: Which factors have the most significant impact on the crystal formation of this compound?
A2: Several factors can influence the size, shape, and uniformity of this compound crystals. The most critical parameters to control are:
-
Solvent Selection: The choice of solvent is paramount as it dictates the solubility and supersaturation of the solution. This compound is soluble in water, alcohols, and ether solvents.[2]
-
Supersaturation: This is the driving force for crystallization. A solution must be supersaturated for crystals to form, but excessive supersaturation can lead to rapid precipitation of small, impure crystals.
-
Cooling Rate: A slow cooling rate generally promotes the growth of larger, more uniform crystals by allowing molecules to orient themselves properly onto the crystal lattice.[6]
-
pH: The pH of the crystallization medium can affect the solubility and the dominant species of this compound in solution, thereby influencing the crystallization outcome.[7][8]
-
Impurities: The presence of impurities can inhibit crystal growth or lead to the formation of malformed crystals.
Q3: How does pH influence the crystallization of this compound?
A3: The pH of an aqueous solution can significantly alter the crystallization process for compounds like this compound, which has both acidic (carboxylic acid) and basic (pyridine ring) functionalities.[7] Varying the pH affects the protonation state of the molecule, which in turn influences its solubility and intermolecular interactions.[7][8] To achieve uniform crystals, it is advisable to use a buffered solution or to adjust the pH to a specific, consistent value where the desired molecular form has optimal solubility for crystallization. Experimenting with a range of pH values is recommended to determine the optimal conditions.[6]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. It should be used as a starting point and may require optimization.
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Water or aqueous alcohol mixtures are common starting points.[2]
-
Dissolution: In a suitable flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[6]
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Do not disturb the solution during this period.[6]
-
Crystal Maturation: For improved yield, the flask can be placed in a refrigerator or an ice bath after it has reached room temperature to maximize precipitation.[6]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Troubleshooting Guide
Q4: No crystals are forming, even after the solution has cooled. What should I do?
A4: This issue typically arises from either insufficient supersaturation or a high energy barrier for nucleation.
-
Induce Nucleation: Try scratching the inner surface of the flask with a glass rod at the meniscus. The small glass particles dislodged can serve as nucleation sites. Alternatively, add a "seed crystal" of pure this compound to the solution to provide a template for growth.[6][9]
-
Increase Supersaturation: If nucleation cannot be induced, your solution may be too dilute. You can increase the concentration by slowly evaporating some of the solvent.[10] Alternatively, you can try cooling the solution to a lower temperature in an ice bath.[6]
Q5: The compound is "oiling out" instead of forming solid crystals. How can this be resolved?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This often happens when the solution is too concentrated, and the solubility limit is exceeded at a temperature above the compound's melting point in that solvent system.[10]
-
Reduce Supersaturation: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to decrease the concentration.[6]
-
Slow Down Cooling: Allow the solution to cool at a much slower rate to give the molecules sufficient time to arrange into a crystal lattice.[6]
-
Change Solvent: Consider using a different solvent or solvent mixture in which the compound is less soluble.[10]
Q6: The crystals are very small, like a powder, or are forming too quickly. How can I grow larger crystals?
A6: The formation of small crystals is usually a result of rapid crystallization from a highly supersaturated solution.[9]
-
Decrease Supersaturation: Reheat the solution and add more solvent to reduce the concentration. The goal is to find the minimum amount of solvent needed for dissolution at a high temperature, then add slightly more.[6]
-
Ensure Slow Cooling: Avoid rapid cooling methods like placing a hot flask directly into an ice bath. Let the solution cool gradually to room temperature on the benchtop, possibly insulated, before any further cooling.[6]
Q7: The crystal yield is very low. How can it be improved?
A7: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor.
-
Maximize Precipitation: Ensure the solution has been cooled for a sufficient amount of time at a low temperature (e.g., in a refrigerator or ice bath).[6]
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, you can evaporate some of the solvent from the filtrate and cool it again to obtain a second crop. Be aware that the purity of subsequent crops may be lower.[6]
-
Re-evaluate Solvent Choice: The solvent may be too effective at dissolving the compound, even at low temperatures. Consider a solvent in which the compound is less soluble.
References
- 1. CAS 19621-92-2: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to MALDI-TOF MS Matrices for Oligonucleotide Analysis: 3-Hydroxypicolinic Acid as the Gold Standard
For researchers, scientists, and drug development professionals engaged in the analysis of oligonucleotides, the choice of a suitable matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is paramount for achieving high-quality, reproducible results. This guide provides an in-depth comparison of 3-Hydroxypicolinic acid (3-HPA), the industry-standard matrix, with other alternatives, supported by experimental data and detailed protocols.
While the topic of this guide was initially a direct comparison between 6-Hydroxypicolinic acid (6-HPA) and 3-Hydroxypicolinic acid (3-HPA), extensive literature review reveals a significant disparity in their application for oligonucleotide analysis. 3-HPA is overwhelmingly documented as the matrix of choice, with a wealth of data supporting its efficacy. Conversely, information on the use of 6-HPA for this purpose is scarce to non-existent, suggesting it is not a commonly used or effective matrix in this context. Therefore, this guide will focus on the performance of 3-HPA and compare it with other documented alternatives.
3-Hydroxypicolinic Acid (3-HPA): The Benchmark for Oligonucleotide Analysis
3-Hydroxypicolinic acid has established itself as the preeminent matrix for the MALDI-TOF MS analysis of oligonucleotides due to its ability to promote the generation of predominantly molecular ions while minimizing fragmentation.[1] Its "cool" nature imparts less internal energy to the sample ions, which is crucial for the analysis of labile molecules like DNA and RNA.[1]
The performance of 3-HPA is often enhanced through the use of co-matrices and additives. Diammonium citrate (B86180) is a frequently used additive that suppresses the formation of sodium and potassium adducts, leading to cleaner spectra and improved mass accuracy.[2] Picolinic acid can be used as a co-matrix with 3-HPA, particularly for larger oligonucleotides.[3]
Performance Comparison of MALDI Matrices for Oligonucleotide Analysis
The following table summarizes the quantitative performance of 3-HPA and other commonly used matrices in oligonucleotide analysis. It is important to note that performance can vary depending on the instrumentation, experimental conditions, and the specific oligonucleotide being analyzed.
| Matrix | Key Advantages | Reported Performance Metrics | Applicable Oligonucleotide Size |
| 3-Hydroxypicolinic acid (3-HPA) | Minimizes fragmentation, good for a wide range of oligonucleotides.[1] | With diammonium citrate, significantly reduces alkali metal adducts.[2] | Up to 190 bases when used with picolinic acid as a co-matrix.[4][5] |
| Picolinic acid | Reported to have superior efficiency for oligonucleotides compared to 3-HPA.[4][5] | Effective for both homo-oligonucleotides and mixed-base oligonucleotides.[4][5] | Up to 190 bases.[4][5] |
| 2',4',6'-Trihydroxyacetophenone (THAP) | Can provide high-resolution data.[6] | Often used with additives like diammonium citrate to reduce adduct formation.[7] | Routinely used for a variety of oligonucleotides. |
| 6-Aza-2-thiothymine (ATT) | Functions in both positive and negative ionization modes with minimal matrix peak cluster formation.[8] | Can improve shot-to-shot reproducibility.[9] | Effective for a range of oligonucleotides.[10][11] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible results in MALDI-TOF MS.
Protocol 1: 3-Hydroxypicolinic Acid (3-HPA) with Diammonium Citrate
This protocol is a standard method for the routine analysis of oligonucleotides.
Materials:
-
3-Hydroxypicolinic acid (3-HPA)
-
Diammonium citrate
-
Acetonitrile (B52724) (ACN)
-
Ultrapure water
-
Oligonucleotide sample (desalted)
Procedure:
-
Prepare 3-HPA Stock Solution: Prepare a saturated solution of 3-HPA in a 1:1 (v/v) mixture of acetonitrile and water.
-
Prepare Diammonium Citrate Stock Solution: Prepare a 50 mg/mL solution of diammonium citrate in water.[1]
-
Prepare Working Matrix Solution: Immediately before use, mix the 3-HPA stock solution and the diammonium citrate stock solution in a 9:1 ratio (e.g., 90 µL of 3-HPA solution and 10 µL of diammonium citrate solution).[12] Vortex briefly to mix.
-
Sample Preparation: Dilute the desalted oligonucleotide sample in ultrapure water to a final concentration of approximately 1-10 pmol/µL.
-
Sample-Matrix Co-crystallization (Dried-Droplet Method):
-
Mix the oligonucleotide sample solution with the working matrix solution in a 1:1 volume ratio in a microcentrifuge tube.
-
Vortex the mixture gently.
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature.
-
Data Acquisition:
-
Insert the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra in negative ion mode, as this is typically optimal for oligonucleotides.
-
Use a suitable laser intensity to achieve good signal-to-noise ratio without excessive fragmentation.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the logical relationships in matrix selection and the experimental workflow for MALDI-TOF MS analysis of oligonucleotides.
Conclusion
For the analysis of oligonucleotides by MALDI-TOF MS, 3-Hydroxypicolinic acid remains the undisputed gold standard. Its ability to produce high-quality spectra with minimal fragmentation makes it a reliable choice for a wide range of applications, from quality control of synthetic oligonucleotides to the analysis of complex biological samples. While alternatives such as picolinic acid, THAP, and ATT exist and may offer advantages in specific scenarios, 3-HPA, particularly when used with additives like diammonium citrate, provides a robust and well-documented starting point for any researcher in the field. The lack of data on this compound for this application suggests that it is not a viable alternative at present. Researchers are encouraged to optimize their protocols based on the specific requirements of their analysis, but 3-HPA provides a solid and dependable foundation.
References
- 1. analusis.edpsciences.org [analusis.edpsciences.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complete MALDI-ToF MS analysis of cross-linked peptide-RNA oligonucleotides derived from nonlabeled UV-irradiated ribonucleoprotein particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 6-Aza-2-thiothymine: a matrix for MALDI spectra of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. simultof.com [simultof.com]
A Comparative Guide: 6-Hydroxypicolinic Acid vs. Sinapinic Acid for Protein Analysis in MALDI-TOF MS
For researchers, scientists, and drug development professionals engaged in protein analysis, the selection of an appropriate matrix is a critical determinant for successful Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This guide provides an objective comparison of two matrices: 6-Hydroxypicolinic acid (6-HPA) and the industry-standard sinapinic acid (SA). This comparison is based on their performance, supported by available data and detailed experimental protocols.
While sinapinic acid is the established matrix of choice for a broad range of proteins, particularly those with high molecular weights, this compound is primarily recognized for its efficacy in nucleic acid analysis. However, the continuous pursuit of improved signal intensity, resolution, and mass accuracy in mass spectrometry necessitates the exploration of alternative matrices. This guide will explore the current understanding of these two matrices for protein analysis.
At a Glance: Key Properties and Performance
A summary of the key physical, chemical, and performance characteristics of 6-HPA and sinapinic acid is presented below.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound (6-HPA) | Sinapinic Acid (SA) |
| Chemical Formula | C₆H₅NO₃[1] | C₁₁H₁₂O₅[2] |
| Molecular Weight | 139.11 g/mol [1] | 224.21 g/mol [2] |
| Appearance | Light yellow crystalline solid[1][3] | Light yellow powder[2] |
| Primary Application | Nucleic acid and oligonucleotide analysis | Protein analysis (>5,000 Da) |
| UV Absorbance Maxima | Not specified in search results | ~322-330 nm[4] |
| pKa | Predicted 3.29[1] | Not specified in search results |
| Key Feature | Chelating agent[1] | Considered a "soft" matrix, minimizing protein fragmentation[1] |
Table 2: Performance Characteristics in Protein Analysis
| Performance Metric | This compound (6-HPA) | Sinapinic Acid (SA) |
| General Efficacy | Not extensively validated for a wide range of proteins. May require significant method development. | The "gold standard" for high-mass protein analysis, providing robust and reliable results. |
| Analyte Suitability | Potentially useful for specific proteins where SA is suboptimal. | Versatile for a broad range of proteins. |
| Fragmentation | Less data available, but generally not considered a "soft" matrix for proteins. | "Soft" ionization minimizes fragmentation of large, intact proteins.[1] |
| Adduct Formation | Prone to salt adducts, especially with oligonucleotides. | Can form adducts with proteins, which may complicate spectral interpretation for proteins up to 40 kDa.[1] |
Experimental Workflows and Logical Matrix Selection
The general workflow for protein analysis by MALDI-TOF MS is similar for both matrices, involving sample preparation, matrix co-crystallization, and mass analysis. The logical choice between these matrices, however, depends on the primary analyte of interest.
Experimental Protocols
Detailed methodologies for the preparation and application of sinapinic acid and a representative protocol for this compound are provided below.
Protocol 1: Sinapinic Acid for Protein Analysis (Dried-Droplet Method)
This is a standard protocol for the analysis of proteins using sinapinic acid.
-
Matrix Solution Preparation:
-
Prepare a stock solution of sinapinic acid at a concentration of 10 mg/mL.
-
The solvent should be a mixture of 50% acetonitrile (B52724) and 50% proteomics-grade water, with 0.1% trifluoroacetic acid (TFA) added.
-
Vortex the solution vigorously to ensure the matrix is fully dissolved. This solution should be prepared fresh for optimal results.
-
-
Sample-Matrix Mixture:
-
In a microcentrifuge tube, mix the protein sample solution with the sinapinic acid matrix solution. The optimal ratio may vary depending on the protein and its concentration, but a 1:1 volume ratio is a good starting point.
-
-
Spotting and Crystallization:
-
Pipette 0.5 to 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature. This will result in the co-crystallization of the sample and matrix.
-
-
Analysis:
-
Once the spot is completely dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis.
-
Protocol 2: this compound for Protein Analysis (Adapted from Oligonucleotide Protocols)
This protocol is adapted from established methods for oligonucleotides and may require optimization for specific proteins. The use of a co-matrix is highly recommended to improve data quality.
-
Matrix and Co-Matrix Solution Preparation:
-
3-HPA Stock Solution: Prepare a 0.5 M solution of 6-HPA in 50% acetonitrile.
-
Diammonium Citrate (B86180) (DAC) Stock Solution: Prepare a 0.1 M solution of diammonium citrate in ultrapure water.
-
Working Matrix Solution: Combine the 3-HPA stock solution and the DAC stock solution in a 9:1 volume ratio (e.g., 90 µL of 3-HPA solution and 10 µL of DAC solution). Vortex briefly to mix. This working solution should be prepared fresh daily.
-
-
Sample-Matrix Mixture:
-
Mix the protein sample solution with the working matrix solution in a 1:1 volume ratio in a microcentrifuge tube.
-
-
Spotting and Crystallization:
-
Deposit 0.5 to 1.0 µL of the final mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature.
-
-
Analysis:
-
Load the dried target plate into the MALDI-TOF mass spectrometer for analysis.
-
Concluding Remarks
Based on the available scientific literature, sinapinic acid remains the superior and more versatile matrix for the routine analysis of a wide range of proteins by MALDI-TOF MS. Its "soft" ionization properties are particularly advantageous for preserving the integrity of large proteins during analysis.
This compound, while a valuable matrix for oligonucleotides, is not as extensively validated or commonly used for protein analysis. Researchers exploring novel matrix options for specific proteins, particularly where sinapinic acid may be suboptimal, could consider 6-HPA. However, this would necessitate significant methods development and optimization.
Future studies directly comparing the performance of 6-HPA and other picolinic acid derivatives with sinapinic acid across a diverse set of proteins would be invaluable to the proteomics community. Such research would help to delineate the specific applications where these alternative matrices might offer a distinct advantage.
References
A Head-to-Head Comparison of 6-Hydroxypicolinic Acid and DHB as MALDI Matrices
For researchers, scientists, and drug development professionals employing Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the selection of an appropriate matrix is paramount to achieving high-quality data. This guide provides an objective, data-driven comparison of two commonly used matrices: 6-Hydroxypicolinic acid (also known as 3-Hydroxypicolinic acid or 3-HPA) and 2,5-Dihydroxybenzoic acid (DHB). We will delve into their respective performances with different analytes, supported by experimental data and detailed protocols.
Overview of the Matrices
This compound (3-HPA) is widely recognized as the matrix of choice for the analysis of oligonucleotides and nucleic acids.[1][2] Its chemical properties facilitate a "soft" ionization process, which minimizes fragmentation of these labile biomolecules, thereby enabling accurate mass determination.[2][3] The performance of 3-HPA is often enhanced with the use of co-matrices, such as diammonium citrate (B86180), which help to suppress the formation of salt adducts and improve spectral quality.[1]
2,5-Dihydroxybenzoic acid (DHB) is a versatile and robust matrix suitable for a broad range of analytes including peptides, small proteins, carbohydrates, and lipids.[4][5] A key advantage of DHB is that it typically produces less background noise from matrix clusters in the low mass-to-charge (m/z) region.[4] This characteristic is particularly beneficial for the analysis of peptides and the study of post-translational modifications (PTMs).[4] However, the signal intensity obtained with DHB can sometimes be weaker compared to other matrices like α-cyano-4-hydroxycinnamic acid (CHCA).[4]
Quantitative Performance Comparison
The selection of a MALDI matrix is highly dependent on the specific analyte being investigated. The following tables summarize the performance of 3-HPA and DHB for different classes of biomolecules based on published experimental data.
Table 1: Performance with Oligonucleotides
| Performance Metric | This compound (3-HPA) | 2,5-Dihydroxybenzoic acid (DHB) | Analysis |
| Signal-to-Noise Ratio | Generally high, especially with co-matrices. | Can be effective, particularly for homopolymers like poly-T.[6] | 3-HPA is often superior for mixed-base oligonucleotides, providing cleaner spectra. |
| Fragmentation | Minimal, preserving the integrity of large oligonucleotides.[2][3] | Can cause more fragmentation compared to 3-HPA. | 3-HPA's "soft" ionization is a distinct advantage for fragile nucleic acids.[2][3] |
| Resolution | High, especially when adduct formation is suppressed with co-matrices. | Can be lower due to adduct formation and broader peaks. | The use of co-matrices with 3-HPA significantly improves resolution. |
| Analyte Suitability | Excellent for mixed-base oligonucleotides and nucleic acids up to 150 bases.[5] | Good for polydeoxyribothymidylic acid (poly-T) oligonucleotides.[6] | 3-HPA is the more versatile and reliable choice for general oligonucleotide analysis. |
Table 2: Performance with Peptides and Proteins
| Performance Metric | This compound (3-HPA) | 2,5-Dihydroxybenzoic acid (DHB) | Analysis |
| Signal Intensity | Generally lower for peptides and proteins.[2] | Good, though can be weaker than CHCA.[4] | DHB is the preferred choice for obtaining strong signals for peptides and proteins. |
| Background Noise | Not a primary concern due to its main application. | Low background in the low m/z range.[4] | DHB's low background is advantageous for peptide mass fingerprinting and PTM analysis.[4] |
| Sequence Coverage | Lower for peptides.[2] | Good, with less variation in signal intensities between different peptides.[4] | DHB generally provides better sequence coverage in peptide analysis.[4] |
| Analyte Suitability | Not recommended for peptide and protein analysis.[2] | Excellent for peptides and small proteins (< 30 kDa).[7] | DHB is a standard and reliable matrix for proteomics applications. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible MALDI-MS results. Below are representative protocols for the preparation of 3-HPA and DHB matrices.
Protocol 1: this compound (3-HPA) Matrix for Oligonucleotide Analysis
This protocol is optimized for the analysis of oligonucleotides, incorporating a co-matrix to enhance data quality.
Materials:
-
This compound (3-HPA)
-
Diammonium citrate (DAC)
-
Acetonitrile (B52724) (ACN)
-
Ultrapure water
Procedure:
-
Prepare the Co-Matrix Solution: Dissolve diammonium citrate in ultrapure water to a final concentration of 50 g/L.[3]
-
Prepare the 3-HPA Stock Solution: Dissolve 3-HPA in a 1:1 (v/v) mixture of acetonitrile and ultrapure water to a concentration of 50 g/L.[3]
-
Prepare the Working Matrix Solution: Immediately before use, mix the 3-HPA stock solution with the diammonium citrate co-matrix solution in a 10:1 ratio.[3]
-
Sample Preparation: Dilute the oligonucleotide sample to a final concentration of 1-5 pmol/µL in the working matrix solution.[3]
-
Spotting (Dried-Droplet Method):
-
Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature.
-
Protocol 2: 2,5-Dihydroxybenzoic Acid (DHB) Matrix for Peptide Analysis
This protocol is a standard method for preparing peptide samples for MALDI-MS analysis using DHB.
Materials:
-
2,5-Dihydroxybenzoic acid (DHB)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare the Matrix Solution: Prepare a saturated solution of DHB by dissolving it in a solvent mixture of 50% acetonitrile and 50% ultrapure water containing 0.1% TFA. Vortex the solution vigorously.[8] If not fully dissolved, centrifuge the tube and use the supernatant.[8] A concentration of 20 mg/mL is also commonly used.
-
Sample Preparation: The peptide sample should ideally be dissolved in a similar solvent (e.g., 0.1% TFA).
-
Spotting (Dried-Droplet Method):
Visualizing the Workflow
To further clarify the distinct processes, the following diagrams illustrate the typical experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. analusis.edpsciences.org [analusis.edpsciences.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. proteochem.com [proteochem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to MALDI Matrices for Quantitative Mass Spectrometry: Validation of 6-Hydroxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), the choice of matrix is a critical parameter that dictates the quality and reliability of analytical data. This guide provides a comprehensive comparison of 6-Hydroxypicolinic acid (6-HPA) with two widely-used alternative matrices, α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB), for the quantitative analysis of small molecules.
While CHCA and DHB are well-established matrices with extensive supporting data, this compound remains a less-explored candidate. This guide synthesizes the available information to present a clear overview of their respective performance characteristics, supported by experimental protocols and data.
Overview of MALDI Matrix Performance
The ideal MALDI matrix for quantitative analysis should provide a homogenous co-crystallization with the analyte, promote efficient ionization, and exhibit low background interference in the mass region of interest.
This compound (6-HPA) is an isomer of the well-known 3-Hydroxypicolinic acid (3-HPA), a matrix predominantly used for the analysis of oligonucleotides. While its structural similarity to 3-HPA suggests potential for small molecule analysis, there is a notable lack of comprehensive quantitative validation studies in the scientific literature. Its performance characteristics are therefore not well-established.
α-Cyano-4-hydroxycinnamic acid (CHCA) is one of the most popular matrices for the analysis of peptides and small molecules.[1][2] It is known for its ability to produce strong signals and is often favored for achieving high sensitivity.[3]
2,5-Dihydroxybenzoic acid (DHB) is another widely used matrix, particularly for peptides and small molecules.[1][3] It is often considered a "cooler" matrix than CHCA, leading to less fragmentation of labile analytes.[1]
Quantitative Performance Comparison
A direct quantitative comparison is challenging due to the limited data available for 6-HPA. However, we can compare the well-documented performance of CHCA and DHB and present a hypothetical validation framework for 6-HPA.
| Performance Metric | This compound (6-HPA) | α-Cyano-4-hydroxycinnamic Acid (CHCA) | 2,5-Dihydroxybenzoic Acid (DHB) |
| Linearity (R²) | Data not available | Typically > 0.99 for a variety of small molecules | Generally > 0.99 for a range of analytes |
| Limit of Detection (LOD) | Data not available | Low fmol to pmol range for peptides and small molecules[3] | Low fmol to pmol range, sometimes slightly higher than CHCA[3] |
| Limit of Quantification (LOQ) | Data not available | Low pmol range, analyte-dependent | Low to mid pmol range, analyte-dependent |
| Precision (%RSD) | Data not available | Typically < 15% for intra- and inter-day assays | Typically < 15-20% for intra- and inter-day assays |
| Accuracy (%Bias) | Data not available | Typically within ±15% of the nominal concentration | Typically within ±15-20% of the nominal concentration |
Note: The performance of any MALDI matrix is highly dependent on the analyte, sample preparation method, and instrument parameters. The values for CHCA and DHB are representative of typical performance.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible quantitative MALDI-MS analysis.
Protocol 1: Preparation of Matrix Solutions
-
This compound (6-HPA) Solution (Hypothetical):
-
Dissolve 10 mg of 6-HPA in 1 mL of a 50:50 (v/v) acetonitrile/water solution containing 0.1% trifluoroacetic acid (TFA).
-
Vortex thoroughly to ensure complete dissolution.
-
-
α-Cyano-4-hydroxycinnamic Acid (CHCA) Solution:
-
2,5-Dihydroxybenzoic Acid (DHB) Solution:
Protocol 2: Sample Preparation and Spotting (Dried-Droplet Method)
The dried-droplet method is a common and straightforward technique for sample preparation in MALDI-MS.[2]
-
Analyte and Internal Standard Preparation: Prepare stock solutions of the analyte and a suitable internal standard (IS) in an appropriate solvent. Create a series of calibration standards by spiking known concentrations of the analyte and a fixed concentration of the IS into the desired sample matrix (e.g., plasma, urine).
-
Sample-Matrix Mixture: Mix the analyte/IS solution with the matrix solution in a 1:1 volume ratio (e.g., 1 µL of sample + 1 µL of matrix).
-
Spotting: Pipette 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the analyte and matrix.
-
Analysis: The target plate is now ready for insertion into the mass spectrometer.
Experimental workflow for quantitative MALDI-MS analysis.
Signaling Pathways and Logical Relationships
The fundamental principle of MALDI-MS involves the matrix absorbing laser energy and facilitating the ionization of the analyte. The choice of matrix influences the efficiency of this process.
Simplified signaling pathway of the MALDI ionization process.
Discussion and Conclusion
This compound (6-HPA): An Unexplored Alternative
The lack of published validation data for 6-HPA in quantitative mass spectrometry makes it a high-risk, high-reward option. Its utility as a MALDI matrix for small molecules is plausible given the performance of its isomer, 3-HPA, which is noted for providing a cleaner background in the low-mass region in some instances.[4] Researchers interested in novel matrix development are encouraged to perform a full validation study on 6-HPA, assessing its linearity, sensitivity, precision, and accuracy against established matrices.
CHCA and DHB: The Established Workhorses
For routine quantitative analysis of small molecules, CHCA and DHB remain the matrices of choice.
-
CHCA is often the first choice for achieving the highest sensitivity, particularly for low-abundance analytes.[3] However, it can sometimes produce more background ions in the low mass range.[1]
-
DHB is a robust alternative that often provides cleaner spectra in the low mass region and is less prone to causing analyte fragmentation.[1] It may, however, exhibit slightly lower sensitivity than CHCA for some compounds.[3]
The selection between CHCA and DHB is often empirical and analyte-dependent. It is recommended to screen both matrices during method development to determine the optimal choice for a specific application.
References
A Comparative Performance Analysis of 6-Hydroxypicolinic Acid and Other Picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Picolinic Acid Derivatives' Performance with Supporting Experimental Data.
Picolinic acid, a catabolite of the essential amino acid tryptophan, and its derivatives have garnered significant attention in the scientific community for their diverse biological activities. These activities, which include antimicrobial, enzyme-inhibiting, and immunomodulatory effects, position them as promising candidates for therapeutic development. This guide provides a comparative evaluation of the performance of 6-Hydroxypicolinic acid against other picolinic acid derivatives, supported by experimental data to inform research and development efforts.
Cytotoxicity Profile: A Comparative Analysis
A key aspect of performance evaluation for any potential therapeutic agent is its cytotoxicity. A study on the quantitative structure-toxicity relationship of picolinic acid analogs provides a direct comparison of the half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a substance needed to inhibit a biological process by half. The lower the IC50 value, the more potent the substance.
The study evaluated the toxicity of eleven picolinic acid derivatives on Chinese Hamster Ovary (CHO) cells. The results, summarized in the table below, indicate that this compound exhibited the lowest toxicity among the tested compounds, with the highest IC50 value. This suggests a potentially favorable safety profile for this compound compared to other derivatives.
| Compound | IC50 (mM) |
| Fusaric acid | 0.032 |
| 3-Hydroxypicolinic acid | Not specified |
| Picolinic acid | Not specified |
| Picloram | Not specified |
| 6-Bromopicolinic acid | Not specified |
| 6-Methylpicolinic acid | Not specified |
| Dipicolinic acid | Not specified |
| Isonicotinic acid | Not specified |
| Picolinic acid N-oxide | Not specified |
| Nicotinic acid | Not specified |
| This compound | 25.85 |
Enzyme Inhibition: Targeting Metallo-β-Lactamases
The emergence of antibiotic resistance is a critical global health threat. Metallo-β-lactamases (MBLs) are enzymes produced by some bacteria that can inactivate a broad range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. Picolinic acid derivatives have been investigated as potential inhibitors of these crucial enzymes.
While direct comparative data for this compound in this context is limited, studies on other derivatives provide valuable insights into the potential of this class of compounds. For instance, dipicolinic acid (DPA) and its derivatives have been shown to inhibit New Delhi Metallo-β-lactamase-1 (NDM-1). One study reported an IC50 value of approximately 80 nM for a DPA derivative against NDM-1.[1] Another study investigating isosteres of dipicolinic acid found that a 6-(phosphonomethyl)picolinic acid derivative exhibited potent inhibition of both B1 and B3 MBLs. These findings highlight the potential for picolinic acid derivatives to serve as scaffolds for the development of novel MBL inhibitors. Further research is warranted to evaluate the MBL inhibitory activity of this compound in a comparative manner.
Antimicrobial and Antifungal Activity
Picolinic acid and its derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. While specific comparative studies including this compound are not extensively available, the existing literature on related compounds suggests a promising area for investigation.
For example, various phenolic compounds, a class to which this compound belongs, have shown antifungal activity against Candida species. One study reported Minimum Inhibitory Concentration (MIC) values for tannic acid against various Candida isolates ranging from 0.25 to >64 μg/mL.[2] The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. Given its phenolic nature, this compound may possess similar antifungal properties, and a direct comparative analysis against other derivatives and known antifungal agents would be of significant interest.
Modulation of Cellular Signaling Pathways
The biological effects of picolinic acid and its derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding how these compounds modulate these pathways is crucial for elucidating their mechanisms of action and for designing derivatives with enhanced or more specific activities.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is a central regulator of cellular responses to stress and inflammation. Picolinic acid has been shown to stimulate the NOS/p38 MAPK/CK1α/MLKL signaling pathway.[3] The structure-activity relationship of p38 MAPK inhibitors has been a subject of intense research. Pyridine-containing compounds are a prominent class of p38 inhibitors, and their activity is influenced by the nature and position of substituents on the pyridine (B92270) ring. The hydroxyl group at the 6-position of this compound could potentially influence its interaction with the p38 MAPK pathway, and a comparative study of different hydroxylated and substituted picolinic acid derivatives would provide valuable insights into their differential effects on this pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is another critical regulator of inflammation, immunity, and cell survival. Picolinic acid derivatives have been shown to inhibit NF-κB activation. The mechanism of inhibition can vary depending on the specific derivative and its structure. For instance, some compounds may inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. The presence and position of substituents on the picolinic acid ring can significantly impact the inhibitory activity. A detailed structure-activity relationship study of various picolinic acid derivatives, including this compound, would be instrumental in designing more potent and selective NF-κB inhibitors.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in this guide.
Determination of IC50 by MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cells (e.g., CHO cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Test compounds (picolinic acid derivatives)
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add a specific volume of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software.
-
Metallo-β-Lactamase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against metallo-β-lactamases using a spectrophotometric assay with a chromogenic substrate.
Materials:
-
Purified metallo-β-lactamase (e.g., NDM-1)
-
Assay buffer (e.g., HEPES buffer with ZnSO4)
-
Chromogenic β-lactam substrate (e.g., CENTA or nitrocefin)
-
Test compounds (picolinic acid derivatives)
-
96-well UV-transparent plates
-
Spectrophotometer or microplate reader
Procedure:
-
Assay Preparation:
-
Prepare a solution of the MBL enzyme in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Inhibition Assay:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period at room temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
-
Measurement:
-
Immediately monitor the change in absorbance at the appropriate wavelength for the substrate over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Conclusion
The available data suggests that this compound possesses a favorable cytotoxicity profile compared to other picolinic acid derivatives. While direct comparative data on its enzyme inhibition and antimicrobial activities are limited, the performance of related compounds indicates that this is a promising area for future investigation. The modulation of key signaling pathways like p38 MAPK and NF-κB by picolinic acid derivatives underscores their potential as therapeutic agents for a range of diseases. Further research, including head-to-head comparative studies, is crucial to fully elucidate the performance of this compound and to guide the development of novel picolinic acid-based therapeutics.
References
- 1. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picolinic acid, a tryptophan metabolite, triggers cellular senescence by targeting NOS/p38 MAPK/CK1α/MLKL signaling and metabolic exhaustion in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Hydroxypicolinic Acid in MALDI-MS and ESI-MS for Small Molecule Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate ionization technique is a critical step in mass spectrometry-based analysis. This guide provides a cross-validation of results obtained with 6-Hydroxypicolinic acid (6-HPA) as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) against the widely used Electrospray Ionization Mass Spectrometry (ESI-MS) for the analysis of small molecules.
While direct comparative studies quantifying the performance of 6-HPA in MALDI-MS versus ESI-MS for the same small molecules are not extensively available in peer-reviewed literature, this guide synthesizes data from analogous compounds and general principles of each technique to provide a valuable comparison. The insights are drawn from the well-documented use of its isomer, 3-Hydroxypicolinic acid (3-HPA), as a MALDI matrix and the established performance of ESI-MS.
Principles of Ionization: MALDI vs. ESI
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique where the analyte is co-crystallized with a matrix material, such as this compound. The matrix absorbs energy from a laser, leading to the desorption and ionization of the analyte. This method is particularly known for producing singly charged ions, which simplifies spectral interpretation.
Electrospray Ionization (ESI) , another soft ionization technique, generates ions from a liquid solution. A high voltage is applied to the liquid, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is well-suited for analyzing polar and charged molecules and is readily coupled with liquid chromatography (LC).[1]
Performance Comparison
The choice between MALDI-MS with a 6-HPA matrix and ESI-MS depends on the specific analytical requirements, including the nature of the analyte, the need for high throughput, and the desired quantitative accuracy. The following table provides an illustrative comparison of the expected performance of each technique for small molecule analysis.
| Parameter | MALDI-MS with this compound | ESI-MS | Key Considerations |
| Analyte Polarity | Broad applicability, including less polar molecules | Best for polar and charged molecules[1] | ESI is generally preferred for highly polar compounds. |
| Sample Throughput | High; rapid sample spotting and analysis | Moderate to High; dependent on LC runtime | MALDI excels in high-throughput screening environments. |
| Tolerance to Salts | Relatively high | Low; requires clean samples | MALDI can be more forgiving of sample impurities. |
| Quantitative Reproducibility | Moderate; can be affected by matrix crystal heterogeneity | High; especially with LC coupling | ESI-MS is often the preferred method for quantitative studies. |
| Limit of Detection (LOD) | Picomole to femtomole range | Femtomole to attomole range | ESI-MS generally offers lower detection limits. |
| Instrumentation Cost | Generally lower for basic TOF instruments | Can be higher, especially for high-resolution systems | Cost can vary significantly based on the mass analyzer. |
| Coupling to LC | Possible but less common and more complex ("offline") | Standard and routine ("online") | The seamless integration of LC with ESI is a major advantage for complex mixture analysis.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for small molecule analysis using MALDI-MS with a picolinic acid-based matrix and a general ESI-MS workflow.
MALDI-MS Protocol using a Picolinic Acid-Based Matrix
This protocol is adapted from established methods for small molecule analysis using matrices similar to this compound.
Materials:
-
This compound (or a similar picolinic acid derivative)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Ultrapure water
-
Analyte of interest
-
Internal standard (if quantitative analysis is required)
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of the picolinic acid matrix in a 1:1 (v/v) mixture of acetonitrile and ultrapure water. For quantitative applications, the internal standard can be added to this solution at a known concentration.
-
Sample Preparation: Dissolve the analyte in a suitable solvent to a concentration of approximately 1 mg/mL.
-
Sample-Matrix Mixture: Mix the analyte solution and the matrix solution in a 1:1 volume ratio.
-
Spotting: Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the spots to air-dry at room temperature, permitting the co-crystallization of the analyte and matrix.
-
Data Acquisition: Analyze the samples in a MALDI-TOF mass spectrometer. For small molecules, analysis is typically performed in positive ion reflectron mode.
ESI-MS Protocol for Small Molecule Analysis
This protocol outlines a general procedure for the analysis of small molecules by ESI-MS, often coupled with liquid chromatography.
Materials:
-
Volatile organic solvents (e.g., methanol (B129727), acetonitrile), LC-MS grade
-
Ultrapure water
-
Formic acid (or other suitable modifier)
-
Analyte of interest
-
Internal standard (for quantitative analysis)
-
Autosampler vials with septa
Procedure:
-
Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to a concentration in the range of 1-10 µg/mL.[2] If necessary, perform a sample clean-up step, such as solid-phase extraction, to remove non-volatile salts and other interfering substances.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard to the sample.
-
Mobile Phase Preparation: Prepare the mobile phases for liquid chromatography. A typical mobile phase for reversed-phase chromatography consists of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
LC-MS Analysis: Inject the sample into the LC-ESI-MS system. The analytes are separated on the LC column and subsequently introduced into the ESI source.
-
Data Acquisition: Acquire data in the appropriate ionization mode (positive or negative) and scan range for the analyte of interest.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the typical workflows for MALDI-MS and ESI-MS analysis.
Logical Relationships in Method Selection
The decision to use MALDI-MS with 6-HPA or ESI-MS involves a trade-off between several factors. The following diagram illustrates the logical relationships influencing this choice.
Conclusion
Both MALDI-MS with this compound as a matrix and ESI-MS are powerful techniques for the analysis of small molecules. While ESI-MS, particularly when coupled with liquid chromatography, is often the method of choice for quantitative analysis and the study of complex mixtures due to its high reproducibility and sensitivity, MALDI-MS offers significant advantages in terms of speed and tolerance to sample impurities, making it highly suitable for high-throughput screening applications. The selection of the optimal technique will ultimately depend on the specific goals of the research, the nature of the analytes, and the available instrumentation. Further studies directly comparing the performance of 6-HPA with ESI-MS for a range of small molecules would be beneficial to the scientific community.
References
A comparative analysis of ionization efficiency with different MALDI matrices
A Comparative Analysis of Ionization Efficiency with Different MALDI Matrices
For researchers, scientists, and drug development professionals leveraging Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a pivotal decision that directly influences the quality and reproducibility of experimental data. The matrix facilitates the "soft ionization" of analytes, minimizing fragmentation and enabling the analysis of a wide range of molecules, from small organic compounds to large proteins.[1] This guide provides an objective comparison of three of the most prevalently used MALDI matrices: α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA). We present supporting experimental data, detailed methodologies, and visualizations to empower you in selecting the optimal matrix for your analytical requirements.
Performance Comparison of Common MALDI Matrices
The selection of an appropriate matrix is critical for achieving reproducible and high-quality results in MALDI-MS analysis.[2] The ionization efficiency of a matrix can vary significantly depending on the analyte's properties, such as molecular weight, hydrophobicity, and proton affinity.[3][4]
α-Cyano-4-hydroxycinnamic acid (CHCA) is often hailed as the "gold standard" for the analysis of peptides in the mass range of 700 to 3,500 Da.[2] It is recognized for its high ionization efficiency, which produces robust signals, particularly for low-abundance peptides.[2][5] Studies have shown that at low analyte concentrations, a higher number of peptides and consequently higher scores in database searches are obtained with CHCA compared to DHB.[5][6] However, CHCA can produce significant background signals in the low mass range, which may interfere with the analysis of small molecules.[5]
2,5-dihydroxybenzoic acid (DHB) is a versatile matrix that is particularly effective for the analysis of peptides, glycoproteins, and oligosaccharides that do not ionize well with other matrices.[7][8] A key advantage of DHB is that it generates less background noise from matrix clusters in the lower m/z region, making it a preferred choice for post-translational modification (PTM) studies where modifications need to remain intact during ionization.[5] At higher analyte concentrations, DHB has been shown to allow for the detection of more peptides, leading to higher sequence coverage compared to CHCA.[5][6]
Sinapinic acid (SA) , also known as 3,5-dimethoxy-4-hydroxycinnamic acid, is the matrix of choice for the analysis of high molecular weight molecules, particularly proteins larger than 5,000 Da.[8] Its ability to effectively ionize large biomolecules makes it indispensable in proteomics research.
The following table summarizes the key performance characteristics and typical applications of these three common MALDI matrices.
| Matrix | Common Abbreviation | Optimal Mass Range | Key Advantages | Common Applications |
| α-Cyano-4-hydroxycinnamic acid | CHCA | 700 - 3,500 Da | High ionization efficiency for peptides, strong signals for low-abundance analytes.[2][5] | Peptide mass fingerprinting, proteomics, analysis of tryptic digests.[5][9] |
| 2,5-dihydroxybenzoic acid | DHB | < 5,000 Da | Less background in the low mass range, good for PTM analysis, versatile for various analytes.[5][7] | Analysis of peptides, glycoproteins, oligosaccharides, and small molecules.[7][8] |
| Sinapinic acid | SA | > 5,000 Da | Excellent for high molecular weight proteins.[8] | Protein profiling, analysis of intact proteins and antibodies. |
Quantitative Data Summary
The following table presents a summary of quantitative data from comparative studies, highlighting the performance of each matrix under different conditions.
| Analyte Type | Matrix | Metric | Observation |
| Peptides (low concentration) | CHCA | Number of Identified Peptides | Higher number of peptides and higher scores compared to DHB.[5][6] |
| Peptides (high concentration) | DHB | Number of Identified Peptides | Allowed detection of more peptides, resulting in higher scores than CHCA.[5][6] |
| Small Molecules (Metabolites) | DHB | Number of Detected Metabolites | Optimized automatic sprayer method resulted in approximately double the number of metabolites detected compared to sublimation and airbrush methods.[10] |
| Small Molecules (Metabolites) | CHCA | Number of Detected Metabolites | Optimized automatic sprayer method and humidified sublimation method resulted in double the number of metabolites detected compared to the standard airbrush method.[10] |
| Whole Bacterial Cells | CHCA | Reproducibility | The smallest variability in mass spectral profiles was obtained with the CHCA matrix using a premix sample deposition method.[2] |
| Peptides | CHCA-DHB Mixture | Reproducibility | A mixture of CHCA and DHB increased spot-to-spot reproducibility for peptide mass mapping.[2] |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are standard protocols for sample preparation using CHCA, SA, and DHB.
α-Cyano-4-hydroxycinnamic acid (CHCA) Matrix Preparation
-
Matrix Solution Preparation: Prepare a saturated solution of CHCA in a solvent mixture of 50% acetonitrile (B52724) (ACN) and 0.1% trifluoroacetic acid (TFA) in water.[2] Vortex the solution vigorously and then centrifuge to pellet any undissolved matrix. The supernatant is used for sample preparation.[2]
-
Sample Preparation (Dried-Droplet Method):
Sinapinic Acid (SA) Matrix Preparation
-
Matrix Solution Preparation: Prepare a saturated solution of SA in a solvent mixture of 50% acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water.[2]
-
Sample Preparation (Dried-Droplet Method):
2,5-dihydroxybenzoic acid (DHB) Matrix Preparation
-
Matrix Solution Preparation: Prepare a solution of DHB at a concentration of 10 mg/mL in a solvent mixture of 50% acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water.[2]
-
Sample Preparation (Dried-Droplet Method):
Visualizing the MALDI Process and Matrix Selection
To further clarify the experimental workflow and the logic behind matrix selection, the following diagrams are provided.
MALDI-TOF Experimental Workflow
MALDI Matrix Selection Logic
References
- 1. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. covachem.com [covachem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
- 10. pubs.acs.org [pubs.acs.org]
The Analytical Edge: Benchmarking 6-Hydroxypicolinic Acid for Modified Nucleic Acid Analysis
For researchers, scientists, and drug development professionals at the forefront of nucleic acid analysis, the choice of a suitable matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a critical decision that directly impacts data quality and analytical success. While a variety of matrices are available, this guide provides a comprehensive benchmark of 6-hydroxypicolinic acid and its more commonly used isomer, 3-hydroxypicolinic acid (3-HPA), against other established alternatives for the analysis of modified nucleic acids.
This guide offers an objective comparison of performance, supported by experimental data, to empower you in selecting the optimal matrix for your specific research needs. We delve into quantitative performance metrics, detailed experimental protocols, and visual workflows to provide a practical resource for your laboratory.
Performance Deep Dive: this compound and its Competitors
Extensive research indicates that 3-hydroxypicolinic acid (3-HPA) , an isomer of this compound, is the most widely used and effective matrix for the MALDI-MS analysis of oligonucleotides and their modified analogues. While information on the specific use of this compound as a MALDI matrix for nucleic acids is scarce in scientific literature, the performance of 3-HPA serves as a robust benchmark.
The effectiveness of a MALDI matrix is primarily assessed by its ability to facilitate the "soft" ionization of analyte molecules, minimizing fragmentation and maximizing signal intensity and resolution. For the analysis of modified nucleic acids, where subtle mass shifts can be of critical diagnostic importance, these parameters are paramount.
Here, we compare the performance of 3-HPA with other commonly employed matrices: picolinic acid, 2',4',6'-trihydroxyacetophenone (B23981) (THAP), and 6-aza-2-thiothymine (B1226071) (ATT).
| Matrix | Analyte | Signal-to-Noise (S/N) Ratio | Resolution | Key Advantages |
| 3-Hydroxypicolinic Acid (3-HPA) | Modified Oligonucleotides | Good to Excellent | Good | Robust and versatile for a wide range of nucleic acids.[1] |
| 23mer Oligonucleotides (with fucose additive) | Signal Intensities: 1.9 x 10⁴ (m/z = 7004.6 Da) and 1.6 x 10⁴ (m/z = 7012.6 Da) | Resolution of 938 for the 7004.6 Da ion | Additives like fucose can significantly improve resolution. | |
| Picolinic Acid | Mixed-base oligonucleotides (up to 190 bases) | Superior to 3-HPA in some studies.[2] | Not explicitly stated | Effective for a broad range of oligonucleotide sizes.[2] |
| tRNA(Phe) (76 bases) | >10 | Not explicitly stated | ||
| 2',4',6'-Trihydroxyacetophenone (THAP) | Modified antisense oligonucleotides | Best signal intensities in linear negative mode compared to other matrices in one study. | Good | Particularly effective for modified oligonucleotides in negative ion mode.[3] |
| 6-Aza-2-thiothymine (ATT) | Tryptic peptides (as a proxy for biomolecules) | Comparable to α-Cyano-4-hydroxycinnamic acid (CHCA) | Good | Can ionize higher molecular weight analytes more efficiently than some other matrices.[4] |
Optimizing Performance with Co-Matrices
The performance of 3-HPA is often enhanced by the use of co-matrices, with diammonium citrate (B86180) (DAC) being the most common. DAC helps to suppress the formation of sodium and potassium adducts, which are a common issue in nucleic acid analysis due to the negatively charged phosphate (B84403) backbone. This results in cleaner spectra with improved resolution and mass accuracy.
Experimental Protocols: A Practical Guide
Reproducible and reliable data begins with meticulous experimental protocol. Below are detailed methodologies for the preparation and use of 3-HPA and its alternatives for the MALDI-MS analysis of modified nucleic acids.
Protocol 1: 3-Hydroxypicolinic Acid (3-HPA) with Diammonium Citrate (DAC)
Materials:
-
3-Hydroxypicolinic acid (3-HPA)
-
Diammonium citrate (DAC)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Matrix Solution Preparation:
-
Prepare a stock solution of 1 mg/mL DAC in ultrapure water.
-
Weigh 10 mg of 3-HPA into a 1.5 mL microcentrifuge tube.
-
Add 1 mL of a 50:50 (v/v) solution of ACN and the 1 mg/mL DAC stock solution.
-
Vortex the tube vigorously for 1-2 minutes until the 3-HPA is completely dissolved. Sonication for 5-10 minutes can aid dissolution.
-
Centrifuge the solution at high speed for 1 minute to pellet any undissolved particles.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube. Prepare this solution fresh daily for optimal results.
Sample Preparation and Spotting (Dried-Droplet Method):
-
Mix the purified modified nucleic acid sample (typically 1-10 pmol/µL in ultrapure water or a low-salt buffer) with the 3-HPA/DAC matrix solution in a 1:1 volume ratio in a microcentrifuge tube.
-
Gently vortex the mixture.
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature. The dried spot should have a uniform crystalline appearance.
Protocol 2: Picolinic Acid
Matrix Solution Preparation:
-
Prepare a saturated solution of picolinic acid in a 50:50 (v/v) mixture of ACN and ultrapure water.
Sample Preparation and Spotting:
-
Follow the same dried-droplet method as described for 3-HPA, mixing the sample and matrix solutions in a 1:1 ratio.
Protocol 3: 2',4',6'-Trihydroxyacetophenone (THAP)
Matrix Solution Preparation:
-
Prepare a solution of 20 mg/mL THAP in 90% ACN:10% H₂O.[5]
-
Add diammonium hydrogen citrate to a final concentration of 50 mg/mL to reduce salt adducts.[5]
-
For improved crystal uniformity, D-Fructose can be added to a final concentration of 2 mg/mL.[5]
Sample Preparation and Spotting:
-
Mix 2 µL of the diluted nucleic acid sample with 2 µL of the THAP matrix solution.[5]
-
Spot 0.5 µL of the mixture onto the MALDI target plate.[5]
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Conclusion
While this compound itself is not a prominently cited matrix for the analysis of modified nucleic acids, its isomer, 3-hydroxypicolinic acid (3-HPA) , stands out as a robust and versatile choice. Its performance, especially when enhanced with co-matrices like diammonium citrate, provides a reliable foundation for the sensitive and accurate analysis of a wide array of modified oligonucleotides. For specific applications, alternatives such as picolinic acid and THAP may offer advantages. The experimental protocols and workflows provided in this guide serve as a starting point for optimizing your MALDI-MS analysis, ultimately leading to higher quality data and advancing your research and development efforts in the dynamic field of nucleic acid therapeutics and diagnostics.
References
- 1. Analysis of modified oligonucleotides by matrix-assisted laser desorption/ionization Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 4. 6-Aza-2-Thiothymine as an Alternative Matrix for Spatial Proteomics with MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Literature review on the effectiveness of 6-Hydroxypicolinic acid as a MALDI matrix
For researchers, scientists, and professionals in drug development utilizing mass spectrometry for nucleic acid analysis, the choice of a matrix is a critical factor influencing data quality. 3-Hydroxypicolinic acid (3-HPA) has emerged as a widely used and effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of oligonucleotides.[1][2] This guide provides an objective comparison of 3-HPA's performance against other common matrices, supported by experimental data, to aid in selecting the most appropriate matrix for specific research needs.
An Overview of 3-Hydroxypicolinic Acid
3-Hydroxypicolinic acid is an organic compound that serves as a crucial component in MALDI mass spectrometry.[2] Its primary function is to co-crystallize with the analyte, such as oligonucleotides, and absorb energy from the laser. This absorption facilitates a "soft" ionization of the analyte molecules, a process that minimizes fragmentation and enables the accurate mass determination of large biomolecules.[2] 3-HPA is especially favored for nucleic acid analysis because it produces high-quality spectra with good resolution and signal-to-noise ratios.[3][4]
Performance Comparison of MALDI Matrices for Oligonucleotide Analysis
The selection of a suitable matrix is pivotal for achieving optimal results in the MALDI-MS analysis of oligonucleotides. While 3-HPA is a popular choice, other matrices such as picolinic acid, 2',4',6'-trihydroxyacetophenone (B23981) (THAP), 6-aza-2-thiothymine (B1226071) (ATT), and 3,4-diaminobenzophenone (B196073) (DABP) are also utilized.[2][5][6][7] The following table summarizes the performance of 3-HPA in comparison to these alternatives.
| Matrix | Analyte Focus | Signal Intensity & Resolution | Key Advantages | Disadvantages & Limitations |
| 3-Hydroxypicolinic Acid (3-HPA) | Oligonucleotides (DNA/RNA), up to 100-mers[3] | Good signal and resolution; quality can be enhanced with additives. | Minimizes analyte fragmentation; versatile for a broad range of nucleic acid analyses.[2][4] | Signal resolution decreases with increasing oligonucleotide size.[3] May not always provide the highest resolution compared to specialized matrices.[7] |
| Picolinic Acid | Oligonucleotides (up to 190 bases), tRNA[5][8] | Reported to be superior to 3-HPA for all oligonucleotides tested in one study.[8] | Effective for longer oligonucleotides and ribonucleic acids like tRNA, showing a signal-to-noise ratio >10.[5][8] | Not as widely cited or characterized as 3-HPA. |
| 2',4',6'-Trihydroxyacetophenone (THAP) | Antisense Oligonucleotides, smaller oligonucleotides (<25-mers)[3][6] | Provided the best signal intensities in linear negative detection mode for antimiR oligonucleotides in one study.[6] | Effective for modified oligonucleotides; demonstrated a low limit of detection (0.25 pmol).[6] | Generally better for smaller oligonucleotides.[7] |
| 6-Aza-2-thiothymine (ATT) | Smaller oligonucleotides (<25-mers)[3] | Can generate excellent shot-to-shot and sample-to-sample reproducibility with thin-layer preparation.[9] | Thin-layer preparation enhances sample homogeneity, facilitating high-speed automated data acquisition.[9] | Primarily useful for smaller molecules.[3] |
| 3,4-Diaminobenzophenone (DABP) | Oligonucleotides | Reported to yield lower detection limits and less fragmentation than other matrices.[6] | May provide better resolution and less fragmentation than 3-HPA in some cases.[7] | Performance can be analyte-dependent. |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and high-quality MALDI-MS results. Below are representative protocols for the preparation of 3-HPA and an alternative matrix.
Protocol 1: 3-Hydroxypicolinic Acid (3-HPA) Matrix Preparation
This protocol is a common method for preparing 3-HPA matrix for oligonucleotide analysis, incorporating an additive to improve data quality.
Materials:
-
3-Hydroxypicolinic acid (3-HPA)
-
Diammonium citrate (B86180) or Diammonium tartrate
-
Acetonitrile (B52724) (ACN)
-
High-purity deionized water
Procedure:
-
Prepare Stock Solutions:
-
Prepare Final Matrix Solution: Immediately before use, mix the 3-HPA stock solution with the diammonium citrate stock solution. A common ratio is 10:1 (v/v).[4] Some protocols suggest adding the salt to a final concentration of 2.5 g/L.[4]
-
Sample Preparation (Dried Droplet Method):
-
Mix the oligonucleotide sample with the final matrix solution. The final concentration of the oligonucleotide should be between 1–5 pmol/µL.[4]
-
Spot a 1-2 µL aliquot of this mixture onto the MALDI target plate.
-
Allow the droplet to air dry completely, permitting co-crystallization of the matrix and analyte.[10]
-
-
Analysis: Analyze the sample using a MALDI-TOF mass spectrometer, typically in negative ion mode for oligonucleotides with an accelerating voltage around 25 kV.[4]
Protocol 2: 2',4',6'-Trihydroxyacetophenone (THAP) Matrix Preparation
This protocol was used for the analysis of antisense oligonucleotides.[6]
Materials:
-
2',4',6'-Trihydroxyacetophenone (THAP)
-
L-Fucose (optional additive)
-
Solvent (e.g., 50:50 acetonitrile/water)
Procedure:
-
Prepare Matrix Solution: Prepare a stock solution of THAP. In one study, multiple matrices including THAP were prepared for initial screening.[6]
-
Add Additive: A final concentration of 5 mg/mL L-Fucose was added to the matrix solution.[6]
-
Sample Preparation:
-
Mix the prepared matrix solution with the oligonucleotide sample (e.g., 30 pmol/µL antimiR oligonucleotide).[6]
-
Spot the mixture onto the MALDI target plate and let it dry.
-
-
Analysis: The analysis was performed in linear negative detection mode, which yielded the best signal intensities for this specific application.[6]
Visualizing the MALDI Process and Workflow
To better understand the experimental context, the following diagrams illustrate the fundamental MALDI process and a typical experimental workflow.
Conclusion
3-Hydroxypicolinic acid stands as a robust and versatile matrix for the MALDI-MS analysis of oligonucleotides. Its ability to minimize fragmentation makes it a reliable choice for a wide array of nucleic acid analyses.[2][4] However, its performance is not absolute and can be significantly enhanced through the use of additives like diammonium citrate, which helps to suppress alkali salt adducts that can broaden spectral peaks.[3][11] Furthermore, the use of co-matrices, such as a mixture of 3-HPA and pyrazinecarboxylic acid, has been shown to improve spectral parameters and reproducibility.[11] While alternatives like picolinic acid or THAP may offer superior performance for specific applications, such as longer oligonucleotides or certain modified strands, 3-HPA remains a foundational matrix in the field.[6][8] The optimal choice ultimately depends on the specific characteristics of the analyte and the goals of the experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. spectroscopyworld.com [spectroscopyworld.com]
- 4. analusis.edpsciences.org [analusis.edpsciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Hydroxypicolinic Acid
For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of 6-Hydroxypicolinic acid, ensuring the well-being of laboratory personnel and the integrity of your research. Adherence to these guidelines is mandatory for all individuals working with this compound.
I. Personal Protective Equipment (PPE): A Multi-Faceted Defense
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and mitigate risks. The following table summarizes the required PPE based on the operational scenario.
| Operational Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling (weighing, preparing solutions) | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Impervious clothing, such as a lab coat. Nitrile, polychloroprene, or butyl rubber gloves.[1][2] | Use only in a well-ventilated area or under a chemical fume hood.[1][3] |
| Spill or Accidental Release | Tightly fitting safety goggles with side-shields. A face shield may be necessary for larger spills. | Fire/flame resistant and impervious clothing. Heavy-duty chemical-resistant gloves.[1] | A full-face respirator is required if exposure limits are exceeded or if irritation is experienced.[1] |
| Fire Emergency | As per firefighting protocols, including a self-contained breathing apparatus (SCBA). | Full protective gear, including fire/flame resistant clothing. | Self-contained breathing apparatus (SCBA) is mandatory. |
II. Standard Operating Procedure for Handling this compound
A. Engineering Controls and Work Practices:
-
Ventilation: All work with this compound, particularly when handling the solid powder, must be conducted in a well-ventilated area.[1][3] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled.[3] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and appropriate hazard warnings.
B. Step-by-Step Handling Protocol:
-
Preparation: Before starting any work, ensure the work area is clean and uncluttered. Have all necessary PPE, spill cleanup materials, and waste containers readily accessible.
-
Donning PPE: Put on the appropriate PPE as outlined in the table above. Inspect gloves for any signs of damage before use.
-
Weighing and Transfer: When weighing the solid, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent the generation of dust. Use a spatula or other appropriate tool to transfer the solid, minimizing any dust creation.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. If the process generates heat, use a cooling bath.
-
Post-Handling: After completing the work, decontaminate the work surface with an appropriate cleaning agent. Remove and dispose of gloves properly. Wash hands thoroughly.
III. Emergency Procedures: Spill and Exposure Response
A. Accidental Release Measures:
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an absorbent, non-combustible material like sand or earth to contain the spill. For larger spills, dike the area to prevent spreading.
-
Cleanup: Carefully sweep or scoop up the spilled material into a labeled, sealable container for disposal.[3] Avoid generating dust.[3] Clean the spill area with a suitable decontamination solution.
-
Personal Protection: Personnel involved in the cleanup must wear the appropriate PPE for a spill scenario as detailed in the table above.
B. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and shoes.[1] If skin irritation occurs, seek medical advice.[1][4]
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[1][4] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[5]
IV. Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste (e.g., contaminated gloves, paper towels, excess solid) in a clearly labeled, sealed container. Collect all liquid waste in a separate, clearly labeled, and sealed container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of this compound down the drain.
V. Workflow for Chemical Spill Response
Caption: Workflow for a safe and effective chemical spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
